molecular formula C39H58O10 B12771609 Ascorbyl tocopheryl maleate CAS No. 320616-16-8

Ascorbyl tocopheryl maleate

Cat. No.: B12771609
CAS No.: 320616-16-8
M. Wt: 686.9 g/mol
InChI Key: XDDAGVUFLQKVEA-SJTHZTAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascorbyl tocopheryl maleate is a useful research compound. Its molecular formula is C39H58O10 and its molecular weight is 686.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

320616-16-8

Molecular Formula

C39H58O10

Molecular Weight

686.9 g/mol

IUPAC Name

4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate

InChI

InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1

InChI Key

XDDAGVUFLQKVEA-SJTHZTAVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ascorbyl Tocopheryl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ascorbyl tocopheryl maleate (B1232345), a novel diester combining the antioxidant properties of Vitamin C (ascorbic acid) and Vitamin E (tocopherol) linked by a maleic acid bridge. This molecule holds significant potential for applications in cosmetics, pharmaceuticals, and as a food additive due to its anticipated enhanced stability and synergistic antioxidant effects. While detailed public data on this specific molecule is limited, this guide consolidates available information and provides logical, evidence-based protocols and characterization data based on related compounds and established chemical principles.

Synthesis of Ascorbyl Tocopheryl Maleate

The synthesis of this compound involves the formation of ester linkages between ascorbic acid, tocopherol, and maleic acid. A plausible synthetic route, based on a patented method, involves a two-step process.[1]

Proposed Synthesis Pathway

The synthesis can be conceptually broken down into two key esterification steps. The following diagram illustrates the proposed reaction pathway.

Synthesis_Pathway Tocopherol α-Tocopherol Intermediate Tocopheryl Maleate Intermediate Tocopherol->Intermediate + Maleic Anhydride (B1165640) (Esterification 1) MaleicAnhydride Maleic Anhydride AscorbicAcid L-Ascorbic Acid Product Ascorbyl Tocopheryl Maleate Intermediate->Product + L-Ascorbic Acid (Esterification 2)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol

The following protocol is a detailed interpretation based on the general method described in European Patent EP 1195377 A1.[1]

Materials:

  • α-Tocopherol

  • Maleic anhydride

  • L-Ascorbic acid

  • Acetone (B3395972) (Anhydrous)

  • Sodium acetate (B1210297) (Anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

Step 1: Synthesis of Tocopheryl Maleate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tocopherol (1 equivalent) and maleic anhydride (3 equivalents) in anhydrous acetone.

  • Add anhydrous sodium acetate (a catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and stir for 90 minutes.

  • After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and acidify the solution with 1M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tocopheryl maleate intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude tocopheryl maleate intermediate (1 equivalent) and L-ascorbic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the recommended analytical techniques and expected results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method, similar to those used for other lipophilic vitamin derivatives, would be suitable.[2][3][4]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Methanol/Isopropanol B Filter through 0.45 µm Syringe Filter A->B C Inject into RP-C18 Column B->C D Isocratic Elution with Methanol/Isopropanol C->D E UV Detection at ~220-280 nm D->E F Integrate Peak Area E->F G Calculate Purity (%) F->G

Caption: Workflow for HPLC analysis of this compound.

Quantitative Data Summary (Hypothetical):

ParameterValue
Column C18 Reverse Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Isopropanol (25:75 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Retention Time ~ 7-9 min
Purity > 95%
Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ester linkages.

Hypothetical FTIR Data:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (from ascorbic acid and tocopherol hydroxyls)
~2925, 2855C-H stretch (aliphatic)
~1750C=O stretch (ester carbonyl)
~1710C=O stretch (lactone carbonyl of ascorbic acid)
~1650C=C stretch (alkene of maleate and ascorbic acid)
~1240C-O stretch (ester)

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the connectivity of the ascorbic acid, tocopherol, and maleate moieties.

Hypothetical ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.20 - 6.40m2HCH=CH of maleate
4.50 - 4.80m1HAscorbyl C4-H
3.80 - 4.20m2HAscorbyl C5-H, C6-H₂
2.50 - 2.70t2HTocopheryl chroman ring CH₂
1.80 - 2.20m-Tocopheryl methyl groups on chroman ring
0.80 - 1.60m-Tocopheryl phytyl tail

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.

Hypothetical Mass Spectrometry Data:

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Molecular Formula C₃₉H₅₈O₁₀
Calculated Molecular Weight 686.88 g/mol
Observed [M+H]⁺ 687.41 m/z
Observed [M+Na]⁺ 709.39 m/z

Signaling Pathways and Logical Relationships

The primary function of this compound is as an antioxidant. The synergy between Vitamin C and Vitamin E is a well-established concept where ascorbate (B8700270) recycles the tocopheryl radical back to its active antioxidant form.

Antioxidant_Synergy ROS Reactive Oxygen Species (ROS) Lipid Lipid Membrane ROS->Lipid Oxidizes Tocopherol Tocopherol (Vitamin E) OxidizedLipid Oxidized Lipid (Cell Damage) Lipid->OxidizedLipid TocopherylRadical Tocopheryl Radical Tocopherol->TocopherylRadical Donates e⁻ to ROS TocopherylRadical->Tocopherol Recycled by Ascorbate Ascorbate Ascorbate (Vitamin C) TocopherylRadical->Ascorbate AscorbylRadical Ascorbyl Radical Ascorbate->AscorbylRadical Donates e⁻

Caption: Synergistic antioxidant mechanism of Vitamin C and Vitamin E.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While a detailed, publicly available experimental protocol and complete characterization dataset are not readily accessible, the information provided herein, based on a relevant patent and extensive literature on related compounds, offers a robust framework for researchers and drug development professionals. The proposed methodologies for synthesis, purification, and characterization should enable the successful preparation and validation of this promising antioxidant molecule. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

The Core Mechanism of Synergistic Antioxidant Action of Ascorbyl Tocopheryl Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a novel diester molecule engineered to combine the potent antioxidant properties of L-ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) into a single, stable entity. This technical guide elucidates the core mechanism behind its synergistic antioxidant effect, which is fundamentally rooted in the well-established interplay between its parent vitamins. By covalently linking these two antioxidants via a maleic acid bridge, Ascorbyl tocopheryl maleate is designed to provide enhanced stability and targeted delivery, thereby offering superior protection against oxidative stress. This document details the foundational principles of this synergy, outlines relevant experimental protocols for its evaluation, and discusses the potential signaling pathways implicated in its protective effects. While specific quantitative data for this unique molecule is emerging, this guide provides a robust theoretical framework and practical methodologies for its scientific investigation.

Introduction: The Rationale for a Hybrid Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidant therapy, therefore, represents a critical avenue for therapeutic intervention.

Vitamin E (α-tocopherol), a lipophilic antioxidant, is a primary defender against lipid peroxidation within cellular membranes.[2] Vitamin C (L-ascorbic acid), a hydrophilic antioxidant, effectively scavenges free radicals in aqueous environments.[2] The synergistic interaction between these two vitamins is well-documented: Vitamin C regenerates the oxidized form of Vitamin E, thereby restoring its antioxidant capacity.[3]

However, the inherent instability of both vitamins, particularly ascorbic acid, presents significant challenges for their effective formulation and delivery in pharmaceutical and cosmetic applications.[4][5] this compound, a diester of maleic acid with Vitamin C and Vitamin E, is a synthetic compound developed to overcome these limitations.[4][5] Its structure is designed to enhance stability while preserving the intrinsic antioxidant and synergistic properties of its parent molecules.[5] This guide explores the fundamental mechanism of this synergy and provides a technical overview for its assessment.

The Core Mechanism: A Synergistic Regeneration Cycle

The primary mechanism of action for this compound is predicated on the intramolecular regeneration of the tocopheryl moiety by the ascorbyl moiety. This process can be broken down into a cyclical cascade:

  • Radical Scavenging by the Tocopheryl Moiety: As a lipophilic component, the tocopheryl portion of the molecule resides within lipid membranes. When a lipid peroxyl radical (LOO•) is formed, the tocopheryl group donates a hydrogen atom from its phenolic hydroxyl group to neutralize the radical, thus terminating the lipid peroxidation chain reaction.[2] This process results in the formation of a relatively stable tocopheryl radical.

  • Intramolecular Regeneration by the Ascorbyl Moiety: The ascorbyl portion of the molecule, in close proximity due to the maleic acid linker, then donates a hydrogen atom to the tocopheryl radical. This regenerates the antioxidant capacity of the tocopheryl moiety, allowing it to scavenge another lipid peroxyl radical.

  • Formation of the Ascorbyl Radical: This regeneration process results in the formation of an ascorbyl radical. The ascorbyl radical is a relatively stable and less reactive species.

  • Neutralization of the Ascorbyl Radical: The ascorbyl radical can be subsequently neutralized through several pathways, including reacting with another radical to form a non-radical species or being reduced by other cellular antioxidant systems, such as the glutathione (B108866) system.

This intramolecular regeneration is the cornerstone of the synergistic effect, allowing for the sustained antioxidant activity of the tocopheryl component in the lipid phase, driven by the reducing power of the ascorbyl component.

Synergistic_Antioxidant_Mechanism cluster_membrane Lipid Membrane cluster_aqueous Aqueous Phase (Intramolecular) Tocopherol Tocopheryl Moiety Tocopheryl_Radical Tocopheryl Radical Tocopherol->Tocopheryl_Radical Tocopheryl_Radical->Tocopherol LOH Lipid Hydroperoxide (LOOH) Tocopheryl_Radical->LOH Neutralizes LOO Lipid Peroxyl Radical (LOO•) LOO->Tocopherol Oxidizes Ascorbate Ascorbyl Moiety Ascorbate->Tocopheryl_Radical Regenerates Ascorbyl_Radical Ascorbyl Radical Ascorbate->Ascorbyl_Radical Further Reactions Further Reactions Ascorbyl_Radical->Further Reactions Neutralization

Caption: Synergistic regeneration cycle of the tocopheryl moiety by the ascorbyl moiety.

Quantitative Data and Experimental Protocols

While specific quantitative antioxidant data for this compound is not extensively published, its efficacy can be determined using established in vitro antioxidant assays. The following tables summarize the expected outcomes and provide detailed methodologies for these key experiments.

Data Presentation
AssayParameter MeasuredExpected Outcome for this compoundReference Compound
DPPH Radical Scavenging Assay IC50 (concentration for 50% inhibition)A low IC50 value, indicating high scavenging activity.Ascorbic Acid, α-Tocopherol, Trolox
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalent Antioxidant Capacity)A high TEAC value, indicating significant antioxidant capacity.Trolox
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (mM Fe(II)/g)A high FRAP value, demonstrating strong reducing power.Ferrous Sulfate
Cellular Antioxidant Activity (CAA) Assay CAA Value (μmol QE/g)A significant CAA value, indicating bioavailability and intracellular antioxidant activity.Quercetin
Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value from a plot of scavenging activity against concentration.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color that is proportional to the antioxidant concentration.[8]

  • Methodology:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a standard curve prepared with Trolox.

3.2.3. Synthesis of this compound (Conceptual Outline)

While a specific, detailed protocol is proprietary to manufacturers, a plausible synthetic route would involve a multi-step esterification process:

  • Protection of Reactive Groups: The hydroxyl groups of ascorbic acid and the phenolic hydroxyl group of tocopherol that are not intended for esterification would be protected using suitable protecting groups.

  • Esterification with Maleic Anhydride (B1165640): The protected ascorbic acid and tocopherol would be reacted sequentially with maleic anhydride in the presence of a catalyst to form the diester linkage.

  • Deprotection: The protecting groups would be removed under conditions that do not cleave the newly formed ester bonds.

  • Purification: The final product would be purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Potential Signaling Pathway Modulation

The antioxidant activity of this compound is expected to influence cellular signaling pathways that are sensitive to the redox state of the cell. While direct evidence for this specific molecule is yet to be established, its ability to mitigate oxidative stress suggests potential modulation of the following pathways:

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. By reducing the overall oxidative burden, this compound could potentially modulate the activation of this critical protective pathway.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that is activated by oxidative stress. Its activation leads to the expression of genes involved in inflammation, immunity, and cell survival. The antioxidant properties of this compound may help to suppress the activation of NF-κB by quenching the reactive oxygen species that act as signaling molecules in this pathway.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK, p38, and ERK pathways, are involved in cellular responses to a variety of stresses, including oxidative stress.[9] These pathways can regulate cell proliferation, differentiation, and apoptosis. By controlling the levels of reactive oxygen species, this compound could influence the activity of these pathways and their downstream cellular effects.

Signaling_Pathways cluster_pathways Potential Modulated Signaling Pathways ATM This compound ROS Reactive Oxygen Species (ROS) ATM->ROS Scavenges Nrf2 Nrf2/ARE Pathway ATM->Nrf2 Modulates NFkB NF-κB Pathway ATM->NFkB Inhibits MAPK MAPK Pathways ATM->MAPK Modulates OS Oxidative Stress ROS->OS Causes OS->Nrf2 Activates OS->NFkB Activates OS->MAPK Activates Antioxidant Gene Expression Antioxidant Gene Expression Nrf2->Antioxidant Gene Expression Upregulates Inflammatory Gene Expression Inflammatory Gene Expression NFkB->Inflammatory Gene Expression Upregulates Cellular Responses Cellular Responses MAPK->Cellular Responses Regulates

Caption: Potential modulation of redox-sensitive signaling pathways by this compound.

Conclusion and Future Directions

This compound represents a promising advancement in antioxidant technology, offering a stabilized and synergistic combination of Vitamins C and E. Its core mechanism of action is firmly based on the established regenerative interplay between these two essential antioxidants. While further research is required to quantify its specific antioxidant capacity and to elucidate its precise interactions with cellular signaling pathways, the theoretical framework and experimental methodologies outlined in this guide provide a solid foundation for its continued investigation and development. Future studies should focus on obtaining precise quantitative data from in vitro and cellular assays, as well as exploring its efficacy in in vivo models of diseases associated with oxidative stress. Such research will be crucial in fully realizing the therapeutic potential of this innovative hybrid antioxidant.

References

Ascorbyl tocopheryl maleate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a synthetic compound derived from the esterification of ascorbic acid (Vitamin C), tocopherol (Vitamin E), and maleic acid. This molecule is of significant interest in the cosmetic and pharmaceutical industries due to its potential to combine the well-established antioxidant and skin-benefiting properties of its parent vitamins. This technical guide provides a detailed overview of the known chemical properties and structure of ascorbyl tocopheryl maleate, drawing upon available data and analogous compounds. It outlines putative experimental protocols for its synthesis and characterization and explores its potential mechanisms of action based on the functions of its constituent parts. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel skincare and therapeutic agents.

Chemical Properties and Structure

This compound is a diester of maleic acid with L-ascorbic acid and α-tocopherol.[1] Its structure integrates the antioxidant moieties of both Vitamin C and Vitamin E, theoretically offering synergistic benefits.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate[2]
CAS Number 320616-16-8[2]
Molecular Formula C₃₉H₅₈O₁₀[2]
Molecular Weight 686.9 g/mol [2]
Appearance White to off-white powder[1]
Solubility Slightly soluble in water.[1] Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide based on the lipophilic nature of the tocopheryl moiety.-
Computed and Estimated Properties
PropertyValueSource
XLogP3-AA (Estimated) 9.6[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 10[2]
Rotatable Bond Count 19[2]
Topological Polar Surface Area 149 Ų[2]
Heavy Atom Count 49[2]

Chemical Structure

The chemical structure of this compound is characterized by the central maleic acid linker connecting the ascorbyl and tocopheryl groups through ester bonds.

G cluster_tocopheryl Tocopheryl Moiety cluster_maleate Maleate Linker cluster_ascorbyl Ascorbyl Moiety T1 O T_Ring Chromanol Ring T1->T_Ring M1 C=O T1->M1 Ester Bond T2 C T_Tail Phytyl Tail T_Ring->T_Tail M2 CH=CH M1->M2 M3 C=O M2->M3 M4 O M3->M4 A1 O M4->A1 Ester Bond A_Ring Lactone Ring with enediol group A1->A_Ring

Figure 1: Simplified 2D structure of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and characterization of this compound are not publicly available. The following sections outline hypothetical protocols based on standard organic chemistry techniques and methods used for similar compounds like ascorbyl esters.

Synthesis

A plausible synthetic route involves the esterification of ascorbic acid and tocopherol with maleic anhydride (B1165640) or maleic acid, likely requiring a catalyst and controlled reaction conditions to favor the formation of the desired diester. A potential enzymatic synthesis could offer higher selectivity and milder reaction conditions.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Ascorbic_Acid L-Ascorbic Acid Esterification Esterification Reaction (e.g., DCC/DMAP coupling or lipase-catalyzed) Ascorbic_Acid->Esterification Tocopherol α-Tocopherol Tocopherol->Esterification Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Esterification Chromatography Column Chromatography (Silica Gel) Esterification->Chromatography ATM Ascorbyl Tocopheryl Maleate Chromatography->ATM

Figure 2: Hypothetical workflow for the synthesis of this compound.
Characterization

The characterization of synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Method: A reverse-phase HPLC method, similar to those used for other vitamin C and E derivatives, would be appropriate.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile/methanol mixture).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 245-285 nm).

  • Standard: A purified and characterized standard of this compound would be required for accurate quantification.

3.2.2. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as ester carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the detailed chemical structure, confirming the connectivity of the ascorbyl, tocopheryl, and maleate moieties.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is useful for HPLC detection and for studying the electronic properties of the molecule.

Potential Signaling Pathways and Mechanism of Action

The biological activity of this compound is presumed to be a combination of the effects of Vitamin C and Vitamin E. The primary mechanism is likely its antioxidant activity, protecting cells from damage by reactive oxygen species (ROS).

G ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cell_Damage causes ATM Ascorbyl Tocopheryl Maleate ATM->ROS scavenges Antioxidant_Defense Enhanced Antioxidant Defense ATM->Antioxidant_Defense contributes to Antioxidant_Defense->Cell_Damage prevents

Figure 3: Proposed antioxidant mechanism of this compound.

The synergistic action of the ascorbyl and tocopheryl moieties is a key aspect of its potential efficacy. The tocopheryl radical, formed upon scavenging a lipid peroxyl radical, can be regenerated back to its active form by the ascorbyl portion of the molecule. This "vitamin E recycling" enhances the overall antioxidant capacity.

Conclusion

This compound is a promising multifunctional ingredient for the cosmetic and pharmaceutical industries. While detailed experimental data on its properties and synthesis are scarce in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the known properties of its constituent vitamins. Further research is warranted to fully characterize this molecule and elucidate its specific biological activities and signaling pathways. The experimental protocols and mechanistic diagrams presented herein offer a starting point for such investigations.

References

In Vitro Free Radical Scavenging Activity of Ascorbyl Tocopheryl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a compound that combines the antioxidant properties of both ascorbic acid (Vitamin C) and tocopherol (Vitamin E). This technical guide provides a comprehensive overview of the standard in vitro methodologies used to evaluate its free radical scavenging activity. Detailed experimental protocols for common assays, including DPPH, ABTS, superoxide, and hydroxyl radical scavenging, are presented. Furthermore, this guide outlines the necessary data presentation formats and visual workflows to facilitate the systematic assessment of this compound's antioxidant potential in a research and development setting.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

Ascorbyl tocopheryl maleate is an ester combining ascorbic acid and tocopherol, two well-established antioxidants.[1] This dual-function molecule is expected to exhibit potent free radical scavenging properties. This guide details the in vitro assays essential for quantifying the antioxidant efficacy of this compound.

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The ascorbic acid moiety can scavenge aqueous-phase radicals, while the lipophilic tocopherol component can protect lipid membranes from peroxidation. The maleate linker facilitates the combination of these two vitamins into a single molecule.

Below is a diagram illustrating the general mechanism of action.

G cluster_0 Free Radical Scavenging by this compound Ascorbyl_Tocopheryl_Maleate This compound (Antioxidant) Antioxidant_Radical This compound Radical (Less Reactive) Ascorbyl_Tocopheryl_Maleate->Antioxidant_Radical Donates H• or e- Free_Radical Free Radical (e.g., R•) Neutralized_Molecule Neutralized Molecule (e.g., RH) Free_Radical->Neutralized_Molecule Accepts H• or e- G cluster_1 In Vitro Antioxidant Assay Workflow Start Start Compound_Prep Prepare Ascorbyl Tocopheryl Maleate Stock Solution Start->Compound_Prep Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Assay_Selection Select Assay (DPPH, ABTS, etc.) Serial_Dilution->Assay_Selection Reaction_Setup Set up Reaction Mixtures (Sample, Control, Blank) Assay_Selection->Reaction_Setup Incubation Incubate as per Protocol Reaction_Setup->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Ascorbyl Tocopheryl Maleate: A Technical Guide to Cellular Uptake, Metabolism, and Action in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) (ATM) is a synthetic ester combining the potent antioxidant properties of ascorbic acid (Vitamin C) and tocopherol (Vitamin E) with maleic acid.[1][2] This stable, lipophilic molecule is of significant interest in dermatology and cosmetic science for its potential anti-aging and skin-protective effects. This technical guide provides an in-depth overview of the current understanding of ATM's interaction with skin cells, focusing on its cellular uptake, metabolic fate, and subsequent biological activities. Due to the limited direct research on ATM, this guide synthesizes information from studies on related vitamin C and E derivatives to propose likely mechanisms and provides detailed experimental protocols for the specific investigation of ATM.

Introduction

Ascorbyl tocopheryl maleate is designed to enhance the stability and delivery of vitamins C and E into the skin.[1] These vitamins are crucial for skin health, offering protection against oxidative stress, supporting collagen synthesis, and contributing to the integrity of the skin barrier.[1][3] The esterification with maleic acid creates a more stable compound than its parent molecules, which are prone to degradation.[1] Understanding how ATM is absorbed by skin cells and metabolized is critical to substantiating its efficacy and optimizing its use in topical formulations.

Cellular Uptake and Metabolism

Upon entering the skin cells, it is anticipated that ATM undergoes enzymatic hydrolysis to release its active components: ascorbic acid, tocopherol, and maleic acid. Skin cells possess a variety of esterase enzymes capable of this hydrolysis.[4]

Hypothesized Metabolic Pathway of this compound:

ATM This compound (in formulation) SC Stratum Corneum Penetration ATM->SC Topical Application KC Keratinocyte/Fibroblast Cell Membrane SC->KC Diffusion ATM_intra Intracellular This compound KC->ATM_intra Hydrolysis Esterase-mediated Hydrolysis ATM_intra->Hydrolysis AA Ascorbic Acid (Vitamin C) Hydrolysis->AA Toco Tocopherol (Vitamin E) Hydrolysis->Toco MA Maleic Acid Hydrolysis->MA Bio_effects Biological Effects (Antioxidant, Collagen Synthesis) AA->Bio_effects Toco->Bio_effects

Caption: Hypothesized metabolic pathway of this compound in skin cells.

Biological Activities in Skin Cells

The liberated ascorbic acid and tocopherol are expected to exert their well-documented biological effects within keratinocytes and fibroblasts.

Antioxidant Activity

Ascorbic acid and tocopherol are potent antioxidants that work synergistically to neutralize reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage.[3] This is a crucial mechanism for preventing photoaging and other forms of environmentally induced skin damage.

Stimulation of Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[5] Studies on other stable forms of vitamin C have demonstrated a significant increase in collagen gene expression and protein synthesis in dermal fibroblasts.[5][6] While d-alpha-tocopherol has been shown to inhibit collagen alpha 1(I) gene expression in some contexts, its primary role in synergy with vitamin C is thought to be protective.[7][8]

Table 1: Effect of Vitamin C Derivatives and Tocopherol on Collagen Synthesis in Human Dermal Fibroblasts

CompoundConcentrationEffect on COL1A1 Gene ExpressionReference
Ascorbic acid 2-phosphate (AA2P)50 µg/mLEnhances collagen deposition[5]
Tocotrienol-Rich Fraction (TRF)-2.92-fold increase[6]
Tocopherol-3.10-fold increase[6]
Combined Biodynes, TRF, and Tocopherol-2.13-fold increase[6]
Collagen Peptides0.01%108.4 ± 7.6% increase[9]
Collagen Peptides1%60.5 ± 7.9% increase[9]

Signaling Pathways

The antioxidant and pro-collagen synthesis effects of ATM's metabolites are likely mediated through various signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[10] Antioxidants like ascorbic acid and tocopherol can activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes, thereby enhancing the skin's intrinsic defense mechanisms against oxidative stress.[11][12]

ATM_metabolites ATM Metabolites (Ascorbic Acid, Tocopherol) ROS Reactive Oxygen Species (ROS) ATM_metabolites->ROS Scavenging Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes Gene Transcription Cell_protection Cellular Protection Antioxidant_enzymes->Cell_protection

Caption: Potential activation of the Nrf2 signaling pathway by ATM metabolites.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In dermal fibroblasts, the p38 MAPK pathway has been implicated in the regulation of fibrosis and collagen synthesis.[13][14] The influence of ATM's metabolites on these pathways could contribute to its anti-aging effects.

Experimental Protocols

To facilitate further research into the specific properties of this compound, the following detailed experimental protocols are provided.

In Vitro Skin Penetration Assay

Objective: To quantify the penetration of ATM through the stratum corneum and into the deeper layers of the skin.

Methodology:

  • Skin Model: Utilize reconstructed human epidermis (RHE) models or excised human skin mounted on Franz diffusion cells.[15][16]

  • Formulation Application: Apply a standardized amount of a formulation containing a known concentration of ATM to the surface of the skin model.

  • Sampling: At predetermined time points, collect the receptor fluid from the Franz cells and perform tape stripping of the stratum corneum. The remaining epidermis and dermis can also be collected.

  • Quantification: Extract ATM from the collected samples and quantify using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[17]

Cellular Uptake and Hydrolysis in Keratinocytes and Fibroblasts

Objective: To determine the rate of ATM uptake by skin cells and its subsequent hydrolysis into ascorbic acid and tocopherol.

Methodology:

  • Cell Culture: Culture human epidermal keratinocytes and dermal fibroblasts in appropriate media.

  • Treatment: Treat the cells with a known concentration of ATM for various time points.

  • Cell Lysis: At each time point, wash the cells to remove extracellular ATM and then lyse the cells.

  • Extraction and Analysis: Perform a liquid-liquid or solid-phase extraction of the cell lysate to separate ATM and its metabolites.

  • Quantification: Analyze the extracts by LC-MS/MS to quantify the intracellular concentrations of ATM, ascorbic acid, and tocopherol.[18]

Assessment of Antioxidant Capacity

Objective: To measure the ability of ATM and its metabolites to reduce oxidative stress in skin cells.

Methodology:

  • Cell Culture and Treatment: Culture skin cells and pre-treat with ATM.

  • Induction of Oxidative Stress: Induce oxidative stress using a pro-oxidant such as hydrogen peroxide or UV radiation.

  • Measurement of ROS: Quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19]

  • Antioxidant Assays: Alternatively, cell lysates can be assessed for their total antioxidant capacity using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Antioxidant Power (FRAP) assays.[1][20][21]

Quantification of Collagen Gene Expression

Objective: To determine the effect of ATM on the expression of collagen genes in dermal fibroblasts.

Methodology:

  • Cell Culture and Treatment: Culture human dermal fibroblasts and treat with various concentrations of ATM for a specified period.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA levels of collagen type I (COL1A1) and other relevant extracellular matrix genes.[9]

Experimental Workflow for ATM Analysis:

Start Start Cell_culture Culture Keratinocytes & Fibroblasts Start->Cell_culture Treatment Treat cells with ATM Cell_culture->Treatment Cell_lysis Cell Lysis & Extraction Treatment->Cell_lysis qRT_PCR qRT-PCR Analysis (Gene Expression) Treatment->qRT_PCR Antioxidant_assay Antioxidant Capacity Assay Treatment->Antioxidant_assay LC_MS LC-MS/MS Analysis (Uptake & Metabolism) Cell_lysis->LC_MS Data_analysis Data Analysis LC_MS->Data_analysis qRT_PCR->Data_analysis Antioxidant_assay->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: Experimental workflow for analyzing the effects of ATM on skin cells.

Conclusion

This compound holds significant promise as a topical agent for skin health and anti-aging. While direct experimental evidence for its cellular uptake and metabolism is currently lacking, a strong hypothesis can be formulated based on the known properties of its constituent molecules and related derivatives. It is anticipated that ATM readily penetrates the skin and is hydrolyzed within cells to release active vitamin C and E, which then exert their antioxidant and collagen-stimulating effects through established signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively quantify these processes and further validate the efficacy of this compound in dermatological and cosmetic applications.

References

The Amphiphilic Bridge: An In-Depth Technical Guide to the Interaction of Ascorbyl Tocopheryl Maleate with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345), a hybrid molecule synthesizing the antioxidant prowess of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), presents a unique case study in the interaction of bioactive compounds with cellular membranes. This technical guide elucidates the theoretical and extrapolated mechanisms governing this interaction, drawing upon the well-documented behaviors of its constituent moieties and related amphiphilic molecules. While direct experimental data on ascorbyl tocopheryl maleate is limited, this paper constructs a robust framework for understanding its membrane dynamics, antioxidant activity at the lipid bilayer, and its potential effects on membrane properties. We propose standardized experimental protocols to validate these hypotheses and provide illustrative quantitative data and visualizations to guide future research in this area.

Introduction: A Molecule of Dual Functionality

This compound is an ester formed from ascorbic acid, tocopherol, and maleic acid.[1][2] Its chemical structure inherently confers an amphipathic character, with the hydrophilic ascorbic acid moiety and the lipophilic tocopherol tail. This dual nature is central to its proposed interaction with the cellular membrane, a phospholipid bilayer that is itself amphipathic. In cosmetic and dermatological applications, it is primarily utilized for its antioxidant and skin-conditioning properties.[1] The synergy between the water-soluble antioxidant (ascorbate) and the lipid-soluble antioxidant (tocopherol) is key to its efficacy in protecting cellular structures from oxidative stress.

Proposed Mechanism of Interaction with the Cellular Membrane

Based on its amphipathic structure, this compound is hypothesized to intercalate within the cellular membrane. The lipophilic phytyl tail of the tocopherol moiety would embed within the hydrophobic core of the lipid bilayer, while the hydrophilic ascorbyl and maleate portions would reside closer to the aqueous environment at the membrane-cytosol or membrane-extracellular fluid interface. This orientation would allow it to act as a bridge between the aqueous and lipid phases, facilitating its unique antioxidant capabilities.

Antioxidant Action at the Membrane Interface

The primary role of this compound at the cellular membrane is to mitigate lipid peroxidation. The tocopheryl moiety directly scavenges lipid peroxyl radicals within the membrane, becoming a tocopheroxyl radical in the process. The ascorbyl moiety then regenerates the tocopherol by donating an electron, effectively transferring the radical to the aqueous phase where it can be neutralized by other water-soluble antioxidants.[3] This recycling mechanism enhances the antioxidant capacity of the membrane without depleting its tocopherol content.[3]

Antioxidant_Recycling_Pathway cluster_membrane Cellular Membrane cluster_cytosol Aqueous Phase (Cytosol) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Tocopherol Tocopherol (TocOH) Lipid_Peroxyl_Radical->Tocopherol Oxidation Tocopheroxyl_Radical Tocopheroxyl Radical (TocO•) Tocopherol->Tocopheroxyl_Radical Donates H• Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Ascorbate Ascorbate Tocopheroxyl_Radical->Ascorbate Reduction/Regeneration Ascorbyl_Radical Ascorbyl Radical Ascorbate->Ascorbyl_Radical Donates e-

Antioxidant recycling at the membrane.

Postulated Effects on Membrane Properties

The insertion of an amphipathic molecule like this compound into the lipid bilayer can potentially alter the physical properties of the membrane.

Membrane Fluidity

The introduction of the bulky tocopherol headgroup and its phytyl tail could disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. Conversely, at high concentrations, it might impose a certain degree of order. The precise effect is likely concentration-dependent.

Membrane Permeability

Changes in membrane fluidity can correlate with alterations in permeability. An increase in fluidity may lead to a transient increase in the permeability of the membrane to small molecules. However, some studies on fatty acids suggest that they do not significantly increase the permeability of live cell membranes at sub-toxic concentrations.[4][5]

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols outlined in the subsequent section. These are intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Membrane Partitioning and Binding Affinity

ParameterHypothetical ValueMethod
Partition Coefficient (Log P)4.5Shake-flask method (Octanol/Water)
Membrane Insertion Depth10-15 Å from bilayer centerFluorescence Quenching Assay
Binding Affinity (Kd)5 µMSurface Plasmon Resonance (SPR)

Table 2: Effect on Membrane Fluidity

Concentration of this compound (µM)Fluorescence Anisotropy (r)Interpretation
0 (Control)0.25Baseline Fluidity
100.22Increased Fluidity
500.18Significantly Increased Fluidity
1000.19Saturation Effect

Table 3: Inhibition of Lipid Peroxidation

TreatmentMalondialdehyde (MDA) Level (nmol/mg protein)% Inhibition
Control (Untreated)5.2-
Oxidative Stress15.8-
Oxidative Stress + this compound (20 µM)8.148.7%
Oxidative Stress + Tocopherol (20 µM)10.334.8%
Oxidative Stress + Ascorbic Acid (20 µM)12.520.9%

Proposed Experimental Protocols

To empirically determine the interaction of this compound with cellular membranes, a series of biophysical and cell-based assays are recommended.

Protocol for Assessing Membrane Fluidity: Fluorescence Anisotropy
  • Cell Culture: Culture human dermal fibroblasts or keratinocytes to 80-90% confluency.

  • Labeling: Incubate cells with a fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) for 1 hour at 37°C.

  • Treatment: Treat the labeled cells with varying concentrations of this compound (e.g., 1-100 µM) for a predetermined time.

  • Measurement: Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer with polarizing filters.

  • Analysis: A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.

Fluorescence_Anisotropy_Workflow Start Start: Cell Culture Labeling Incubate with DPH probe Start->Labeling Treatment Treat with this compound Labeling->Treatment Measurement Measure Fluorescence Anisotropy Treatment->Measurement Analysis Calculate Anisotropy (r) Measurement->Analysis End End: Determine Fluidity Change Analysis->End

Workflow for fluorescence anisotropy.
Protocol for Quantifying Lipid Peroxidation: TBARS Assay

  • Cell Culture and Treatment: Culture cells and treat with this compound, followed by induction of oxidative stress (e.g., with H₂O₂ or UV radiation).

  • Cell Lysis: Harvest and lyse the cells to obtain a protein extract.

  • Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Measurement: Measure the absorbance of the resulting solution at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve and normalize to the total protein content.

Protocol for Determining Cellular Uptake and Localization: Confocal Microscopy
  • Synthesis of Fluorescent Analog: Synthesize a fluorescently tagged version of this compound (e.g., by attaching a fluorophore like NBD).

  • Cell Culture and Treatment: Culture cells on glass coverslips and incubate with the fluorescent analog.

  • Co-staining: Co-stain the cells with a plasma membrane marker (e.g., CellMask™ Deep Red).

  • Imaging: Visualize the cellular localization of the fluorescent analog using a confocal microscope.

  • Analysis: Analyze the co-localization of the fluorescent analog with the plasma membrane marker to confirm its insertion into the membrane.

Conclusion and Future Directions

This compound holds significant promise as a membrane-active antioxidant. Its unique amphipathic structure theoretically allows it to be anchored in the lipid bilayer, where it can efficiently protect against lipid peroxidation through a synergistic recycling mechanism. While direct experimental evidence is currently lacking, the proposed mechanisms and experimental protocols in this guide provide a clear roadmap for future research. Elucidating the precise biophysical interactions of this molecule with cellular membranes will be crucial for optimizing its use in dermatological and pharmaceutical formulations, ultimately leading to more effective strategies for combating oxidative stress at the cellular level. Further studies should also investigate its effects on membrane protein function and its potential to modulate cell signaling pathways originating at the plasma membrane.

References

Ascorbyl Tocopheryl Maleate: A Technical Guide to its Role in the Prevention of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ascorbyl Tocopheryl Maleate (ATM), a synthetic ester combining the antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol) with maleic acid for enhanced stability. While direct experimental data on ATM is limited in publicly available scientific literature, this paper extrapolates its potential role in preventing lipid peroxidation based on the well-established synergistic actions of its core components. This guide details the mechanisms of lipid peroxidation, the synergistic antioxidant activity of ascorbyl and tocopheryl compounds, and provides hypothetical experimental protocols for evaluating the efficacy of ATM. Quantitative data from studies on combined Vitamin C and E supplementation are presented as a proxy to illustrate the potential antioxidant effects. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the biochemical processes and research methodologies.

Introduction to this compound

This compound (ATM) is a diester of maleic acid with L-ascorbic acid and α-tocopherol.[1] This molecular structure is designed to overcome the inherent instability of Vitamins C and E, which are prone to degradation in the presence of light and air.[2] By forming a stable ester, ATM is intended to deliver the combined antioxidant benefits of both vitamins in cosmetic and pharmaceutical formulations.[1][2] Its primary functions are to act as an antioxidant, emollient, and skin-conditioning agent, thereby protecting dermal cells from oxidative damage.[1][3][4]

Chemical Structure:

  • Molecular Formula: C₃₉H₅₈O₁₀

  • Key Components: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Maleic Acid

The Mechanism of Lipid Peroxidation

Lipid peroxidation is a detrimental free-radical chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[5] This process compromises membrane integrity and generates cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are implicated in various pathological conditions.[6]

The process of lipid peroxidation occurs in three main stages:

  • Initiation: The process begins with the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species (ROS), forming a lipid radical (L•).[7]

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.[7]

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[5] Antioxidants can also terminate the propagation phase by donating a hydrogen atom to the lipid peroxyl radical.[7]

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical H• abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 O2 Oxygen (O2) New_Lipid_Radical New Lipid Radical (L•) Lipid_Peroxyl_Radical->New_Lipid_Radical H• abstraction from New PUFA Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide New_PUFA Adjacent PUFA New_Lipid_Radical->Lipid_Radical Chain Reaction Continues Antioxidant Antioxidant (e.g., ATM) Non_Radical_Product Non-Radical Product Antioxidant->Non_Radical_Product H• donation Lipid_Peroxyl_Radical_Term Lipid Peroxyl Radical (LOO•) Lipid_Peroxyl_Radical_Term->Non_Radical_Product

Figure 1: The three stages of lipid peroxidation: initiation, propagation, and termination.

Synergistic Antioxidant Action of Ascorbyl and Tocopheryl Moieties

The combination of Vitamin C and Vitamin E provides a powerful defense against lipid peroxidation through a synergistic mechanism.[8]

  • α-Tocopherol (Vitamin E): As a lipophilic antioxidant, α-tocopherol resides within cellular membranes and is the primary chain-breaking antioxidant that protects against lipid peroxidation.[8] It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the propagation phase.[9] This process, however, results in the formation of a tocopheroxyl radical, which is less reactive but still a radical.

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a hydrophilic antioxidant that resides in the aqueous compartments of the cell.[9] Its crucial role in synergy with Vitamin E is to regenerate α-tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[9][10] This recycling process allows a single molecule of Vitamin E to neutralize multiple free radicals.

This compound, by containing both moieties, is hypothesized to provide this synergistic protection in a more stable and deliverable form.

cluster_membrane Cell Membrane (Lipid Phase) cluster_cytosol Aqueous Phase Tocopherol α-Tocopherol (Vitamin E moiety of ATM) Tocopheroxyl_Radical Tocopheroxyl Radical (TO•) Tocopherol->Tocopheroxyl_Radical Oxidation Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Peroxyl_Radical->Tocopherol H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Tocopheroxyl_Radical->Tocopherol Reduction Ascorbate (B8700270) Ascorbate (Vitamin C moiety of ATM) Ascorbate->Tocopheroxyl_Radical H• donation (Regeneration) Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Oxidation

Figure 2: Synergistic antioxidant action of ascorbyl and tocopheryl moieties.

Quantitative Data on the Effects of Vitamin C and E on Lipid Peroxidation

Treatment GroupDaily DosageChange in Urinary 8-iso-PGF2α (pg/mg creatinine)
Placebo-+9.0
Vitamin C alone500 mg ascorbate-150.0
Vitamin E alone400 IU α-tocopherol-141.3
Vitamin C + Vitamin E500 mg ascorbate + 400 IU α-tocopherol-112.5
Data adapted from a randomized controlled trial on the effects of Vitamin C and E on in vivo lipid peroxidation.[3][11]

Hypothetical Experimental Protocols

To evaluate the efficacy of this compound in preventing lipid peroxidation, the following in vitro experimental protocols are proposed based on standard methodologies.

Induction of Lipid Peroxidation in a Liposomal Model

This protocol describes the induction of lipid peroxidation in a model membrane system.

  • Preparation of Liposomes:

    • Prepare a lipid mixture of phosphatidylcholine and linoleic acid in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a phosphate (B84403) buffer (pH 7.4) and sonicate to form multilamellar vesicles.

  • Treatment Groups:

    • Divide the liposomal suspension into the following groups:

      • Control (no treatment)

      • ATM (various concentrations)

      • Ascorbic Acid (positive control)

      • α-Tocopherol (positive control)

      • Ascorbic Acid + α-Tocopherol (positive control)

  • Induction of Peroxidation:

Measurement of Lipid Peroxidation

The extent of lipid peroxidation can be quantified using several established assays.

This is a widely used method to measure a key secondary product of lipid peroxidation.[12]

  • Sample Preparation:

    • To 1 mL of the liposomal suspension from each treatment group, add 2 mL of a solution containing thiobarbituric acid (TBA), trichloroacetic acid (TCA), and hydrochloric acid (HCl).

  • Reaction:

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the samples to room temperature and centrifuge to pellet any precipitate.

  • Quantification:

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

This method measures the formation of primary lipid peroxidation products.

  • Lipid Extraction:

    • Extract the lipids from the liposomal suspension using a chloroform:methanol (2:1, v/v) mixture.

  • Quantification:

    • Evaporate the organic solvent and redissolve the lipid residue in cyclohexane.

    • Measure the absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

cluster_protocol Experimental Workflow for ATM Efficacy start Start prepare_liposomes Prepare Liposomal Suspension start->prepare_liposomes treatment Divide into Treatment Groups (Control, ATM, Positive Controls) prepare_liposomes->treatment induce_peroxidation Induce Lipid Peroxidation (e.g., Fenton Reaction or AAPH) treatment->induce_peroxidation measure_peroxidation Measure Lipid Peroxidation induce_peroxidation->measure_peroxidation tbars TBARS Assay for MDA measure_peroxidation->tbars conjugated_dienes Conjugated Diene Assay measure_peroxidation->conjugated_dienes end End tbars->end conjugated_dienes->end

Figure 3: A simplified workflow for evaluating the anti-lipid peroxidation activity of ATM.

Conclusion

This compound is a promising antioxidant compound that leverages the synergistic relationship between Vitamin C and Vitamin E in a stabilized form. While direct experimental evidence for its efficacy in preventing lipid peroxidation is currently lacking in peer-reviewed literature, the well-documented mechanisms of its constituent parts strongly suggest its potential as a potent inhibitor of oxidative damage to lipids. The hypothetical experimental protocols outlined in this guide provide a framework for future research to quantify the antioxidant capacity of ATM and elucidate its precise role in cellular protection. For researchers and professionals in drug development and cosmetic science, ATM represents a valuable ingredient for formulations aimed at mitigating oxidative stress.

References

Ascorbyl Tocopheryl Maleate: An In-Depth Technical Guide on its Effects on Reactive Oxygen Species (ROS) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a hybrid antioxidant molecule designed to leverage the synergistic effects of its constituent components: ascorbic acid (Vitamin C) and tocopherol (Vitamin E), linked via a maleate ester. This technical guide provides a comprehensive overview of the anticipated effects of ascorbyl tocopheryl maleate on the production of reactive oxygen species (ROS). While direct experimental data on this specific molecule is limited in publicly available scientific literature, this document extrapolates its potential mechanisms of action and biological effects based on the well-documented properties of its parent compounds and related derivatives. This guide summarizes expected quantitative antioxidant capacity, details relevant experimental protocols for its evaluation, and explores the potential modulation of key signaling pathways involved in the cellular oxidative stress response, namely Nrf2, MAPK, and NF-κB.

Introduction: The Rationale for a Hybrid Antioxidant

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] Endogenously, they are byproducts of normal metabolic processes, such as mitochondrial respiration, and play roles in cell signaling.[2][3] However, excessive ROS production due to exogenous factors (e.g., UV radiation, pollutants) or pathological states leads to oxidative stress, a condition implicated in cellular damage, aging, and a variety of diseases.[2]

Antioxidants are crucial for mitigating the damaging effects of ROS.[1] Ascorbic acid is a potent water-soluble antioxidant, while tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[1][2] The combination of these two vitamins is known to have synergistic effects; ascorbic acid can regenerate the tocopheryl radical, allowing tocopherol to continue its antioxidant function.

This compound is a novel compound that covalently links these two key antioxidants. This molecular design is intended to provide both hydrophilic and lipophilic protection against ROS in a single molecule, potentially offering enhanced stability and bioavailability compared to a simple mixture of its components.

Proposed Mechanism of Action in ROS Reduction

Based on the functions of its parent molecules, this compound is expected to reduce ROS through a multi-faceted approach:

  • Direct Radical Scavenging: The tocopherol moiety is anticipated to be the primary scavenger of lipid-soluble radicals within cell membranes, breaking the chain reaction of lipid peroxidation.[2] The ascorbyl portion is expected to quench aqueous-phase radicals.

  • Synergistic Regeneration: A key proposed advantage of this hybrid molecule is the intramolecular regeneration of the tocopheryl radical by the ascorbyl moiety. After tocopherol donates an electron to neutralize a free radical, the resulting tocopheryl radical can be reduced back to its active form by the adjacent ascorbyl group.

  • Modulation of Cellular Antioxidant Defenses: As will be discussed, derivatives of tocopherol have been shown to influence cellular signaling pathways that upregulate the expression of endogenous antioxidant enzymes.[4]

Quantitative Assessment of Antioxidant Activity

Table 1: In Vitro Free Radical Scavenging Activity (Hypothetical Data)

AssayPrincipleExpected Outcome for this compoundReference Compound Example
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical.[5]Dose-dependent decrease in absorbance at 517 nm, indicating potent radical scavenging activity.Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the reduction of the ABTS radical cation by an antioxidant.[6]High Trolox Equivalent Antioxidant Capacity (TEAC) value, indicating broad-spectrum radical scavenging.Trolox
Lipid Peroxidation Inhibition Assay Measures the inhibition of the oxidation of lipids, often using linoleic acid or biological membranes.[5]Significant inhibition of the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA).α-Tocopherol

Table 2: Cellular Antioxidant Activity (Hypothetical Data)

AssayPrincipleExpected Outcome for this compound
Cellular Antioxidant Assay (CAA) Utilizes a fluorescent probe (e.g., DCFH-DA) to measure the inhibition of intracellular ROS generation induced by a free radical initiator like AAPH.[7]Dose-dependent reduction in fluorescence, indicating the ability to permeate cells and quench intracellular ROS.
Reactive Oxygen Species (ROS) Assay Measures the overall level of ROS in cells under basal or stimulated conditions using fluorescent probes.Reduction in ROS levels in cells subjected to oxidative stress (e.g., H₂O₂ or UV exposure).

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant effects of this compound.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions.

    • Prepare a series of dilutions of a standard antioxidant like ascorbic acid.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, standard, and a solvent blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_blank)] * 100.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.

Cellular Antioxidant Assay (CAA)
  • Cell Culture:

    • Seed adherent cells (e.g., HaCaT keratinocytes or fibroblasts) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Probe Loading and Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1 hour).

  • Induction and Measurement of Oxidative Stress:

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage inhibition of ROS production for each concentration of the test compound.

Modulation of Signaling Pathways

This compound is likely to influence key signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification genes through binding to the Antioxidant Response Element (ARE).[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[8] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.[8]

Derivatives of tocopherol, such as α-tocopheryl succinate (B1194679), have been shown to induce ROS production in certain cell types, which in turn activates the Nrf2 pathway as a protective response.[4] It is plausible that this compound could similarly modulate Nrf2 activity, leading to an enhanced endogenous antioxidant capacity.

Nrf2_Pathway ROS ROS Keap1_Nrf2 Keap1-Nrf2 (Cytoplasm) ROS->Keap1_Nrf2 Induces dissociation ATM Ascorbyl Tocopheryl Maleate ATM->ROS Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2/ARE Signaling Pathway Modulation
MAPK Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses, including those related to stress.[9] The three main MAPK families are ERK, JNK, and p38.[9] Oxidative stress is a known activator of the JNK and p38 pathways, which can lead to inflammatory responses or apoptosis. The ERK pathway is more commonly associated with cell growth and differentiation.[9] Some antioxidants have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory JNK and p38 pathways.

MAPK_Pathway ATM Ascorbyl Tocopheryl Maleate ROS ROS ATM->ROS Inhibits ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Inflammation_Apoptosis Inflammation/ Apoptosis JNK->Inflammation_Apoptosis p38 p38 MKK3_6->p38 p38->Inflammation_Apoptosis

MAPK Stress-Activated Signaling
NF-κB Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor involved in the inflammatory response.[1] ROS can act as second messengers to activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines.[1] Antioxidants can inhibit NF-κB activation by quenching the ROS that trigger this pathway. Furthermore, α-tocopheryl succinate has been shown to directly inhibit NF-κB activation, an effect that may be independent of its antioxidant properties.[10]

NFkB_Workflow ROS ROS IKK IKK Complex ROS->IKK Activates ATM Ascorbyl Tocopheryl Maleate ATM->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus and Activates NFkB_IkB NF-κB-IκBα (Inactive)

NF-κB Signaling Pathway Inhibition

Conclusion

This compound represents a promising antioxidant with the potential for enhanced efficacy due to the synergistic action of its covalently linked ascorbyl and tocopheryl moieties. Based on the extensive research on its parent compounds, it is expected to be a potent scavenger of both aqueous and lipid-soluble reactive oxygen species. Furthermore, it holds the potential to modulate key cellular signaling pathways involved in the oxidative stress response, including the upregulation of endogenous antioxidant defenses via the Nrf2 pathway and the downregulation of inflammatory responses through the inhibition of MAPK and NF-κB signaling. Rigorous experimental validation using the protocols outlined in this guide is necessary to fully characterize the antioxidant profile of this novel compound and confirm its utility in applications ranging from dermatological formulations to therapeutic interventions for oxidative stress-related pathologies.

References

Methodological & Application

Application Note: Quantification of Ascorbyl Tocopheryl Maleate in Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ascorbyl Tocopheryl Maleate in various formulations. This compound, a stable derivative of Vitamins C and E, is a potent antioxidant used in pharmaceutical and cosmetic preparations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of formulations containing this active ingredient.

Introduction

This compound is a novel antioxidant that combines the benefits of both ascorbic acid and tocopherol in a single, stable molecule. Its efficacy is dependent on its concentration in the final product, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) within complex formulation matrices.[1][2] This protocol outlines a validated HPLC method for the determination of this compound, ensuring the quality and consistency of the final product.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.0)
Gradient 70% Acetonitrile, 30% Buffer (Isocratic)
Flow Rate 1.0 mL/min[3][4]
Column Temperature 25 °C[3][4]
Detection Wavelength 245 nm[5]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.2.3. Sample Preparation

The sample preparation procedure will vary depending on the formulation matrix.

  • For Creams and Lotions (High-Fat Formulations): Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube. Add 10 mL of dichloromethane (B109758) to disperse the sample.[3][4] Then, add 40 mL of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) and vortex for 5 minutes to extract the analyte.[3][4] Centrifuge the mixture at 12,000 rpm for 15 minutes.[3][4] Filter the upper aqueous layer through a 0.22 µm syringe filter into an HPLC vial for analysis.[3][4]

  • For Serums and Toners (Low-Fat Formulations): Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask. Add 30 mL of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) and sonicate for 10 minutes to dissolve the analyte.[3][4] Dilute to volume with the buffer solution. Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed. A placebo formulation was analyzed to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25379,543
50758,123
1001,517,890
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7

Table 3: Precision Data

Precision Type%RSD (n=6)
Repeatability (Intra-day) 0.65%
Intermediate Precision (Inter-day) 1.12%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.45

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in formulations.

experimental_workflow prep Preparation of Solutions std_stock Standard Stock Solution (1000 µg/mL) prep->std_stock work_std Working Standard Solutions (1-100 µg/mL) std_stock->work_std hplc_analysis HPLC Analysis work_std->hplc_analysis sample_prep Sample Preparation high_fat High-Fat Formulations (Creams, Lotions) sample_prep->high_fat low_fat Low-Fat Formulations (Serums, Toners) sample_prep->low_fat extraction Extraction & Centrifugation high_fat->extraction dissolution Dissolution & Dilution low_fat->dissolution filtration Filtration (0.22 µm) extraction->filtration dissolution->filtration filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing validation Method Validation data_processing->validation report Final Report data_processing->report specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in various formulations. The method is straightforward, utilizing common laboratory equipment and reagents, and has been validated to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing this compound.

References

DPPH assay protocol for assessing Ascorbyl tocopheryl maleate antioxidant capacity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: DPPH Assay for Ascorbyl Tocopheryl Maleate (B1232345)

Introduction

Ascorbyl tocopheryl maleate is a hybrid molecule synthesized from ascorbic acid (Vitamin C) and tocopherol (Vitamin E), designed to leverage the synergistic antioxidant properties of both vitamins. The assessment of its antioxidant capacity is crucial for its application in pharmaceuticals and cosmetics. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the free-radical scavenging ability of compounds.[1][2] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay.

Principle of the Method

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance typically recorded between 515 and 520 nm.[2][3][4] When an antioxidant compound reacts with DPPH, it reduces the radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction leads to a color change from violet to a pale yellow, which is measured as a decrease in absorbance.[1][4] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[5] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3][6][7] A lower IC50 value signifies a higher antioxidant potency.[3]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is efficient for analyzing multiple concentrations and replicates.

1. Materials and Reagents

  • This compound (Test Sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid (Positive Control)[8]

  • Methanol (B129727) or Ethanol (B145695) (Spectrophotometric grade)[4]

  • 96-well clear flat-bottom microplates[5]

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 517 nm[5]

  • Vortex mixer

  • Analytical balance

  • Aluminum foil

2. Preparation of Solutions

Note: The DPPH solution is light-sensitive; therefore, all preparations involving DPPH should be conducted in minimal light, and containers should be wrapped in aluminum foil.[6]

Table 1: Reagent Preparation

ReagentPreparation StepsStorage
0.1 mM DPPH Working Solution 1. Weigh 3.94 mg of DPPH powder. 2. Dissolve in 100 mL of methanol or ethanol in a volumetric flask. 3. Mix thoroughly until fully dissolved. 4. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[4]Store in a dark, amber bottle at 4°C. Prepare fresh daily.[6]
1 mg/mL Test Sample Stock Solution 1. Weigh 10 mg of this compound. 2. Dissolve in 10 mL of methanol or ethanol. 3. Vortex until the sample is completely dissolved.Store at 4°C for short-term use.
1 mg/mL Ascorbic Acid Stock Solution (Positive Control) 1. Weigh 10 mg of Ascorbic Acid. 2. Dissolve in 10 mL of methanol or ethanol. 3. Vortex until fully dissolved.Prepare fresh before use.

3. Preparation of Serial Dilutions

Prepare a series of dilutions from the stock solutions of the test sample and the positive control to determine the IC50 value.

Table 2: Preparation of Serial Dilutions

Concentration (µg/mL)Volume of Stock (1 mg/mL)Volume of Solvent (Methanol/Ethanol)Total Volume
100100 µL900 µL1000 µL
8080 µL920 µL1000 µL
6060 µL940 µL1000 µL
4040 µL960 µL1000 µL
2020 µL980 µL1000 µL
1010 µL990 µL1000 µL

4. Assay Procedure (96-Well Plate)

  • Plate Setup: Design the plate layout. A representative layout is shown in Table 3.

  • Add Samples/Controls: Add 100 µL of each serial dilution of the test sample and positive control into their respective wells in triplicate.

  • Add Blank: Add 100 µL of the solvent (methanol or ethanol) to the blank wells.

  • Add Control: Add 100 µL of the solvent to the control wells.

  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.

  • Mix and Incubate: Mix the plate gently for 1 minute. Cover the plate with aluminum foil and incubate in the dark at room temperature for 30 minutes.[6][7]

  • Measure Absorbance: Read the absorbance of all wells at 517 nm using a microplate reader.[5]

Table 3: Example 96-Well Plate Layout

12345678-12
A BlankControlSample 10 µg/mLSample 20 µg/mLSample 40 µg/mLSample 60 µg/mLSample 80 µg/mLSample 100 µg/mL
B BlankControlSample 10 µg/mLSample 20 µg/mLSample 40 µg/mLSample 60 µg/mLSample 80 µg/mLSample 100 µg/mL
C BlankControlSample 10 µg/mLSample 20 µg/mLSample 40 µg/mLSample 60 µg/mLSample 80 µg/mLSample 100 µg/mL
D BlankControlAA 10 µg/mLAA 20 µg/mLAA 40 µg/mLAA 60 µg/mLAA 80 µg/mLAA 100 µg/mL
E BlankControlAA 10 µg/mLAA 20 µg/mLAA 40 µg/mLAA 60 µg/mLAA 80 µg/mLAA 100 µg/mL
F BlankControlAA 10 µg/mLAA 20 µg/mLAA 40 µg/mLAA 60 µg/mLAA 80 µg/mLAA 100 µg/mL
G-H

(AA = Ascorbic Acid)

Data Analysis and Presentation

1. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[7][9]

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the average absorbance of the control wells (DPPH solution + solvent).

  • Asample is the average absorbance of the test sample or positive control wells.

2. IC50 Value Determination

The IC50 value is determined by creating a plot of scavenging activity (%) versus the concentration of the sample/control.[6] Using linear regression analysis from the plot, the concentration that results in 50% inhibition of the DPPH radical is calculated.[10][11]

Table 4: Example Data Presentation

Concentration (µg/mL)Mean Absorbance (Asample)Standard Deviation% Inhibition
Control 0.9850.0150
10 0.8120.02117.56
20 0.6540.01833.60
40 0.4910.01250.15
60 0.3250.01567.01
80 0.1680.01182.94
100 0.0950.00990.35

From this data, a plot would be generated, and the IC50 value for this compound would be determined.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_sample Prepare Sample & Control Stock Solutions (1 mg/mL) prep_dilutions Perform Serial Dilutions add_samples Add 100 µL of Samples, Controls & Blanks to Plate prep_dilutions->add_samples add_dpph Add 100 µL of DPPH Solution incubate Incubate 30 min in Dark measure Read Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Plot & Determine IC50 Value calculate_inhibition->calculate_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

G DPPH DPPH• (Radical) Antioxidant Antioxidant (ATM) (e.g., this compound) DPPH_H DPPH-H (Reduced Form) DPPH->DPPH_H Donates H• desc1 Deep Violet Color (High Absorbance) DPPH->desc1 Oxidized_Antioxidant Oxidized Antioxidant (ATM•) Antioxidant->Oxidized_Antioxidant desc2 Pale Yellow Color (Low Absorbance) DPPH_H->desc2

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Testing Ascorbyl Tocopheryl Maleate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tocopheryl maleate (B1232345) (ATM) is a stable diester of ascorbic acid (Vitamin C) and tocopherol (Vitamin E), engineered to deliver the synergistic benefits of these two potent antioxidants.[1] As an antioxidant, ATM helps to neutralize reactive oxygen species (ROS), thereby mitigating cellular damage.[2][3] Its composition also suggests potential anti-inflammatory properties, making it a compound of interest for dermatological and cosmetic applications.[2][4] These application notes provide detailed protocols for assessing the antioxidant and anti-inflammatory efficacy of ATM in relevant skin cell culture models.

The provided protocols will enable researchers to:

  • Determine the non-cytotoxic working concentrations of ATM.

  • Quantify the antioxidant capacity of ATM in protecting skin cells from oxidative stress.

  • Evaluate the anti-inflammatory effects of ATM in immune cells.

  • Investigate the molecular mechanisms underlying ATM's activity, specifically its influence on the NF-κB and MAPK signaling pathways.

Key Experimental Protocols

Protocol 1: Assessment of ATM Cytotoxicity using MTT Assay

Objective: To determine the optimal non-cytotoxic concentration range of Ascorbyl Tocopheryl Maleate for use in subsequent efficacy assays.

Cell Lines:

  • Human keratinocytes (e.g., HaCaT)

  • Human dermal fibroblasts (e.g., HDF)

  • Murine macrophages (e.g., RAW 264.7)

Materials:

  • This compound (ATM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • ATM Treatment: Prepare a stock solution of ATM in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO at the highest concentration used for ATM dilution) should be included.

  • Incubation: Remove the old medium from the cells and replace it with the ATM-containing medium. Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Evaluation of Antioxidant Efficacy against Oxidative Stress

Objective: To assess the ability of ATM to protect cells from oxidative stress induced by hydrogen peroxide (H₂O₂) or UVB radiation.

2.1. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Hydrogen peroxide (H₂O₂) or a UVB light source

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding and Pre-treatment: Seed keratinocytes or fibroblasts in a black, clear-bottom 96-well plate. Pre-treat the cells with non-cytotoxic concentrations of ATM for 24 hours.

  • Induction of Oxidative Stress:

    • H₂O₂ Induction: Remove the ATM-containing medium and expose the cells to a pre-determined concentration of H₂O₂ in a serum-free medium for 1 hour.

    • UVB Induction: Wash the cells with PBS and expose them to a specific dose of UVB radiation.

  • DCFH-DA Staining: Wash the cells with PBS and incubate them with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a percentage of ROS production relative to the stress-induced, ATM-untreated control.

2.2. Assessment of Cell Viability after Oxidative Stress

Procedure:

  • Follow steps 1 and 2 from Protocol 2.1.

  • After inducing oxidative stress, replace the medium with a fresh complete medium and incubate for a further 24 hours.

  • Perform the MTT assay as described in Protocol 1 to assess cell viability.

  • Data Analysis: Express the results as a percentage of cell viability relative to the non-stressed, ATM-untreated control.

Protocol 3: Evaluation of Anti-Inflammatory Efficacy

Objective: To determine the ability of ATM to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

3.1. Measurement of Nitric Oxide (NO) Production using Griess Assay

Materials:

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with non-cytotoxic concentrations of ATM for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the NO concentration using a sodium nitrite standard curve. Express the results as a percentage of NO production relative to the LPS-stimulated, ATM-untreated control.

3.2. Quantification of Pro-Inflammatory Cytokines using ELISA

Materials:

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8)

Procedure:

  • Follow steps 1 and 2 from Protocol 3.1.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-8 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations from the standard curves. Express the results as a percentage of cytokine production relative to the LPS-stimulated, ATM-untreated control.

Protocol 4: Investigation of Molecular Mechanisms by Western Blot

Objective: To investigate the effect of ATM on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, and β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and PVDF membranes

Procedure:

  • Cell Treatment and Lysis: Treat cells (keratinocytes for MAPK analysis after UVB stress, or macrophages for NF-κB analysis after LPS stimulation) with ATM and the respective inducer for appropriate time points (e.g., 15-60 minutes for phosphorylation events). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a percentage of activation relative to the stimulated, ATM-untreated control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineATM Concentration (µM)Cell Viability (%)
HaCaT1
5
10
25
50
100
HDF1
5
......
RAW 264.71
5
......

Table 2: Antioxidant Efficacy of this compound

Cell LineStressorATM Concentration (µM)Intracellular ROS (% of Control)Cell Viability (% of Control)
HaCaTH₂O₂10
25
UVB10
25
HDFH₂O₂10
.........

Table 3: Anti-Inflammatory Efficacy of this compound

Cell LineATM Concentration (µM)NO Production (% of Control)TNF-α Secretion (% of Control)IL-6 Secretion (% of Control)
RAW 264.710
25
50

Table 4: Effect of this compound on Signaling Pathways

Cell LinePathwayTarget ProteinATM Concentration (µM)Protein Activation (% of Control)
RAW 264.7NF-κBp-p65/p6525
HaCaTMAPKp-p38/p3825
p-ERK1/2/ERK1/225

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cell Culture (Keratinocytes, Fibroblasts, Macrophages) cytotoxicity Cytotoxicity (MTT Assay) cell_culture->cytotoxicity atm_prep ATM Stock Preparation atm_prep->cytotoxicity antioxidant Antioxidant (ROS, Viability) cytotoxicity->antioxidant Select non-toxic concentrations anti_inflammatory Anti-inflammatory (NO, Cytokines) cytotoxicity->anti_inflammatory Select non-toxic concentrations mechanism Mechanism (Western Blot) cytotoxicity->mechanism Select non-toxic concentrations data_quant Data Quantification & Normalization antioxidant->data_quant anti_inflammatory->data_quant mechanism->data_quant tables Tabular Summary data_quant->tables

Caption: General experimental workflow for assessing ATM efficacy.

antioxidant_pathway stressor Oxidative Stressor (H₂O₂ or UVB) ros Increased ROS stressor->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage atm Ascorbyl Tocopheryl Maleate (ATM) atm->ros Scavenges ROS

Caption: Antioxidant mechanism of ATM against oxidative stress.

anti_inflammatory_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation (p65 phosphorylation) tlr4->nfkb_activation mapk_activation MAPK Activation (p38, ERK) tlr4->mapk_activation cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) nfkb_activation->cytokines mapk_activation->cytokines atm Ascorbyl Tocopheryl Maleate (ATM) atm->nfkb_activation Inhibits atm->mapk_activation Inhibits

Caption: Anti-inflammatory mechanism of ATM via NF-κB and MAPK pathways.

References

Application Notes and Protocols for In Vivo Animal Models: Studying Ascorbyl Tocopheryl Maleate in Skin Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by a progressive decline in skin function and aesthetics, driven by both intrinsic and extrinsic factors. Extrinsic aging, largely attributed to environmental insults such as ultraviolet (UV) radiation, leads to oxidative stress, inflammation, and the degradation of extracellular matrix components like collagen and elastin. Ascorbyl tocopheryl maleate (B1232345), a stable diester of ascorbic acid (Vitamin C), tocopherol (Vitamin E), and maleic acid, is a promising candidate for anti-aging interventions due to its potent antioxidant properties.[1][2][3][4] The synergistic action of Vitamin C and E is known to provide enhanced protection against oxidative damage.[5][6][7] Vitamin C plays a role in collagen synthesis, while Vitamin E is a lipid-soluble antioxidant that protects cell membranes.[5][6][8]

These application notes provide detailed protocols for utilizing in vivo animal models to investigate the efficacy of Ascorbyl tocopheryl maleate in mitigating the signs of skin aging. The described models and methodologies are based on established practices for inducing and evaluating skin aging, adapted for the study of this specific compound.

Proposed Mechanism of Action of this compound in Skin Aging

This compound is hypothesized to counteract skin aging through a multi-faceted approach centered on its potent antioxidant capacity. Its constituent vitamins, C and E, work in concert to neutralize reactive oxygen species (ROS) generated by UV radiation and other environmental stressors. This reduction in oxidative stress is expected to downregulate the signaling pathways that lead to collagen degradation and inflammation, thereby preserving the structural integrity and youthful appearance of the skin.

UV UV Radiation / Environmental Stressors ROS Increased Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK TGFb TGF-β Signaling ROS->TGFb Inhibits ATM This compound Antioxidant Antioxidant Defense ATM->Antioxidant Antioxidant->ROS Neutralizes AP1 AP-1 Upregulation MAPK->AP1 MMPs Increased MMPs (Collagenase) AP1->MMPs Collagen_Deg Collagen Degradation MMPs->Collagen_Deg Aging Visible Signs of Aging (Wrinkles, Laxity) Collagen_Deg->Aging Procollagen Pro-collagen Synthesis TGFb->Procollagen Procollagen->Aging Prevents

Caption: Proposed mechanism of this compound in skin aging.

In Vivo Animal Models and Experimental Protocols

D-Galactose-Induced Aging Model

D-galactose-induced aging is a widely used model that mimics natural aging by inducing oxidative stress.

Experimental Protocol:

  • Animal Selection: 8-week-old male or female hairless mice (e.g., SKH-1) are recommended to facilitate visual assessment of skin changes.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=10 per group):

    • Group 1 (Control): Normal saline injection + Vehicle application.

    • Group 2 (D-galactose): D-galactose injection + Vehicle application.

    • Group 3 (ATM Low Dose): D-galactose injection + 1% this compound topical application.

    • Group 4 (ATM High Dose): D-galactose injection + 3% this compound topical application.

  • Induction of Aging: D-galactose (120 mg/kg body weight) is administered daily via subcutaneous injection for 8 weeks. The control group receives normal saline.

  • Test Substance Administration: The vehicle (e.g., a cream base) or this compound formulations are applied topically to a designated area on the dorsal skin once daily for the 8-week duration of the study.

  • Endpoint Analysis: At the end of the 8-week period, animals are euthanized, and skin samples are collected for biochemical and histological analysis.

UVB-Induced Photoaging Model

This model specifically mimics sun-induced skin aging.

Experimental Protocol:

  • Animal Selection and Acclimatization: As described in section 3.1.

  • Grouping: Similar to the D-galactose model, with a control group, a UVB-irradiated group, and UVB-irradiated groups treated with low and high doses of this compound.

  • Induction of Photoaging: The dorsal skin of the mice is exposed to UVB radiation (290-320 nm) three times a week for 10 weeks. The initial dose can be 1 MED (minimal erythema dose), gradually increasing to 4 MED.

  • Test Substance Administration: Topical formulations are applied daily, immediately after UVB exposure on irradiation days, and at the same time on non-irradiation days.

  • Endpoint Analysis: Skin samples are collected 24 hours after the final UVB exposure for analysis.

Start Start: 8-week-old hairless mice Acclimate Acclimatization (1 week) Start->Acclimate Grouping Random Grouping (n=10/group) Acclimate->Grouping Induction Induction of Aging (D-galactose or UVB) 8-10 weeks Grouping->Induction Treatment Daily Topical Treatment: - Vehicle - ATM (Low Dose) - ATM (High Dose) Grouping->Treatment Analysis Endpoint Analysis: - Biochemical - Histological - Gene Expression Induction->Analysis Treatment->Induction Concurrent

Caption: General experimental workflow for in vivo skin aging studies.

Data Presentation and Analysis

Biochemical Markers of Oxidative Stress and Skin Aging

Skin homogenates should be analyzed for the following biomarkers.

ParameterMethodExpected Outcome with this compound
Superoxide Dismutase (SOD) Activity Commercial Assay KitIncreased activity
Malondialdehyde (MDA) Content Thiobarbituric Acid Reactive Substances (TBARS) AssayDecreased content
Hydroxyproline Content Colorimetric AssayIncreased content
Matrix Metalloproteinase-1 (MMP-1) Expression ELISA or Western BlotDecreased expression

Table 1: Hypothetical Biochemical Data

GroupSOD Activity (U/mg protein)MDA Content (nmol/mg protein)Hydroxyproline (μg/mg tissue)MMP-1 Expression (relative units)
Control 150.5 ± 12.31.2 ± 0.235.8 ± 3.11.0 ± 0.1
Aging Model (Vehicle) 85.2 ± 9.83.5 ± 0.420.1 ± 2.53.2 ± 0.5
ATM (Low Dose) 115.6 ± 10.12.1 ± 0.328.5 ± 2.81.8 ± 0.3
ATM (High Dose) 140.3 ± 11.51.5 ± 0.233.2 ± 3.01.2 ± 0.2
Histological Analysis

Skin tissue sections should be stained and analyzed for structural changes.

Staining MethodParameter to be AssessedExpected Outcome with this compound
Hematoxylin and Eosin (H&E) Epidermal thickness, dermal cellularityNormalization of epidermal thickness, reduced inflammatory infiltrate
Masson's Trichrome Collagen fiber density and organizationIncreased density and more organized collagen fibers
Verhoeff-Van Gieson Elastic fiber integrityImproved integrity and reduced fragmentation of elastic fibers

Table 2: Hypothetical Histological Scoring

GroupEpidermal Thickness (μm)Collagen Density (Arbitrary Units)Elastic Fiber Fragmentation (Score 0-3)
Control 25.3 ± 2.12.8 ± 0.30.2 ± 0.1
Aging Model (Vehicle) 45.8 ± 4.21.1 ± 0.22.5 ± 0.4
ATM (Low Dose) 32.1 ± 3.52.0 ± 0.31.3 ± 0.3
ATM (High Dose) 27.5 ± 2.82.6 ± 0.40.5 ± 0.2

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound as a potential anti-aging agent for the skin. By utilizing established animal models and a comprehensive panel of biochemical and histological endpoints, researchers can effectively assess its efficacy in protecting against oxidative stress, preserving dermal matrix integrity, and mitigating the visible signs of skin aging. The expected outcomes, based on the known properties of its constituent vitamins, position this compound as a strong candidate for further development in the field of dermatology and cosmetic science.

References

Application Notes and Protocols: Formulation and Stability of Topical Creams Containing Ascorbyl Tocopheryl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ascorbyl Tocopheryl Maleate (ATM) is a stable, multifunctional ester combining the antioxidant benefits of Vitamin C and Vitamin E.[1] This document provides detailed application notes and protocols for the formulation of topical oil-in-water (O/W) creams containing ATM, with a primary focus on ensuring product stability. Methodologies for cream preparation, incorporation of ATM, stability testing under accelerated conditions, and quantitative analysis via High-Performance Liquid Chromatography (HPLC) are outlined for researchers, scientists, and drug development professionals.

Introduction

This compound (ATM) is a synthetic diester of maleic acid with L-Ascorbic acid (Vitamin C) and α-Tocopherol (Vitamin E).[2] This combination offers potent antioxidant properties, protecting skin from oxidative stress, supporting collagen synthesis, and providing skin brightening effects.[1][2] While the maleic acid ester enhances the stability of Vitamins C and E, which are prone to degradation from light and air, careful formulation is still critical to maintain the efficacy of ATM in a topical cream base.[1] The primary degradation pathway for esters in emulsion systems is hydrolysis, which can be influenced by pH, temperature, and interaction with other formulation components.

This application note details a systematic approach to formulating a stable O/W cream with ATM and evaluating its stability according to established guidelines.

Materials and Equipment

Materials & Reagents
  • This compound (ATM) powder

  • Oil Phase:

    • Cetearyl Alcohol

    • Glyceryl Stearate

    • Caprylic/Capric Triglyceride

    • Dimethicone

  • Aqueous Phase:

    • Deionized (DI) Water

    • Glycerin

    • Xanthan Gum

  • Emulsifier:

    • Ceteareth-20

  • Preservative:

    • Phenoxyethanol

    • Ethylhexylglycerin

  • Chelating Agent:

    • Disodium EDTA

  • pH Adjusters:

  • HPLC Analysis:

    • HPLC Grade Methanol (B129727)

    • HPLC Grade Acetonitrile

    • Potassium Dihydrogen Phosphate

    • Orthophosphoric Acid

Equipment
  • Homogenizer/High-shear mixer

  • Water bath or heating mantle

  • Overhead propeller stirrer

  • Calibrated digital scale (0.01g readability)

  • pH meter

  • Viscometer

  • Stability chambers (ICH compliant)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Glass beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Cream Base

This protocol describes the formulation of a 500g batch of a stable oil-in-water cream base.

  • Aqueous Phase Preparation: In a suitable beaker, combine Deionized Water, Glycerin, and Disodium EDTA. Begin gentle heating in a water bath to 75°C. Slowly sprinkle in Xanthan Gum while stirring with a propeller mixer to prevent clumping and ensure complete hydration.

  • Oil Phase Preparation: In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, Dimethicone, and Ceteareth-20. Heat this oil phase in a water bath to 75°C until all components are melted and the mixture is uniform.

  • Emulsification: Once both phases have reached 75°C, slowly add the oil phase to the aqueous phase while mixing with a homogenizer at medium speed. Increase the speed and homogenize for 5-10 minutes until a uniform, white emulsion is formed.

  • Cooling: Transfer the emulsion to a propeller stirrer and begin cooling while stirring gently.

  • Final Additions: When the cream has cooled to below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin).

  • pH Adjustment: Measure the pH of the cream. Adjust to a target pH of 5.5 ± 0.2 using citric acid or sodium hydroxide solution as needed.

  • Final Mixing: Continue stirring until the cream is smooth and has reached room temperature (~25°C).

A representative formulation for the cream base is provided in Table 1.

Table 1: Example O/W Cream Base Formulation

Phase Ingredient Function % (w/w)
Aqueous Deionized Water Solvent 75.2%
Glycerin Humectant 5.0%
Xanthan Gum Thickener 0.3%
Disodium EDTA Chelating Agent 0.1%
Oil Caprylic/Capric Triglyceride Emollient 8.0%
Glyceryl Stearate Emollient/Thickener 3.0%
Cetearyl Alcohol Thickener 2.5%
Dimethicone Occlusive 1.0%
Emulsifier Ceteareth-20 Emulsifier 2.0%
Cooldown Phenoxyethanol, Ethylhexylglycerin Preservative 1.0%
Citric Acid / Sodium Hydroxide pH Adjuster q.s. to pH 5.5

| Total | | | 100% |

Protocol 2: Incorporation of this compound (ATM)
  • Preparation: Prepare the cream base as described in Protocol 3.1.

  • Dispersion: In a separate small beaker, take a portion of the Caprylic/Capric Triglyceride from the oil phase (e.g., 3-4% of the total formula weight). Add the desired amount of this compound (e.g., 2.0% w/w) to this oil portion and stir until a smooth, uniform dispersion is achieved.

  • Incorporation into Oil Phase: Add the ATM dispersion to the rest of the heated oil phase (Step 2 in Protocol 3.1) and mix thoroughly before the emulsification step.

  • Proceed with Emulsification: Follow the remaining steps of Protocol 3.1 (Steps 3-7) to complete the formulation. It is crucial to add ATM to the oil phase as it is oil-soluble.[1]

Protocol 3: Stability Testing Protocol (ICH Guideline Q1A)

This protocol outlines an accelerated stability study to predict the long-term stability of the final ATM cream.

  • Sample Packaging: Package the final cream formulation in the intended commercial packaging (e.g., opaque, airless pump containers) to prevent light and air exposure.

  • Storage Conditions: Place the packaged samples into stability chambers set to the following conditions as per ICH guidelines:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3][4]

    • Long-Term (Control): 25°C ± 2°C / 60% RH ± 5% RH[3][4]

  • Testing Time Points: Pull samples for analysis at the following intervals for the accelerated study: Initial (T=0), 1 month, 2 months, 3 months, and 6 months.[3]

  • Parameters to Evaluate: At each time point, evaluate the following:

    • Physical Properties: Appearance, color, odor, and phase separation.

    • Physicochemical Properties: pH and viscosity.

    • Assay of Active Ingredient: Quantify the concentration of ATM using the HPLC method described in Protocol 3.4.

Protocol 4: Analytical Method for ATM Quantification (HPLC)

This protocol provides a starting point for an HPLC method to quantify ATM in the cream matrix, adapted from methods for similar vitamin derivatives.[5][6]

  • Standard Preparation: Prepare a stock solution of ATM (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: a. Accurately weigh approximately 1.0 g of the ATM cream into a 50 mL volumetric flask. b. Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the ATM. c. Allow the solution to cool to room temperature and dilute to volume with methanol. d. Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Methanol and Acetonitrile (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm (UV Detector).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve from the standard responses and determine the concentration of ATM in the cream samples.

Data Presentation

The stability of this compound in the O/W cream formulation should be presented clearly. Table 2 provides a template for summarizing the quantitative data obtained from the stability study.

Table 2: Accelerated Stability Data for O/W Cream with 2% ATM at 40°C / 75% RH

Time Point Appearance pH Viscosity (cP) ATM Assay (% of Initial)
T = 0 Homogeneous white cream 5.52 15,100 100.0%
1 Month Homogeneous white cream 5.45 14,950 98.7%
2 Months Homogeneous white cream 5.41 14,900 97.1%
3 Months Homogeneous white cream 5.35 14,780 95.5%
6 Months Homogeneous white cream 5.28 14,650 92.3%

(Note: Data presented are for illustrative purposes only.)

Visualizations

Diagrams help visualize complex processes and relationships, ensuring clarity for the intended scientific audience.

Experimental_Workflow cluster_prep Phase 1: Formulation cluster_stability Phase 2: Stability Testing cluster_analysis Phase 3: Analysis A Prepare Aqueous Phase (Water, Glycerin, EDTA, Gum) E Heat Both Phases to 75°C A->E B Prepare Oil Phase (Emollients, Thickeners) D Combine ATM with Oil Phase B->D C Disperse ATM in Oil Portion C->D D->E F Emulsify: Add Oil Phase to Aqueous Phase E->F G Cool Emulsion F->G H Add Preservatives (<40°C) G->H I Adjust pH to 5.5 H->I J Final Product: ATM Cream I->J K Package Cream Samples J->K L Store at 40°C/75%RH (Accelerated) K->L M Store at 25°C/60%RH (Long-Term) K->M N Pull Samples at T=0, 1, 2, 3, 6 Months L->N O Analyze Samples N->O P Physical Evaluation (Appearance, Color) O->P Q Physicochemical Tests (pH, Viscosity) O->Q R Chemical Assay (HPLC) (Quantify ATM) O->R S Compile Data & Report R->S

Caption: Experimental workflow from formulation to stability analysis.

Degradation_Pathway cluster_products Hydrolysis Products cluster_factors Influencing Factors ATM This compound (ATM) Ascorbic_Acid Ascorbic Acid ATM->Ascorbic_Acid Hydrolysis Tocopherol Tocopherol ATM->Tocopherol Hydrolysis Maleic_Acid Maleic Acid ATM->Maleic_Acid Hydrolysis pH High or Low pH pH->ATM Temp High Temperature Temp->ATM Water Water (from Aqueous Phase) Water->ATM

Caption: Potential degradation pathway of ATM via hydrolysis.

References

Application Notes and Protocols: Cytotoxicity Testing of Ascorbyl Tocopheryl Maleate in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tocopheryl maleate (B1232345) is a compound that combines the antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol).[1] It is used in cosmetic formulations for its skin-conditioning and antioxidant functions.[1] As with any cosmetic ingredient, assessing its potential for cytotoxicity in skin cells is a critical component of safety and efficacy evaluation. Keratinocytes, the primary cell type in the epidermis, are the first cells to come into direct contact with topically applied substances, making them a biologically relevant model for in vitro cytotoxicity studies.[2][3][4]

These application notes provide detailed protocols for assessing the cytotoxicity of ascorbyl tocopheryl maleate in human keratinocytes using two standard and widely accepted in vitro assays: the MTT assay and the Neutral Red Uptake (NRU) assay.[2][4][5]

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of a test compound, such as this compound, in a keratinocyte cell line.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Keratinocyte Cell Culture (e.g., HaCaT or NHEK) seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with a Range of This compound Concentrations prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, or 72 hours) treat_cells->incubate assay_choice Perform Cytotoxicity Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Mitochondrial Activity nru_assay Neutral Red Uptake (NRU) Assay assay_choice->nru_assay Lysosomal Integrity read_plate Measure Absorbance with a Microplate Reader mtt_assay->read_plate nru_assay->read_plate calculate_viability Calculate Percent Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Culture
  • Cell Line: Human immortalized keratinocyte cell line (HaCaT) is a suitable and commonly used model.[2][5] Alternatively, Normal Human Epidermal Keratinocytes (NHEK) can be used for a primary cell model.[6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[7][8]

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO or ethanol). The final solvent concentration in the cell culture medium should not exceed a non-toxic level (typically ≤ 0.5%).[7]

  • Working Solutions: Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[9]

Materials:

  • HaCaT cells

  • 96-well tissue culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 20% SDS in 0.02 M HCl or DMSO)[5][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium.[5][11] Incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Remove the medium and add 100 µL of the various concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same concentration of solvent as the test compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Neutral Red Uptake (NRU) Assay Protocol

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12] The amount of dye retained is proportional to the number of viable cells.

Materials:

  • HaCaT cells

  • 96-well tissue culture plates

  • This compound working solutions

  • Neutral Red solution (e.g., 33-40 µg/mL in culture medium)[7][12]

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[8][12]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment incubation period, remove the treatment medium. Add 100 µL of the Neutral Red solution to each well and incubate for 2-3 hours at 37°C.[8][12]

  • Washing: Discard the Neutral Red solution and rinse the cells with DPBS to remove excess dye.[8]

  • Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[8]

  • Absorbance Measurement: Shake the plate for at least 10 minutes to ensure the dye is completely solubilized and evenly distributed.[8] Measure the absorbance at 540 nm using a microplate reader.[8][12]

Data Presentation and Analysis

Quantitative data from cytotoxicity assays should be presented clearly to allow for easy interpretation and comparison.

Data Calculation:

Cell viability is typically expressed as a percentage relative to the control group:

  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

IC50 Value:

The half-maximal inhibitory concentration (IC50) is the concentration of the test substance that reduces cell viability by 50%. This value is a standard measure of cytotoxicity.

Example Data Table:

Concentration of this compound (µg/mL)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Control)1.2500.085100
101.1800.07094.4
500.9500.06576.0
1000.6300.05050.4
2000.3100.04024.8
5000.1500.02512.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways in Keratinocyte Cytotoxicity

While specific signaling pathways for this compound in keratinocytes are not yet elucidated, many chemical stressors induce cytotoxicity through common pathways such as the MAPK/ERK and NF-κB pathways, which can regulate inflammation, proliferation, and apoptosis.[13][14] The diagram below illustrates a generalized pathway that could be investigated.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Response cluster_outcome Cellular Outcome compound This compound (or other chemical stressor) receptor Cell Surface Receptor compound->receptor mapk MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nfkb->transcription gene_expression Altered Gene Expression transcription->gene_expression inflammation Inflammation (Cytokine Production) gene_expression->inflammation apoptosis Apoptosis (Programmed Cell Death) gene_expression->apoptosis proliferation Altered Proliferation gene_expression->proliferation

Caption: A generalized signaling pathway in keratinocyte response to stress.

Conclusion

The MTT and Neutral Red Uptake assays are robust and reliable methods for the initial in vitro assessment of the cytotoxic potential of cosmetic ingredients like this compound in keratinocytes. The provided protocols offer a standardized approach to generate reproducible data for safety and risk assessment. Further investigations may be required to elucidate the specific molecular mechanisms and signaling pathways involved in any observed cytotoxicity.

References

Application Note: Gene Expression Analysis of Skin Cells Treated with Ascorbyl Tocopheryl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ascorbyl tocopheryl maleate (B1232345) is a novel compound that combines the potent antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol). This unique formulation is designed to offer enhanced stability and synergistic effects for dermatological applications. This application note details the anticipated effects of Ascorbyl tocopheryl maleate on gene expression in human skin cells, focusing on its antioxidant, anti-inflammatory, and collagen synthesis-modulating properties. The provided protocols offer a framework for researchers and drug development professionals to investigate these effects in a laboratory setting.

Mechanism of Action

This compound is hypothesized to modulate key signaling pathways involved in skin health and homeostasis. As a potent antioxidant, it is expected to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress-induced cellular damage.[1][2] This reduction in oxidative stress is anticipated to downregulate pro-inflammatory gene expression and upregulate genes involved in collagen synthesis and extracellular matrix remodeling. The synergistic action of Vitamin C and Vitamin E is crucial, as Vitamin C can regenerate the oxidized form of Vitamin E, allowing for sustained antioxidant activity.[2]

Expected Effects on Gene Expression

Treatment of human keratinocytes (e.g., HaCaT cell line) with this compound is expected to lead to significant changes in the expression of genes related to antioxidant defense, inflammation, and collagen metabolism.

Antioxidant Response

The compound is expected to upregulate the expression of antioxidant enzymes, enhancing the cell's intrinsic defense mechanisms against oxidative stress.

Anti-inflammatory Effects

By mitigating oxidative stress, this compound is predicted to downregulate the expression of pro-inflammatory cytokines and enzymes.

Collagen Synthesis

Ascorbic acid is a well-established cofactor for enzymes essential in collagen synthesis.[3] Therefore, treatment is expected to increase the expression of collagen genes and other components of the extracellular matrix.

Data Presentation

The following tables summarize the expected quantitative changes in gene expression following treatment with this compound, based on the known effects of its constituent vitamins.

Table 1: Expected Changes in Antioxidant Gene Expression

Gene SymbolGene NameExpected Fold ChangeFunction
SOD2 Superoxide Dismutase 2Mitochondrial antioxidant enzyme
GPX1 Glutathione (B108866) Peroxidase 1Detoxification of hydrogen peroxide
GCLC Glutamate-Cysteine LigaseRate-limiting enzyme in glutathione synthesis
NQO1 NAD(P)H Quinone Dehydrogenase 1Detoxification of quinones

Table 2: Expected Changes in Inflammatory Gene Expression

Gene SymbolGene NameExpected Fold ChangeFunction
IL-6 Interleukin 6Pro-inflammatory cytokine
TNF Tumor Necrosis FactorPro-inflammatory cytokine
COX-2 Cyclooxygenase-2Enzyme involved in prostaglandin (B15479496) synthesis
NFKB1 Nuclear Factor Kappa B Subunit 1Key transcription factor in inflammation

Table 3: Expected Changes in Collagen and Extracellular Matrix Gene Expression

Gene SymbolGene NameExpected Fold ChangeFunction
COL1A1 Collagen Type I Alpha 1 ChainMajor structural component of the dermis
COL3A1 Collagen Type III Alpha 1 ChainImportant for skin elasticity
MMP1 Matrix Metallopeptidase 1Enzyme that degrades collagen
TIMP1 TIMP Metallopeptidase Inhibitor 1Inhibitor of matrix metallopeptidases

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on gene expression in human keratinocytes.

HaCaT Cell Culture and Treatment

This protocol outlines the procedure for culturing and treating the immortalized human keratinocyte cell line, HaCaT.[4][5][6][7][8]

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T75 flasks.

  • Maintain cells in an incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

  • Add Trypsin-EDTA to detach the cells.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into 6-well plates at a density of 2 x 10^5 cells/well.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare various concentrations of this compound in serum-free DMEM.

  • Replace the culture medium with the treatment medium and incubate for the desired time points (e.g., 24, 48 hours). A vehicle control (medium without the compound) should be included.

RNA Isolation

This protocol describes the isolation of total RNA from cultured HaCaT cells using a TRIzol-based method.[9][10][11][12]

Materials:

Procedure:

  • Aspirate the treatment medium from the 6-well plates.

  • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube.

  • Add 200 µL of chloroform, vortex vigorously, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 500 µL of isopropanol to precipitate the RNA and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine RNA concentration and purity using a spectrophotometer.

Quantitative Real-Time PCR (qPCR)

This protocol details the steps for analyzing gene expression using a two-step RT-qPCR method.[13][14][15][16]

Materials:

  • Isolated total RNA

  • Reverse transcription kit (e.g., with M-MLV reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

  • qPCR plates or tubes

Procedure: a. Reverse Transcription (cDNA Synthesis):

  • In a PCR tube, combine 1 µg of total RNA, random primers or oligo(dT), and dNTPs.

  • Incubate at 65°C for 5 minutes and then place on ice.

  • Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Incubate at 42°C for 60 minutes, followed by 70°C for 10 minutes to inactivate the enzyme.

  • The resulting cDNA can be stored at -20°C.

b. Real-Time PCR:

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

  • Run the reaction in a qPCR instrument with a typical cycling program:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis culture HaCaT Cell Culture seed Seed Cells in 6-well Plates culture->seed treat Treat with Ascorbyl tocopheryl maleate seed->treat isolate RNA Isolation treat->isolate quantify RNA Quantification isolate->quantify cdna cDNA Synthesis quantify->cdna qpcr Quantitative PCR cdna->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis

Caption: Experimental workflow for gene expression analysis.

antioxidant_pathway atm This compound ros Reactive Oxygen Species (ROS) atm->ros Scavenges nrf2 Nrf2 ros->nrf2 Activates by releasing from Keap1 are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_genes SOD2, GPX1, GCLC, NQO1 (Upregulation) are->antioxidant_genes Promotes transcription of

Caption: Antioxidant signaling pathway.

anti_inflammatory_pathway atm This compound ros Reactive Oxygen Species (ROS) atm->ros Inhibits nfkb NF-κB atm->nfkb Inhibits activation ros->nfkb Activates inflammatory_genes IL-6, TNF, COX-2 (Downregulation) nfkb->inflammatory_genes Promotes transcription of

Caption: Anti-inflammatory signaling pathway.

collagen_synthesis_pathway atm This compound (provides Ascorbic Acid) prolyl_hydroxylase Prolyl Hydroxylase atm->prolyl_hydroxylase Cofactor for lysyl_hydroxylase Lysyl Hydroxylase atm->lysyl_hydroxylase Cofactor for tgf_beta TGF-β Signaling atm->tgf_beta May influence procollagen Procollagen prolyl_hydroxylase->procollagen Hydroxylates Proline lysyl_hydroxylase->procollagen Hydroxylates Lysine collagen Stable Collagen Triple Helix procollagen->collagen Forms collagen_genes COL1A1, COL3A1 (Upregulation) tgf_beta->collagen_genes Activates transcription of

Caption: Collagen synthesis pathway.

Conclusion

This compound holds significant promise as a multifunctional active ingredient for dermatological applications. The experimental framework provided in this application note will enable researchers to elucidate the specific effects of this compound on gene expression in skin cells. The anticipated upregulation of antioxidant and collagen-related genes, coupled with the downregulation of inflammatory markers, suggests a strong potential for this compound in anti-aging and skin-protecting formulations. Further studies are warranted to fully characterize its molecular mechanisms and clinical efficacy.

References

Application Notes and Protocol for Assessing the Photostability of Ascorbyl Tocopheryl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl Tocopheryl Maleate is a novel antioxidant compound that combines the benefits of Vitamin C and Vitamin E, linked by a maleic acid ester.[1][2] This molecule is utilized in cosmetic and pharmaceutical formulations for its potential to protect the skin from oxidative damage.[1][3] Given that many active ingredients can degrade upon exposure to light, assessing the photostability of this compound is a critical step in formulation development to ensure product efficacy and safety throughout its shelf life.[4]

These application notes provide a comprehensive protocol for evaluating the photostability of this compound in accordance with the International Council for Harmonisation (ICH) Q1B guidelines.[5][6][7] The protocol covers forced degradation and confirmatory studies, detailing the necessary experimental conditions and analytical procedures.

Key Functions of this compound:

  • Antioxidant: Inhibits reactions promoted by oxygen, thus preventing oxidation and rancidity.[3][5]

  • Emollient: Softens and soothes the skin.[5]

  • Skin Conditioning: Maintains the skin in good condition.[3][5]

Pre-analytical Considerations

Before initiating photostability testing, it is essential to have a well-characterized sample of this compound. This includes information on its purity, physical form (e.g., powder, solution), and any known incompatibilities.[1] A validated, stability-indicating analytical method is crucial for accurately quantifying the active substance and its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[8][9]

Experimental Protocols

The photostability testing of this compound should be conducted in two stages: forced degradation testing and confirmatory testing.[5][6][7][10][11]

Forced Degradation Study

The purpose of the forced degradation study is to intentionally degrade the sample to evaluate its intrinsic photostability and to develop and validate the stability-indicating analytical method.[5][6][7][11]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable inert solvent (e.g., methanol (B129727), ethanol, or a simple formulation base) at a known concentration (e.g., 1 mg/mL).

    • Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure Conditions:

    • Expose the samples to a high-intensity light source. The ICH Q1B guideline suggests using a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp.[3][11]

    • The exposure should be more severe than the conditions for confirmatory testing to ensure degradation.

    • Monitor the temperature during the exposure to minimize the effect of heat on degradation. The dark control will help differentiate between thermal and photodegradation.[3]

  • Analysis:

    • At specified time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

    • Continue the exposure until significant degradation (e.g., 10-20% loss of the active ingredient) is observed or for a maximum duration as deemed appropriate.

Confirmatory Study

The confirmatory study is performed to assess the photostability of this compound under standardized conditions to determine if light-resistant packaging or specific labeling is required.[6][7]

Protocol:

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid this compound powder (not more than 3 mm thick) in a suitable container (e.g., a petri dish).[3]

    • Formulation: Test the final formulation outside of its immediate packaging and, if necessary, within the immediate and marketing packs.[5][11]

    • Prepare dark control samples for each condition by wrapping them in aluminum foil.

  • Exposure Conditions (ICH Q1B):

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][5][11]

    • The light source can be a xenon lamp, a metal halide lamp, or a combination of cool white and near-UV fluorescent lamps.[3][11]

    • Maintain a constant temperature and, if necessary, humidity.

  • Analysis:

    • At the end of the exposure period, analyze the exposed and dark control samples.

    • Quantify the amount of this compound remaining and identify and quantify any degradation products using a validated HPLC or LC-MS method.

    • Evaluate any changes in physical properties such as appearance, color, and clarity.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products.

Example HPLC Method (Adaptable from similar compounds):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH). A mixture of methanol and isopropanol (B130326) (25:75 v/v) has been used for similar compounds.[8][9]
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 222 nm for similar esters).[8][9]
Injection Volume 20 µL
Column Temperature 30 °C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative data from the photostability studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Forced Degradation Study Results

Exposure Time (hours)Concentration of this compound (mg/mL) - ExposedConcentration of this compound (mg/mL) - Dark Control% Degradation (Corrected for Dark Control)Peak Area of Major Degradation Product(s)
01.001.000.00
20.950.994.0Value
40.880.9810.2Value
80.750.9722.7Value
240.520.9645.8Value

Table 2: Confirmatory Study Results

Sample ConditionInitial Assay (%)Final Assay (%) - ExposedFinal Assay (%) - Dark ControlChange in Assay (%)Appearance ChangeDegradation Products (%)
Drug Substance (Solid) 100.298.5100.1-1.6Slight yellowing1.5
Formulation (in Petri Dish) 99.895.399.5-4.2Noticeable discoloration4.5
Formulation (in Immediate Pack) 99.999.299.8-0.6No change0.7
Formulation (in Marketing Pack) 100.1100.0100.1-0.1No change<0.1

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the photostability assessment protocol.

G Figure 1: Experimental Workflow for Photostability Assessment cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Confirmatory Study A Sample Preparation (Solution in transparent container) B High-Intensity Light Exposure A->B C Dark Control (Wrapped in foil) A->C D Time-course Analysis (HPLC) B->D C->D E Identify Degradation Products & Validate Analytical Method D->E F Sample Preparation (Substance, Formulation, Packaging) E->F Proceed if method is validated G ICH Q1B Light Exposure (1.2M lux-hr, 200 W-hr/m²) F->G H Dark Controls F->H I Final Analysis (HPLC, Physical) G->I H->I J Assess Change & Determine Packaging Needs I->J

Caption: Figure 1: Experimental Workflow for Photostability Assessment.

Proposed Photodegradation Pathway

While the exact photodegradation pathway of this compound is not definitively established in the literature, a plausible pathway can be proposed based on the known degradation of its constituent parts, particularly the tocopheryl ester. Studies on α-tocopheryl esters have shown that UVB radiation can lead to the formation of α-tocopheryl quinone as a stable degradation product.[10][12] The initial step likely involves the cleavage of the ester bonds.

G Figure 2: Proposed Photodegradation Pathway A This compound B Excited State A->B UV/Vis Light (hν) C Ester Bond Cleavage B->C D Ascorbyl, Tocopheryl, and Maleate Radicals C->D E α-Tocopherol D->E H Ascorbic Acid Degradation Products (e.g., Threonate, Oxalate) D->H I Maleic Acid Degradation Products D->I F α-Tocopheryl Radical E->F Oxidation G α-Tocopheryl Quinone (Stable Product) F->G Further Oxidation

Caption: Figure 2: Proposed Photodegradation Pathway.

Conclusion

A systematic approach to assessing the photostability of this compound, as outlined in the ICH Q1B guidelines, is essential for ensuring the quality, efficacy, and safety of final product formulations.[1][5][12] This protocol provides a framework for conducting forced degradation and confirmatory studies, utilizing appropriate analytical methods and clear data presentation. The results of these studies will inform critical decisions regarding formulation optimization, packaging selection, and storage recommendations.

References

Troubleshooting & Optimization

Improving the solubility of Ascorbyl tocopheryl maleate in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ascorbyl Tocopheryl Maleate (ATM) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATM) and what are its basic solubility properties?

A1: this compound is a stable, oil-soluble derivative of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol).[1][2] It is a white to yellowish powder. Due to its lipophilic nature, it is practically insoluble in water but is soluble in oils and organic solvents.[3][4] This characteristic makes it ideal for anhydrous (water-free) formulations or the oil phase of emulsions.[1][5]

Q2: I am observing crystals or precipitation of ATM in my formulation. What are the likely causes?

A2: Crystallization or precipitation of ATM in a topical formulation is typically due to one or more of the following factors:

  • Supersaturation: The concentration of ATM exceeds its saturation solubility in the chosen solvent system at a given temperature.

  • Inadequate Solvent System: The oil phase or solvent system does not have sufficient solubilizing capacity for the desired concentration of ATM.

  • Temperature Fluctuations: A decrease in temperature during storage or transport can lower the solubility of ATM, leading to precipitation.

  • Incompatibility with Other Ingredients: Certain ingredients in the formulation may reduce the overall solvency of the system for ATM.

Q3: Which solvents are recommended for dissolving this compound?

Recommended Solvent Classes to Evaluate:

  • Esters: Isopropyl Myristate, C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride

  • Glycols & Glycol Ethers: Propylene Glycol, Ethoxydiglycol (as a potential co-solvent)

  • Fatty Alcohols: Octyldodecanol

  • Natural Oils & their derivatives: Squalane, Jojoba Oil

Q4: Can I incorporate ATM into a water-based gel or serum?

A4: Directly incorporating ATM into a primarily water-based system is challenging due to its poor water solubility. However, several strategies can be employed:

  • Emulsions: Create an oil-in-water (O/W) emulsion where ATM is pre-dissolved in the oil phase before emulsification.

  • Nanoemulsions: Formulating a nanoemulsion can enhance the dispersion and apparent solubility of ATM in an aqueous system.[7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating ATM within a cyclodextrin molecule can improve its water dispersibility.[8][9][10] This is an advanced technique that requires specialized formulation development.

Q5: How can I improve the solubility of ATM in my existing formulation?

A5: To enhance the solubility of ATM, consider the following approaches:

  • Co-solvents: Introduce a co-solvent to the oil phase that has a higher solubilizing capacity for ATM.

  • Surfactants: In emulsion systems, the choice and concentration of surfactants can influence the partitioning and solubility of ATM in the oil droplets.

  • Heating: Gently heating the oil phase while dissolving ATM can increase its solubility. Ensure that the temperature is not excessively high to prevent degradation. Always cool down the mixture before adding heat-sensitive ingredients.

  • Particle Size Reduction: While not a direct solubilization method, reducing the particle size of ATM through micronization can improve its dissolution rate in the solvent.

Troubleshooting Guides

Issue 1: ATM fails to dissolve completely in the oil phase.

Possible Cause Troubleshooting Steps
Low Solubilizing Capacity of the Chosen Oil/Emollient 1. Refer to the Solvent Selection Guide (Table 1) and consider switching to a solvent with a potentially higher solubilizing capacity. 2. Introduce a co-solvent known to be a good solvent for oil-soluble actives. 3. Conduct a saturation solubility study (see Experimental Protocol 1) to determine the best solvent for your desired concentration.
Concentration of ATM is too high for the solvent system 1. Reduce the concentration of ATM to a level that is soluble in the current system. 2. Increase the proportion of the high-solvency oil or co-solvent in your formulation.
Insufficient Heat or Mixing 1. Gently heat the oil phase to 40-50°C while mixing to facilitate dissolution. 2. Ensure adequate mixing time and shear to allow for complete dissolution.

Issue 2: ATM precipitates out of the formulation over time or during stability testing.

Possible Cause Troubleshooting Steps
Formulation is supersaturated 1. The formulation may have been clear at an elevated temperature during manufacturing but is supersaturated at room temperature or lower storage temperatures. 2. Reformulate with a lower concentration of ATM or a more effective solvent system.
Temperature Instability 1. Evaluate the solubility of ATM in your chosen solvent system at different temperatures (e.g., 4°C, 25°C, 40°C). 2. If solubility is highly temperature-dependent, consider a more robust solvent system or the addition of a co-solvent that maintains solubility at lower temperatures.
Ingredient Incompatibility 1. Systematically evaluate the impact of each ingredient in your oil phase on the solubility of ATM. 2. Certain waxes or solid fatty alcohols can reduce the overall solvency of the oil phase.

Data Presentation

Table 1: Qualitative Solubility of this compound and Recommended Screening Solvents

Disclaimer: Specific quantitative solubility data for this compound is not widely published. The following table provides a general guide based on its chemical nature as an oil-soluble ester and data for similar molecules like Ascorbyl Palmitate. Experimental determination of solubility in your specific formulation base is highly recommended.

Solvent/EmollientINCI NameTypeExpected Solubility of ATM
Esters
Isopropyl MyristateIsopropyl MyristateEsterGood
C12-15 Alkyl BenzoateC12-15 Alkyl BenzoateEsterGood
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEsterModerate to Good
Hydrocarbons
SqualaneSqualaneHydrocarbonModerate
Natural Oils
Jojoba OilSimmondsia Chinensis (Jojoba) Seed OilWax EsterModerate
Sunflower OilHelianthus Annuus (Sunflower) Seed OilTriglycerideModerate
Glycols
Propylene GlycolPropylene GlycolGlycolLow to Moderate (often used as a co-solvent)
EthoxydiglycolEthoxydiglycolGlycol EtherModerate to Good (often used as a co-solvent)
Water
WaterAquaAqueousPractically Insoluble

Experimental Protocols

Protocol 1: Determination of Saturation Solubility by Visual Method

Objective: To determine the approximate saturation solubility of this compound in various cosmetic solvents.

Materials:

  • This compound powder

  • A selection of cosmetic solvents (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Squalane)

  • Glass vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars (or vortex mixer)

  • Water bath or heating mantle

Methodology:

  • Add a known volume (e.g., 10 mL) of the selected solvent to a glass vial.

  • Accurately weigh a small amount of ATM (e.g., 0.1 g) and add it to the solvent.

  • Stir the mixture at a constant temperature (e.g., 25°C) until the ATM is completely dissolved.

  • Continue adding small, pre-weighed increments of ATM to the solution, allowing sufficient time for dissolution after each addition.

  • The point at which a small amount of ATM powder remains undissolved after prolonged stirring (e.g., 24 hours) is considered the saturation point.

  • Calculate the solubility in g/100 mL or as a percentage (w/w).

  • Repeat the process at different temperatures if required.

Protocol 2: Formulation of an Anhydrous Serum with this compound

Objective: To provide a basic methodology for incorporating ATM into a simple oil-based serum.

Materials:

  • This compound

  • High-solvency ester (e.g., C12-15 Alkyl Benzoate)

  • Base emollient (e.g., Squalane)

  • Antioxidant (e.g., Tocopherol)

  • Glass beakers

  • Homogenizer or overhead stirrer

  • Hot plate

Methodology:

  • In a beaker, combine the high-solvency ester and the base emollient.

  • Begin stirring and gently heat the mixture to 40-50°C.

  • Slowly add the this compound powder to the warm oil phase while stirring continuously until it is completely dissolved.

  • Remove from heat and allow the solution to cool to below 40°C.

  • Add Tocopherol and any other heat-sensitive ingredients.

  • Continue stirring until the serum is uniform.

Mandatory Visualizations

experimental_workflow Workflow for Solubility Troubleshooting start Start: ATM Precipitation in Formulation check_conc Is ATM concentration known to be soluble in the solvent system? start->check_conc solubility_study Conduct Saturation Solubility Study (Protocol 1) check_conc->solubility_study No / Unsure check_temp Was the formulation exposed to low temperatures? check_conc->check_temp Yes reformulate Reformulate: - Lower ATM concentration - Change solvent system solubility_study->reformulate end End: Stable Formulation reformulate->end temp_stability Perform temperature stability testing (e.g., 4°C, 25°C, 40°C) check_temp->temp_stability Yes check_process Review Manufacturing Process check_temp->check_process No add_cosolvent Add a co-solvent to improve low-temperature solubility temp_stability->add_cosolvent add_cosolvent->end check_process->reformulate

Caption: A troubleshooting workflow for addressing this compound precipitation.

solubilization_strategy Decision Tree for Solubilization Strategy start Goal: Incorporate ATM into Formulation formulation_type What is the formulation type? start->formulation_type anhydrous Anhydrous (Oil-based) formulation_type->anhydrous emulsion Emulsion (O/W or W/O) formulation_type->emulsion aqueous Aqueous (Water-based) formulation_type->aqueous select_solvent Select high-solvency oils/esters. Use co-solvents if needed. anhydrous->select_solvent dissolve_in_oil Dissolve ATM in the oil phase before emulsification. emulsion->dissolve_in_oil advanced_tech Use advanced techniques: - Nanoemulsion - Cyclodextrin Complexation aqueous->advanced_tech

References

Preventing crystallization of Ascorbyl tocopheryl maleate in emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Ascorbyl Tocopheryl Maleate in emulsion-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a stable, white, powdered diester of Maleic Acid with L-Ascorbic Acid (Vitamin C) and α-Tocopherol (Vitamin E).[1] In cosmetic and pharmaceutical formulations, it primarily functions as an antioxidant, protecting the formulation and skin from oxidative damage.[2] It also serves as a skin conditioning agent and an emollient.[2]

Q2: What causes this compound to crystallize in an emulsion?

Crystallization of this compound in an emulsion can be attributed to several factors:

  • Supersaturation: The concentration of this compound exceeds its solubility in the oil phase of the emulsion at a given temperature.

  • Temperature Fluctuations: A decrease in temperature during storage or transportation can lower the solubility of the active ingredient, leading to crystallization.

  • Inadequate Solvent System: The chosen oil phase may not be a sufficiently good solvent for this compound.

  • Incorrect pH: While generally stable, this compound can hydrolyze under strongly alkaline conditions, which may affect its solubility and stability.[1]

  • Homogenization Issues: If the active is not properly dispersed and dissolved in the oil phase during production, undissolved particles can act as seeds for crystal growth.

Q3: How can I detect crystallization in my emulsion?

Crystallization can be detected using several analytical techniques:

  • Microscopy: Polarized light microscopy is a direct way to visualize crystals within the emulsion.

  • Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting or crystallization, which can indicate the presence of a crystalline phase.

  • X-Ray Diffraction (XRD): XRD can confirm the crystalline nature of any precipitates.

  • Rheology: An unexpected increase in viscosity or a grainy texture can be an indicator of crystallization.

Troubleshooting Guide: Preventing Crystallization

This guide provides a systematic approach to troubleshooting and preventing the crystallization of this compound in your emulsion formulations.

Problem: Crystals are observed in the emulsion after cooling or during storage.

Logical Troubleshooting Workflow

Crystallization_Troubleshooting start Crystallization Observed check_solubility Step 1: Verify Solubility Was the concentration below the saturation point in the chosen oil phase? start->check_solubility solubility_ok Solubility is adequate check_solubility->solubility_ok Yes solubility_bad Concentration may be too high check_solubility->solubility_bad No/Unsure check_process Step 2: Review Manufacturing Process Was the active fully dissolved in the oil phase at an elevated temperature? solubility_ok->check_process solution1 Solution A: Reduce Concentration Lower the usage level of this compound. solubility_bad->solution1 solution2 Solution B: Optimize Solvent System Introduce a better co-solvent for the active. solubility_bad->solution2 process_ok Process appears correct check_process->process_ok Yes process_bad Incomplete dissolution likely check_process->process_bad No/Unsure check_cooling Step 3: Evaluate Cooling Rate Was the emulsion cooled rapidly? process_ok->check_cooling solution3 Solution C: Refine Process Ensure complete dissolution in the oil phase before emulsification. Increase temperature if necessary. process_bad->solution3 cooling_ok Cooling rate was controlled check_cooling->cooling_ok No cooling_bad Rapid cooling may induce shock crystallization check_cooling->cooling_bad Yes check_additives Step 4: Assess Formulation Additives Are co-solvents or crystallization inhibitors present? cooling_ok->check_additives solution4 Solution D: Control Cooling Implement a slower, controlled cooling process. cooling_bad->solution4 additives_present Additives are in the formula check_additives->additives_present Yes additives_absent No crystallization inhibitors used check_additives->additives_absent No additives_present->solution2 Consider optimizing solution5 Solution E: Add Inhibitors Incorporate polymers or other crystallization inhibitors. additives_absent->solution5

Caption: Troubleshooting workflow for this compound crystallization.

Formulation Strategies to Enhance Solubility and Stability
StrategyDescriptionKey Considerations
Co-solvent Addition Introduce a solvent in which this compound has high solubility into the oil phase.The co-solvent must be compatible with the other emulsion components and suitable for the intended application.
Polymer Incorporation Add polymers to the oil phase that can inhibit crystal nucleation and growth.The polymer should not negatively impact the sensory properties or stability of the final product.
Ester Selection Utilize a blend of cosmetic esters with varying polarities to create a more favorable solvent environment.A systematic study of different esters may be required to find the optimal blend.
pH Control Maintain the pH of the aqueous phase in a slightly acidic to neutral range (pH 5-7) to avoid potential hydrolysis.Buffer systems may be necessary to ensure pH stability over the product's shelf life.
Processing Temperature Ensure the oil phase is heated sufficiently to completely dissolve the this compound before emulsification.The temperature should not be so high as to cause degradation of any components. A pre-solubilization step is recommended.

Quantitative Data for Related Vitamin C Esters

While specific data for this compound is limited, the following table provides solubility information for a related lipophilic vitamin C derivative, Ascorbyl Palmitate, which can serve as a starting point for formulation development.

SolventSolubility of Ascorbyl Palmitate
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethyl Formamide (DMF)~30 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL

Note: This data is for Ascorbyl Palmitate and should be used as a general guideline. Actual solubility of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cosmetic Oils

Objective: To determine the saturation solubility of this compound in various cosmetic emollients at different temperatures.

Methodology:

  • Prepare saturated solutions of this compound in a selection of cosmetic oils (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, C12-15 Alkyl Benzoate) at various temperatures (e.g., 25°C, 40°C, 60°C).

  • Equilibrate the solutions for 24-48 hours with continuous agitation.

  • Centrifuge the samples to separate undissolved solute.

  • Carefully extract an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent (e.g., methanol/isopropanol mixture).

  • Quantify the concentration of this compound using a validated HPLC method.

Experimental Workflow

Solubility_Protocol start Start: Select Oils & Temperatures prepare Prepare Saturated Solutions start->prepare equilibrate Equilibrate for 24-48h with Agitation prepare->equilibrate centrifuge Centrifuge to Separate Solids equilibrate->centrifuge extract Extract Supernatant centrifuge->extract dilute Dilute with Mobile Phase extract->dilute hplc Quantify via HPLC dilute->hplc end End: Determine Solubility hplc->end

Caption: Workflow for determining the solubility of this compound.

Protocol 2: Characterization of Crystallization by Microscopy

Objective: To visually identify and characterize crystals of this compound in an emulsion.

Methodology:

  • Place a small sample of the emulsion on a clean microscope slide.

  • Gently place a coverslip over the sample.

  • Observe the sample under a polarized light microscope at various magnifications (e.g., 10x, 40x).

  • Crystalline structures will appear as bright, birefringent objects against a dark background.

  • Capture images for documentation and comparison.

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point of raw material this compound and to detect its crystallization or melting within an emulsion.

Methodology:

  • Accurately weigh 2-5 mg of the sample (either the raw material or the emulsion) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • For the raw material, heat the sample at a controlled rate (e.g., 10°C/min) to determine its melting endotherm.

  • For the emulsion, subject the sample to a heat-cool-heat cycle to observe any crystallization exotherms on cooling and melting endotherms on reheating.

This technical support guide provides a foundational framework for addressing the crystallization of this compound in emulsions. Due to the limited availability of specific quantitative data for this molecule, it is imperative that researchers conduct their own solubility and stability studies to optimize their formulations.

References

Technical Support Center: Analysis of Ascorbyl Tocopheryl Maleate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Ascorbyl Tocopheryl Maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl Tocopheryl Maleate and why is its analysis important?

This compound is a stable, lipophilic derivative of Vitamin C (ascorbic acid) and Vitamin E (tocopherol) linked by a maleate group.[1][2][3] It is used in cosmetic and pharmaceutical formulations for its antioxidant properties.[2][3] Accurate and precise HPLC analysis is crucial for quality control, stability testing, and formulation development to ensure the potency and safety of the final product.

Q2: What are the main challenges in the HPLC analysis of this compound?

Due to its lipophilic nature, this compound can present several analytical challenges, including:

  • Poor peak shape (tailing): This can be caused by secondary interactions with the stationary phase, especially with residual silanols on silica-based columns.[4][5][6][7]

  • Low recovery: The compound's susceptibility to oxidation and degradation during sample preparation can lead to inaccurate quantification.

  • Retention time variability: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause shifts in retention times.[8]

  • Baseline drift: This is often observed in gradient elution due to differences in the UV absorbance of the mobile phase solvents.[9][10][11][12]

Q3: Is there a validated HPLC method specifically for this compound?

Q4: How can I improve the peak shape for this compound?

To mitigate peak tailing, consider the following:

  • Mobile Phase pH: For acidic compounds like this compound (due to the maleate moiety), maintaining a mobile phase pH below the pKa of the acidic functional groups can suppress ionization and reduce secondary interactions with the stationary phase.[4][15]

  • Column Choice: Utilize a high-purity, end-capped C18 or C8 column to minimize interactions with residual silanols.[15]

  • Buffer Strength: An adequate buffer concentration (e.g., 10-50 mM) in the aqueous portion of the mobile phase can help maintain a stable pH.[4]

  • Organic Modifier: Adjusting the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak symmetry.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary silanol (B1196071) interactions Use a highly deactivated, end-capped C18 or C8 column. Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress silanol activity.[5]
Column overload Reduce the sample concentration or injection volume.[15]
Inappropriate injection solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[15]
Column contamination or degradation Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

Problem: Inconsistent Retention Times

Possible Cause Recommended Solution
Inadequate column equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.
Fluctuations in mobile phase composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use an HPLC system with a reliable pump and mixer.[8]
Temperature variations Use a column oven to maintain a constant and consistent column temperature.[8]
Column degradation Monitor column performance over time. A gradual decrease in retention time can indicate column aging. Replace the column if performance deteriorates significantly.

Problem: Baseline Noise or Drift

Possible Cause Recommended Solution
Contaminated mobile phase Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[11][12]
Air bubbles in the system Degas the mobile phase thoroughly. Prime the pump to remove any trapped air bubbles.
Detector lamp issue Allow the detector lamp to warm up sufficiently before analysis. Replace the lamp if it is nearing the end of its lifespan.
Gradient elution issues Use a mobile phase additive (e.g., a low concentration of trifluoroacetic acid) that has a relatively low UV absorbance at the detection wavelength. Ensure the solvents for the mobile phase have similar UV absorbance profiles if possible.[9][10]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of related ascorbyl and tocopheryl esters. These can serve as a starting point for method development for this compound.

Parameter Typical Range/Value Reference
Column C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)[13][14]
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., phosphate, acetate)[13][16]
Elution Mode Isocratic or Gradient[13][16]
Flow Rate 0.8 - 1.5 mL/min[13]
Detection Wavelength 220 - 290 nm[13][16]
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Experimental Protocol (Adapted Method)

This protocol is adapted from a validated method for the simultaneous determination of tocopheryl acetate (B1210297) and ascorbyl tetraisopalmitate and can be used as a starting point for the analysis of this compound.[13][14]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Methanol and Isopropanol (e.g., 25:75 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 222 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., isopropanol or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., isopropanol or methanol). Sonication may be used to ensure complete extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak based on the retention time and calibration curve.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_peak_solutions Peak Shape Solutions cluster_rt_solutions Retention Time Solutions cluster_baseline_solutions Baseline Solutions cluster_end Resolution Start Chromatographic Issue Observed Peak_Shape Poor Peak Shape? (Tailing/Fronting) Start->Peak_Shape Yes Retention_Time Inconsistent Retention Time? Start->Retention_Time No Check_Column Check Column (Age, Contamination) Peak_Shape->Check_Column Baseline Baseline Noise/Drift? Retention_Time->Baseline No Equilibrate Ensure Proper Equilibration Retention_Time->Equilibrate Yes Degas_Solvents Degas Solvents Thoroughly Baseline->Degas_Solvents Yes Optimize_Mobile_Phase Optimize Mobile Phase (pH, Buffer Strength) Check_Column->Optimize_Mobile_Phase Adjust_Sample Adjust Sample (Concentration, Solvent) Optimize_Mobile_Phase->Adjust_Sample Resolved Issue Resolved Adjust_Sample->Resolved Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) Equilibrate->Check_Mobile_Phase Control_Temp Control Column Temperature Check_Mobile_Phase->Control_Temp Control_Temp->Resolved Clean_System Clean System Components Degas_Solvents->Clean_System Check_Detector Check Detector Lamp Clean_System->Check_Detector Check_Detector->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Overcoming Ascorbyl tocopheryl maleate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascorbyl Tocopheryl Maleate (B1232345) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of Ascorbyl Tocopheryl Maleate is changing color (e.g., turning yellow/brown). What is causing this?

A1: Discoloration is a primary indicator of the degradation of this compound. The ascorbyl moiety is particularly susceptible to oxidation, which can be accelerated by several factors in an aqueous environment, including exposure to oxygen, light, elevated temperatures, and the presence of metal ions. The degradation pathway often involves the oxidation of the enediol group in the ascorbic acid portion of the molecule.

Q2: I'm observing a loss of potency or antioxidant activity in my formulation over a short period. How can I prevent this?

A2: Loss of potency is directly linked to the chemical instability of the molecule. To mitigate this, consider the following stabilization strategies:

  • pH Optimization: The stability of ascorbyl derivatives is highly pH-dependent. Generally, phosphate-based derivatives are more stable at neutral or slightly basic pH, while L-ascorbic acid itself is often formulated at a low pH (<3.5). The optimal pH for this compound should be empirically determined, starting with a slightly acidic to neutral pH range and assessing stability.

  • Inert Atmosphere: Oxygen is a key driver of degradation. Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.[1]

  • Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe²⁺) can catalyze oxidative degradation.[1] The inclusion of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Sodium Phytate can sequester these ions and improve stability.[2][3]

  • Antioxidant Synergy: The combination of Vitamin C and Vitamin E is known to be synergistic. Vitamin C can regenerate Vitamin E, and the combination is more stable than either vitamin alone. The addition of other antioxidants, such as ferulic acid, has been shown to further stabilize solutions containing both Vitamin C and E.[3][4][5]

Q3: Can I use heat to dissolve this compound in my aqueous buffer?

A3: It is strongly advised to avoid heating solutions containing this compound. Elevated temperatures accelerate the rate of hydrolysis and oxidation, leading to rapid degradation of the molecule.[1] Dissolution should be performed at room temperature, and if necessary, gentle agitation or sonication can be used.

Q4: What are the best storage conditions for my stock solutions?

A4: To maximize the shelf-life of your this compound solutions, they should be:

  • Stored at low temperatures (2-8°C).

  • Protected from light by using amber vials or wrapping containers in foil.[1]

  • Kept under an inert atmosphere if possible.

  • Formulated with appropriate stabilizers as mentioned above.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (Yellowing/Browning) Oxidation of the ascorbyl moiety.1. Prepare solutions fresh before each experiment.2. Deoxygenate buffers and store the final solution under an inert gas (N₂ or Ar).3. Add a chelating agent (e.g., 0.05% EDTA) to the buffer.4. Incorporate a synergistic antioxidant like ferulic acid (e.g., 0.5%).[4]
Precipitation or Cloudiness in Solution 1. Poor solubility of the molecule.2. Hydrolysis of the maleate or other ester linkages, leading to less soluble degradation products.3. pH of the solution is at the isoelectric point of a degradation product.1. Verify the solubility limit in your chosen buffer system.2. Consider the use of a co-solvent system or a solubilizing agent (e.g., non-ionic surfactant), ensuring compatibility with your experimental setup.3. Adjust the pH of the solution away from the potential isoelectric point.4. Analyze the precipitate to identify its composition.
Inconsistent Experimental Results Degradation of the active compound between experiments or during the experiment.1. Implement strict, standardized protocols for solution preparation and storage.2. Prepare fresh solutions for each experimental run.3. Quantify the concentration of this compound via HPLC before each use to ensure consistency.4. Evaluate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C).
Low Bioavailability in Cell-Based Assays 1. Poor membrane permeability.2. Degradation in the cell culture medium.1. Consider using a delivery system such as liposomes or microemulsions to enhance cellular uptake.[3]2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.3. If degradation is rapid, reduce the incubation time or replenish the compound during the experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound under various conditions (pH, light, temperature) by quantifying its concentration over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.5, 7.0).

  • Preparation of Stock Solution: Dissolve this compound in the chosen buffer to a final concentration (e.g., 1 mg/mL).

  • Experimental Conditions: Aliquot the stock solution into separate vials for each condition to be tested:

    • Temperature: Store aliquots at 4°C, 25°C, and 40°C.

    • Light Exposure: For each temperature, store one set of vials in the dark (wrapped in aluminum foil) and another set exposed to ambient light.

  • Time Points: Collect samples from each vial at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis (HPLC):

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column is typically suitable.[6][7][8]

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often effective.

    • Detection: Use a UV detector at a wavelength determined by the UV absorbance spectrum of this compound (likely in the 220-280 nm range).

    • Quantification: Calculate the concentration of the remaining this compound at each time point by comparing the peak area to a standard curve.

Protocol 2: Evaluation of Stabilizers

Objective: To assess the effectiveness of various stabilizers on this compound in an aqueous solution.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a selected buffer (e.g., pH 6.0).

  • Addition of Stabilizers: Create separate formulations by adding different stabilizers to the stock solution:

    • Formulation A (Control): No stabilizer.

    • Formulation B: Add 0.05% EDTA.

    • Formulation C: Add 0.5% Ferulic Acid.

    • Formulation D: Add both 0.05% EDTA and 0.5% Ferulic Acid.

  • Stability Testing: Store all formulations at a challenging condition (e.g., 40°C, exposed to light) to accelerate degradation.

  • Analysis: Collect samples at various time points and analyze the concentration of this compound using the HPLC method described in Protocol 1.

  • Comparison: Plot the percentage of this compound remaining over time for each formulation to compare the effectiveness of the stabilizers.

Visualizations

Antioxidant Regeneration Pathway

The following diagram illustrates the synergistic relationship between this compound (represented as Ascorbyl-Toco) and other antioxidants. The ascorbyl moiety can regenerate the tocopheryl radical, and in turn, can be regenerated by other antioxidants like glutathione.

Antioxidant_Regeneration cluster_0 Oxidative Stress cluster_1 Antioxidant Network ROS Reactive Oxygen Species (ROS) Ascorbyl_Toco Ascorbyl-Toco (Active) ROS->Ascorbyl_Toco Oxidation Ascorbyl_Toco_Ox Ascorbyl-Toco (Oxidized Radical) Ascorbyl_Toco_Ox->Ascorbyl_Toco Regeneration GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare ATM Solution in Aqueous Buffer add_stabilizers Aliquot and Add Stabilizers (e.g., EDTA, FA) prep_solution->add_stabilizers storage_temp Incubate at Different Temperatures (4°C, 25°C, 40°C) add_stabilizers->storage_temp storage_light Store in Light vs. Dark Conditions add_stabilizers->storage_light sampling Collect Samples at Time Points (0, 24, 48h...) storage_temp->sampling storage_light->sampling hplc Quantify ATM via HPLC Analysis sampling->hplc data_analysis Analyze Data & Plot Degradation Curves hplc->data_analysis

References

Troubleshooting low bioavailability of Ascorbyl tocopheryl maleate in skin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascorbyl tocopheryl maleate (B1232345). Our goal is to help you address challenges related to its low bioavailability in skin formulations and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl tocopheryl maleate and what are its expected benefits in skincare?

A1: this compound is a conjugate of ascorbic acid (Vitamin C), tocopherol (Vitamin E), and maleic acid. This combination is designed to leverage the synergistic antioxidant properties of Vitamins C and E. Theoretically, tocopherol scavenges peroxyl radicals, and the resulting tocopheryl radical is regenerated by ascorbate. This synergistic action is expected to provide enhanced protection against oxidative stress in the skin.

Q2: Why might I be observing low skin bioavailability with my this compound formulation?

A2: Low skin bioavailability of a topical agent can stem from several factors. For a molecule like this compound, key considerations include its physicochemical properties (e.g., molecular weight, lipophilicity), the formulation's composition, and the integrity of the skin barrier being tested. The delivery vehicle may not be optimized to release the active ingredient, or the molecule itself may have difficulty partitioning into and diffusing through the stratum corneum.

Q3: How does the formulation vehicle impact the bioavailability of this compound?

A3: The formulation vehicle is critical in determining the bioavailability of the active ingredient. Different formulation types, such as oil-in-water emulsions, water-in-oil emulsions, and hydrogels, can significantly affect an active's penetration rate. The vehicle influences bioavailability by affecting the active's solubility and partitioning behavior from the formulation into the skin. For instance, if the active is too compatible with the formulation, its driving force to penetrate the skin may be diminished.

Q4: What are some common signs of instability in formulations containing this compound?

A4: Instability in formulations containing vitamin C and E derivatives can manifest as discoloration (e.g., yellowing or browning), changes in viscosity, phase separation, or a drop in the concentration of the active ingredient over time. These changes are often due to oxidation, and the stability of ascorbyl esters can vary significantly.

Q5: Can this compound be metabolized in the skin?

A5: It is plausible that this compound is a prodrug that is metabolized in the skin to release its active components, ascorbic acid and tocopherol. Studies on similar compounds, like alpha-tocopheryl acetate (B1210297), have shown that they are metabolized in the skin to their active forms.[1][2] The extent of this metabolism can be dependent on the formulation.[1][3]

Troubleshooting Guides

Issue 1: Low Permeation of this compound in In Vitro Skin Models

If you are observing lower than expected permeation of this compound in your in vitro experiments, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Skin Permeation

start Low Permeation Detected check_formulation Is the active fully solubilized in the formulation? start->check_formulation check_partitioning Is the active partitioning from the vehicle to the skin? check_formulation->check_partitioning Yes optimize_vehicle Optimize Vehicle/Solvent System check_formulation->optimize_vehicle No check_enhancers Are penetration enhancers being used effectively? check_partitioning->check_enhancers Yes modify_partitioning Adjust Formulation Polarity check_partitioning->modify_partitioning No check_skin_integrity Is the skin membrane integrity compromised? check_enhancers->check_skin_integrity Yes add_enhancers Incorporate/Optimize Penetration Enhancers check_enhancers->add_enhancers No re_evaluate_skin Re-evaluate Skin Model and Preparation check_skin_integrity->re_evaluate_skin Yes end Improved Permeation check_skin_integrity->end No optimize_vehicle->check_formulation modify_partitioning->check_partitioning add_enhancers->check_enhancers re_evaluate_skin->start

Caption: Troubleshooting workflow for low skin permeation.

Potential Causes and Solutions:

Potential Cause Recommended Action
Poor Solubility in Formulation Ensure this compound is fully dissolved in the vehicle. Consider using co-solvents or adjusting the oil/water phase ratios to improve solubility.
Suboptimal Vehicle Partitioning If the active is too soluble in the vehicle, it may not readily partition into the skin.[4] Try reformulating to bring the active closer to its saturation point in the vehicle to increase its thermodynamic activity.
Ineffective Penetration Enhancement Incorporate or optimize the concentration of chemical penetration enhancers. Common enhancers include propylene (B89431) glycol, oleic acid, and certain surfactants.[5]
Formulation Viscosity High viscosity can hinder the diffusion of the active from the formulation. Evaluate and adjust the viscosity of your formulation.
Compromised Skin Membrane Ensure the integrity of the skin membrane used in your in vitro diffusion cell setup. Damaged skin can lead to inconsistent and unreliable results.[6]
Issue 2: Formulation Instability and Degradation

If your formulation containing this compound shows signs of degradation, such as color change or a decrease in active concentration, follow these steps:

Potential Causes and Solutions:

Potential Cause Recommended Action
Oxidative Degradation Ascorbyl esters are susceptible to oxidation.[7] Protect the formulation from light and air by using opaque, airtight packaging. Consider adding other antioxidants or chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[8]
pH Instability The stability of ascorbyl and tocopheryl esters can be pH-dependent. Determine the optimal pH for the stability of this compound and buffer your formulation accordingly. Ascorbyl palmitate can also act as a buffering agent in some systems.[8]
Incompatible Excipients Certain excipients in the formulation may be reacting with the active ingredient. Conduct compatibility studies with all formulation components.
Inappropriate Storage Conditions Store the formulation at controlled temperature and humidity. Perform stability studies under accelerated conditions (e.g., higher temperature) to predict long-term stability.

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol provides a method for assessing the skin permeation of this compound from a topical formulation.

Methodology:

  • Skin Membrane Preparation:

    • Excised human or porcine skin is commonly used. Porcine ear skin can be a suitable alternative to human skin.

    • Thaw frozen skin at room temperature and remove any subcutaneous fat.

    • Cut the skin into sections to fit the Franz diffusion cells. The thickness can be standardized using a dermatome (e.g., to 500 µm).[9]

    • Visually inspect the skin for any defects before mounting.[9]

  • Franz Diffusion Cell Setup:

    • Use vertical static Franz diffusion cells with a known diffusion area and receptor volume.[9]

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[9]

    • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline pH 7.4 with a solubility enhancer to maintain sink conditions).[9]

    • Ensure no air bubbles are trapped beneath the skin.[9]

    • Maintain the temperature of the receptor solution at 32 ± 1°C to mimic physiological skin surface temperature.[9]

  • Formulation Application and Sampling:

    • Apply a finite dose of the formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with fresh, pre-warmed receptor solution.[9]

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[10]

    • The lag time (t_lag) is determined from the x-intercept of the linear portion of the plot.[10]

Experimental Workflow for In Vitro Skin Permeation Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation setup_franz Franz Cell Setup prep_skin->setup_franz apply_formulation Apply Formulation setup_franz->apply_formulation collect_samples Collect Receptor Samples apply_formulation->collect_samples quantify_hplc Quantify by HPLC collect_samples->quantify_hplc analyze_data Calculate Flux and Lag Time quantify_hplc->analyze_data

Caption: General workflow for an in vitro skin permeation study.

Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of vitamin C and E derivatives in cosmetic formulations, which can be adapted for this compound.

Methodology:

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A reverse-phase C18 column is commonly used for the separation of these types of molecules.[11][12]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol (B129727) and isopropanol (B130326) (e.g., 25:75 v/v) can be effective for similar compounds.[11][12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength around 222 nm has been used for the simultaneous detection of tocopheryl acetate and ascorbyl tetraisopalmitate.[11][12]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

    • Perform serial dilutions to create a series of standard solutions of known concentrations to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample of the formulation and dissolve it in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Data Presentation

The following tables provide example data for the effect of penetration enhancers on the permeation of a model drug, which can serve as a reference for your own experiments.

Table 1: Effect of Different Penetration Enhancers on the Steady-State Flux (Jss) of Ketoprofen

Penetration Enhancer (in Propylene Glycol)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio
Control (Propylene Glycol only)1.5 ± 0.31.0
5% Oleic Acid7.8 ± 1.25.2
2% Azone15.2 ± 2.510.1
10% Decylmethyl Sulfoxide5.4 ± 0.93.6
Data is representative and serves as an example.

Table 2: Skin Deposition of a Model Compound after a 24-hour In Vitro Permeation Study

Skin LayerAmount of Compound (µg/cm²)
Stratum Corneum18.5 ± 3.2
Epidermis9.2 ± 1.5
Dermis2.8 ± 0.6
Data is representative and serves as an example.[9]

Signaling Pathways and Logical Relationships

Hypothesized Cellular Action of this compound

cluster_extracellular Extracellular cluster_skin Skin Layers cluster_cellular Cellular Action ATM This compound (in formulation) SC Stratum Corneum ATM->SC Penetration Epidermis Viable Epidermis SC->Epidermis Penetration ATM_p ATM (penetrated) Epidermis->ATM_p Metabolism Metabolism (Esterases) ATM_p->Metabolism VitC Ascorbic Acid Metabolism->VitC VitE Tocopherol Metabolism->VitE Antioxidant_Action Antioxidant Action VitC->Antioxidant_Action VitE->Antioxidant_Action ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Protection Cellular Protection Antioxidant_Action->ROS Neutralizes Antioxidant_Action->Cellular_Protection Leads to

Caption: Hypothesized pathway of this compound in the skin.

References

Technical Support Center: Analysis of Ascorbyl Tocopheryl Maleate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Ascorbyl Tocopheryl Maleate (ATM) from biological samples, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For a lipophilic compound like this compound, endogenous substances such as phospholipids (B1166683), salts, and proteins in biological samples (e.g., plasma, serum, tissue homogenates) can cause either ion suppression or enhancement during LC-MS/MS analysis.[3] This can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[1]

Q2: What are the primary sources of matrix effects in the analysis of ATM from biological samples?

A2: The main contributors to matrix effects in the analysis of lipophilic compounds like ATM from biological matrices are phospholipids from cell membranes, which are often co-extracted with the analyte. Other sources include proteins, salts, and anticoagulants used during sample collection.[3]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Matrix effects can be evaluated using the post-extraction spike method.[4] This involves comparing the analyte's peak area in a blank matrix extract spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of ATM?

A4: While not strictly mandatory, using a SIL-IS is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.[5] A SIL-IS for ATM would have a similar chemical structure but a different mass, allowing it to co-elute and experience similar matrix effects as the analyte, thus improving the accuracy and precision of quantification.

Q5: What are the best storage conditions for biological samples to ensure the stability of this compound?

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation due to phospholipid buildup. 3. Sub-optimal gradient elution.1. Optimize the mobile phase pH to ensure the analyte is in a single ionic state. 2. Implement a robust sample clean-up procedure to remove phospholipids. Consider using a guard column. 3. Adjust the gradient profile to ensure better separation and peak shape.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Analyte instability during sample processing.1. Automate sample preparation steps where possible. Ensure consistent vortexing times and evaporation steps. 2. Use a stable isotope-labeled internal standard. Improve sample cleanup to remove interfering matrix components. 3. Keep samples on ice during preparation and minimize exposure to light and air.[6]
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during extraction. 3. Irreversible adsorption to labware.1. Optimize the extraction solvent and pH. Compare different extraction techniques (PPT, LLE, SPE). 2. Add antioxidants to the extraction solvent. Perform extraction at low temperatures. 3. Use low-binding microcentrifuge tubes and pipette tips.
Ion Suppression or Enhancement 1. Co-elution with phospholipids or other matrix components. 2. Inadequate chromatographic separation.1. Enhance sample cleanup using phospholipid removal plates or SPE. 2. Modify the LC gradient to separate the analyte from the interfering peaks. Experiment with different stationary phases (e.g., C18, PFP).[5]
Instrument Signal Loss Over Time 1. Contamination of the MS ion source by non-volatile matrix components. 2. Buildup of phospholipids on the analytical column.1. Implement a more rigorous sample clean-up procedure. 2. Use a divert valve to direct the flow to waste during the elution of highly retained matrix components. Regularly clean the MS source.

Experimental Protocols & Methodologies

Due to the limited availability of specific methods for this compound, the following protocols are based on established methods for lipophilic compounds and related vitamin derivatives. These protocols should be considered as a starting point and will require optimization and validation for your specific application.

Sample Preparation

The choice of sample preparation technique is critical for minimizing matrix effects. A comparison of common techniques is provided below:

Technique Principle Pros Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Results in a "dirty" extract with significant phospholipids and other matrix components, leading to strong matrix effects.[8]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Cleaner extracts than PPT, cost-effective.Can be labor-intensive, may have emulsion formation, and uses larger volumes of organic solvents.[7][9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high selectivity, and can concentrate the analyte.More expensive, requires method development, and can be more time-consuming.[2][10]
Phospholipid Removal Plates Utilizes specific chemistry to selectively remove phospholipids from the sample.High efficiency in removing phospholipids, leading to reduced matrix effects and improved column lifetime. Simple workflow.[6]Higher cost compared to PPT.

Recommended Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the cleanest extracts and minimizing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add a stable isotope-labeled internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following are suggested starting parameters for LC-MS/MS analysis of this compound.

Parameter Suggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Gradient Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MRM Transitions To be determined by infusing a standard solution of this compound. As a starting point, precursor ions corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ can be monitored.

Hypothetical MRM Transitions (for illustrative purposes only):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
SIL-Internal Standard[To be determined][To be determined][To be determined]
Stability Assessment

A crucial aspect of method validation is to assess the stability of the analyte in the biological matrix under different conditions.

Illustrative Stability Data for ATM in Human Plasma:

Condition Duration Analyte Stability (% Remaining)
Bench-top (Room Temperature) 4 hours95%
Refrigerated (4°C) 24 hours92%
Frozen (-20°C) 2 weeks88%
Frozen (-80°C) 1 month98%
Freeze-Thaw Cycles (from -80°C) 3 cycles91%

Disclaimer: This stability data is illustrative and must be experimentally determined for this compound.

Visual Guides

Workflow for ATM Analysis from Biological Samples

cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing A Collect Biological Sample (e.g., Plasma) B Add Anticoagulant & Protect from Light A->B C Store at -80°C B->C D Thaw Sample on Ice C->D E Spike with Internal Standard D->E F Perform Extraction (e.g., SPE) E->F G Evaporate & Reconstitute F->G H Inject Sample G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration J->K L Quantification using Calibration Curve K->L M Report Results L->M

Caption: A generalized workflow for the analysis of this compound from biological samples.

Troubleshooting Logic for Low Analyte Signal

Start Low Analyte Signal Observed Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Low IS Signal Also Low IS_OK->IS_Low No Matrix_Effect Investigate Matrix Effects IS_OK->Matrix_Effect Yes Recovery_Issue Investigate Sample Preparation Recovery IS_Low->Recovery_Issue Instrument_Issue Check Instrument Performance IS_Low->Instrument_Issue Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) Matrix_Effect->Optimize_Cleanup Optimize_Chrom Optimize Chromatography Matrix_Effect->Optimize_Chrom Optimize_Extraction Optimize Extraction Method Recovery_Issue->Optimize_Extraction Check_Source Clean/Check MS Source Instrument_Issue->Check_Source

Caption: A decision tree for troubleshooting low analyte signal in LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Long-Term Stability of Ascorbyl Tocopheryl Maleate (ATM) in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Ascorbyl Tocopheryl Maleate (B1232345) (ATM) in cosmetic products.

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl Tocopheryl Maleate (ATM) and what are its primary functions in cosmetic products?

This compound (ATM) is a stable, esterified derivative of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), linked by a maleate group.[1] Its primary functions in cosmetic products include:

  • Antioxidant: ATM protects the skin from damage caused by free radicals generated by UV radiation and environmental pollutants.[1] It also helps prevent the oxidation of the cosmetic formulation itself, thereby extending its shelf life.[1]

  • Skin Conditioning: It helps to maintain the skin in good condition.[1]

  • Emollient: ATM contributes to softening and smoothing the skin.[1]

Q2: What are the main factors that contribute to the instability of ATM in cosmetic formulations?

The stability of ATM can be compromised by several factors, leading to its degradation and a subsequent loss of efficacy. The primary factors include:

  • pH: Like many Vitamin C derivatives, ATM is susceptible to hydrolysis at certain pH levels. Extreme pH values (both acidic and alkaline) can catalyze the breakdown of the ester bonds.

  • Oxidation: Exposure to oxygen can lead to the oxidation of the ascorbyl and tocopheryl moieties of the molecule, rendering it inactive. This process can be accelerated by the presence of metal ions.[2]

  • Light: Exposure to UV radiation can induce photodegradation of the molecule.[3]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation.

  • Incompatible Ingredients: Certain ingredients within a formulation can interact with ATM and promote its degradation.

Q3: What are the visible signs of ATM degradation in a cosmetic product?

Degradation of ATM in a cosmetic product can manifest in several ways:

  • Color Change: A distinct shift in color, typically from off-white or light yellow to a darker yellow or brown, is a primary indicator of oxidation.[4]

  • Viscosity Change: A noticeable increase or decrease in the product's thickness can indicate instability within the emulsion or degradation of key ingredients.

  • Phase Separation: In emulsion-based products, the separation of oil and water phases can be a sign of formulation instability, which can be exacerbated by the degradation of ATM.

  • Odor Change: The development of an off-odor can also signal chemical changes and degradation within the product.

Q4: How can the stability of ATM be enhanced in a cosmetic formulation?

Several strategies can be employed to improve the long-term stability of ATM:

  • pH Optimization: Formulating the product within an optimal pH range (typically between 4.0 and 6.0) can help minimize hydrolysis.

  • Use of Synergistic Antioxidants: Combining ATM with other antioxidants, such as Ferulic Acid, can create a more robust antioxidant network, where they can help regenerate each other and provide enhanced stability.[3][5]

  • Inclusion of Chelating Agents: Adding chelating agents like Disodium EDTA or Phytic Acid can bind to metal ions that catalyze oxidative degradation.[2]

  • Opaque and Airless Packaging: Using packaging that protects the product from light and air is crucial to prevent photodegradation and oxidation.[3]

  • Appropriate Vehicle Selection: The choice of emulsion type (e.g., oil-in-water vs. water-in-oil) and the inclusion of stabilizing polymers can significantly impact ATM stability.

Troubleshooting Guides

Issue 1: Color Change (Yellowing to Browning)
Potential Cause Troubleshooting Steps
Oxidation of ATM 1. Verify pH: Ensure the final product pH is within the optimal range of 4.0-6.0. Adjust with a suitable pH adjuster if necessary. 2. Incorporate Chelating Agents: Add a chelating agent such as Disodium EDTA (0.1-0.2%) to the water phase during formulation to sequester metal ions. 3. Enhance Antioxidant System: Introduce a synergistic antioxidant like Ferulic Acid (0.5-1.0%) to the formulation. 4. Evaluate Packaging: Confirm that the product is housed in opaque, airless packaging to minimize exposure to light and oxygen.[3]
Interaction with Other Ingredients 1. Review Formulation: Scrutinize the ingredient list for potential incompatibilities. Certain metal oxides or botanical extracts can promote oxidation. 2. Conduct Compatibility Studies: Perform small-batch compatibility tests by omitting or replacing suspect ingredients to isolate the cause.
Exposure to High Temperatures 1. Review Manufacturing Process: Ensure that ATM is added during the cool-down phase of the formulation process, typically below 40°C. 2. Assess Storage Conditions: Verify that the product is stored at the recommended temperature, away from direct heat sources.
Issue 2: Viscosity Changes (Thinning or Thickening)
Potential Cause Troubleshooting Steps
Emulsion Instability 1. Evaluate Emulsifier System: The type and concentration of the emulsifier(s) may need to be optimized to ensure a stable emulsion that can accommodate ATM. 2. Assess Oil Phase Concentration: An imbalance in the oil-to-water ratio can lead to instability. Adjust the percentage of the oil phase as needed. 3. Incorporate Stabilizers: The addition of polymers or gums (e.g., Xanthan Gum, Carbomer) can help to stabilize the emulsion and maintain viscosity.
Degradation of ATM and its Impact on the Matrix 1. Address Primary Degradation: Follow the troubleshooting steps for color change to mitigate ATM degradation, as the degradation products can sometimes interfere with the formulation's structure. 2. pH Shift: Monitor the pH of the formulation over time. A significant shift can indicate degradation and affect the performance of viscosity-building polymers.
Incompatibility with Thickening Agents 1. Check for Ionic Interactions: If using an ionic thickening agent (e.g., Carbomer), ensure there are no antagonistic interactions with other ionic ingredients in the formulation. 2. pH Dependency of Thickener: Verify that the formulation's pH is optimal for the chosen thickening agent to achieve its maximum viscosity.

Data Presentation

Table 1: Illustrative Stability Data of a Vitamin C Derivative in a Cream Formulation under Accelerated Conditions (40°C)

Time (Weeks)Concentration of Vitamin C Derivative (%)AppearancepHViscosity (cP)
01.00White to off-white5.515,000
40.92Light Yellow5.314,500
80.85Yellow5.114,000
120.78Yellow-Brown4.913,500

Note: This data is illustrative and based on the typical degradation profile of Vitamin C derivatives. Actual results for ATM may vary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of ATM

This protocol outlines a method for quantifying the concentration of ATM in a cosmetic emulsion to assess its stability over time. A similar method has been used for other tocopheryl and ascorbyl derivatives.[6]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol and Isopropanol (25:75 v/v)

  • ATM reference standard

  • Cosmetic emulsion containing ATM

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of ATM reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase to obtain a standard solution of known concentration (e.g., 100 µg/mL).

  • Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL).

3. Preparation of Sample Solution:

  • Accurately weigh an amount of the cosmetic emulsion equivalent to approximately 10 mg of ATM into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the ATM.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Methanol:Isopropanol (25:75 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and determine the peak area corresponding to ATM.

  • Calculate the concentration of ATM in the sample using the calibration curve.

6. Stability Study:

  • Store the cosmetic product under various conditions (e.g., different temperatures, light exposures).

  • At specified time points, withdraw samples and analyze them using the HPLC method described above.

  • Plot the concentration of ATM versus time to determine the degradation rate.

Mandatory Visualizations

experimental_workflow prep_std Prepare ATM Standard Solutions hplc HPLC Analysis (C18 Column, UV 222nm) prep_std->hplc prep_sample Prepare Sample from Cosmetic Emulsion prep_sample->hplc calibrate Generate Calibration Curve hplc->calibrate quantify Quantify ATM in Sample hplc->quantify calibrate->quantify data_analysis Analyze Degradation Rate quantify->data_analysis stability Conduct Stability Study (Varying Conditions) stability->prep_sample At Time Points

Caption: Experimental workflow for ATM stability testing using HPLC.

degradation_pathway atm This compound (ATM) hydrolysis Hydrolysis (pH, Temperature) atm->hydrolysis ascorbic_acid Ascorbic Acid hydrolysis->ascorbic_acid tocopherol Tocopherol hydrolysis->tocopherol maleic_acid Maleic Acid hydrolysis->maleic_acid oxidation Oxidation (Oxygen, Light, Metal Ions) ascorbic_acid->oxidation tocopherol->oxidation dehydroascorbic_acid Dehydroascorbic Acid (Inactive) oxidation->dehydroascorbic_acid tocopheryl_quinone Tocopheryl Quinone (Inactive) oxidation->tocopheryl_quinone

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Ascorbyl Tocopheryl Maleate in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascorbyl Tocopheryl Maleate (B1232345) (ATM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when evaluating the antioxidant capacity of ATM using standard assays.

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl Tocopheryl Maleate?

This compound is a synthetic molecule that combines the antioxidant properties of L-ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).[1] These two moieties are covalently linked via a maleate ester bridge.[1] This structure is designed to create a lipophilic antioxidant with the synergistic benefits of both vitamins.

Q2: Why am I seeing inconsistent results with my standard antioxidant assays when testing this compound?

Inconsistencies in antioxidant assay results for this compound can arise from several factors, primarily related to its lipophilic nature and dual-antioxidant structure. Common issues include poor solubility in aqueous buffer systems, potential for pro-oxidant activity under certain conditions, and steric hindrance from the molecular structure affecting reaction kinetics with assay reagents.

Q3: Can this compound act as a pro-oxidant?

Yes, like its parent molecules, ascorbic acid and tocopherol, this compound has the potential to exhibit pro-oxidant activity.[2][3] This is more likely to occur at high concentrations or in the presence of transition metal ions like iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺).[2] These metals can be reduced by the ascorbyl moiety and subsequently participate in Fenton-like reactions, generating highly reactive hydroxyl radicals.

Q4: Which antioxidant assays are most suitable for this compound?

Due to its lipophilic nature, assays that can be performed in organic or mixed solvent systems are generally more suitable for this compound. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a good choice as the ABTS radical cation is soluble in both aqueous and organic solvents.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which is typically conducted in alcoholic solvents like methanol (B129727) or ethanol (B145695), is also applicable.[4] However, careful consideration of solvent selection is crucial to ensure the solubility of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Sample Precipitation

Symptoms:

  • Cloudy or turbid reaction mixture.

  • Visible precipitate in the assay wells or cuvettes.

  • Non-reproducible or artificially low absorbance readings.

Root Cause: this compound is a lipophilic molecule and has poor solubility in the aqueous buffers commonly used in some antioxidant assays.

Troubleshooting Steps:

  • Solvent Selection:

    • For the DPPH assay, use anhydrous ethanol or methanol as the solvent for both the DPPH reagent and the this compound stock solution.

    • For the ABTS assay, a mixed-solvent system can be employed. Prepare the ABTS radical cation in an aqueous buffer, but dissolve the this compound in a compatible organic solvent (e.g., ethanol, DMSO) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is consistent across all samples and standards.

  • Use of a Co-solvent:

    • Consider the use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution of this compound. However, be mindful of the final concentration of DMSO in the assay, as high concentrations can interfere with the reaction. Keep the final DMSO concentration below 1% (v/v).

  • Sonication:

    • Briefly sonicate the stock solution of this compound to aid in dissolution before preparing dilutions.

Issue 2: Inaccurate or Non-linear Dose-Response Curves

Symptoms:

  • The antioxidant activity does not increase proportionally with the concentration of this compound.

  • A plateau or even a decrease in antioxidant activity is observed at higher concentrations.

Root Cause:

  • Pro-oxidant Effect: At higher concentrations, this compound may exhibit pro-oxidant activity, leading to a reduction in the net antioxidant effect.[2][3]

  • Self-aggregation: Lipophilic molecules can form micelles or aggregates at high concentrations, reducing the availability of the antioxidant moieties to react with the free radicals in the assay.

Troubleshooting Steps:

  • Optimize Concentration Range:

    • Perform a wider range of dilutions to identify the linear portion of the dose-response curve. It is advisable to start with very low concentrations and increase logarithmically.

  • Metal Chelators:

    • To mitigate potential pro-oxidant effects mediated by transition metals, consider adding a metal chelator like EDTA or DTPA to the reaction buffer. This is particularly important if you suspect metal contamination in your reagents.

  • Kinetic Analysis:

    • Instead of taking a single endpoint reading, monitor the reaction kinetics over time. This can provide insights into whether the observed effect is due to rapid radical scavenging or a slower, more complex reaction.

Quantitative Data Summary

ParameterDPPH AssayABTS AssayNotes
Optimal Solvent e.g., Ethanole.g., 70% EthanolThe solvent system should be optimized for ATM solubility.
IC₅₀ (µg/mL) To be determinedTo be determinedLower values indicate higher antioxidant activity.
TEAC (Trolox Equivalents) To be determinedTo be determinedAllows for comparison with a standard antioxidant.
Linear Range (µg/mL) To be determinedTo be determinedThe concentration range where the response is linear.
Reaction Time e.g., 30 mine.g., 6 minThe incubation time required to reach a stable endpoint.

Experimental Protocols

DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in anhydrous ethanol. Store this solution in the dark at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous ethanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Use Trolox or α-tocopherol as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each this compound dilution or standard to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay (Modified for Lipophilic Compounds)
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in deionized water.

    • Prepare a 2.45 mM solution of potassium persulfate in deionized water.

    • To generate the ABTS radical cation (ABTS•⁺), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Use Trolox as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution or standard to the wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • For the blank, use 20 µL of ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of this compound to that of Trolox.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis ATM_stock Ascorbyl Tocopheryl Maleate Stock Solution (in organic solvent) Dilutions Serial Dilutions ATM_stock->Dilutions Reaction Mix Sample/Control with Assay Reagent Dilutions->Reaction Assay_Reagent DPPH or ABTS•⁺ Working Solution Assay_Reagent->Reaction Control Positive Control (e.g., Trolox) Control->Reaction Incubation Incubate in Dark Reaction->Incubation Absorbance Measure Absorbance Incubation->Absorbance Calculation Calculate % Inhibition, IC₅₀, TEAC Absorbance->Calculation

Caption: Experimental workflow for antioxidant assays with this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_response Dose-Response Issues start Inconsistent Assay Results precipitate Precipitation or Turbidity Observed? start->precipitate change_solvent Modify Solvent System (e.g., use ethanol, co-solvents) precipitate->change_solvent Yes non_linear Non-linear Curve at High Concentrations? precipitate->non_linear No optimize_conc Optimize Concentration Range (test lower concentrations) non_linear->optimize_conc Yes add_chelator Consider Adding Metal Chelator (e.g., EDTA) optimize_conc->add_chelator

Caption: Troubleshooting logic for this compound antioxidant assays.

References

Technical Support Center: Dermal Penetration of Ascorbyl Tocopheryl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the dermal penetration of Ascorbyl Tocopheryl Maleate (B1232345) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl Tocopheryl Maleate and why is its dermal penetration challenging?

This compound is a stable, lipophilic molecule combining the antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol).[1][2] Its significant lipophilicity, evidenced by a high molecular weight (686.9 g/mol ) and an estimated XlogP3-AA of 9.6, makes it highly compatible with the lipid-rich stratum corneum.[3] However, this same property can impede its partitioning from the formulation into the deeper, more aqueous layers of the skin, thus posing a challenge for effective dermal delivery.[4]

Q2: What are the primary strategies to improve the dermal penetration of this compound?

The main strategies focus on overcoming the barrier function of the stratum corneum and improving the solubility and partitioning of the molecule. These include:

  • Chemical Penetration Enhancers: These compounds reversibly disrupt the organized structure of the stratum corneum, increasing its permeability.

  • Encapsulation in Lipid-Based Nanocarriers: Systems like liposomes and solid lipid nanoparticles can encapsulate this compound, facilitating its transport across the skin.

  • Formulation Optimization: Adjusting the vehicle composition, such as using microemulsions or optimizing the solvent system, can enhance the thermodynamic activity of the molecule, driving its penetration.

Q3: How can I select the appropriate chemical penetration enhancer for my formulation?

The choice of enhancer depends on the overall formulation and the desired mechanism of action. Common classes of enhancers include:

  • Solvents: Ethanol (B145695), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO) can increase the solubility of the active ingredient and alter the skin's barrier properties.

  • Fatty Acids and Esters: Oleic acid and isopropyl myristate can fluidize the lipid bilayers of the stratum corneum.

  • Surfactants: These can disrupt the lipid structure and are often components of microemulsions.

It is crucial to evaluate the efficacy and potential for skin irritation of any penetration enhancer through in vitro and in vivo studies.

Troubleshooting Guides

Issue 1: Low permeation of this compound in in vitro skin models.

Potential Cause Troubleshooting Step
Poor solubility in the receptor fluid. This compound is highly lipophilic and may not be soluble in purely aqueous receptor fluids like phosphate-buffered saline (PBS). This can create a "sink condition" issue, where the concentration gradient is not maintained. Solution: Add a solubilizing agent to the receptor fluid, such as a non-ionic surfactant (e.g., Tween 80) or ethanol (up to 25% v/v), to ensure adequate solubility.[5]
Formulation is not optimized for release. The vehicle may have a higher affinity for this compound than the skin, preventing its release. Solution: Modify the formulation to increase the thermodynamic activity of the active. This can be achieved by using a solvent system in which the molecule is close to saturation or by incorporating it into a microemulsion.
Skin barrier integrity is too high. The skin model (e.g., excised human or animal skin) may have a particularly robust stratum corneum. Solution: Incorporate a chemical penetration enhancer into your formulation. Refer to the data table below for examples of enhancers and their potential efficacy.
Experimental setup issues. Air bubbles trapped under the skin in the Franz diffusion cell can prevent contact with the receptor fluid. Solution: Carefully inspect the Franz cells after mounting the skin to ensure no air bubbles are present.[5] Degas the receptor fluid before use.[5]

Issue 2: Instability of the formulation during the experiment.

Potential Cause Troubleshooting Step
Phase separation of the formulation. Emulsions or microemulsions may become unstable over the course of a multi-day experiment. Solution: Evaluate the long-term stability of your formulation at the experimental temperature (typically 32°C for skin permeation studies) before beginning the permeation study. Adjust the surfactant or co-surfactant concentration if needed.
Degradation of this compound. Although more stable than ascorbic acid, the molecule can still be susceptible to hydrolysis or oxidation under certain conditions. Solution: Ensure the pH of your formulation is optimized for the stability of the ester linkages. Protect the formulation from light during the experiment. Analyze the concentration of the active in the donor compartment at the end of the study to check for degradation.

Data Presentation

Table 1: Effect of Various Strategies on the Dermal Penetration of Lipophilic Molecules (Hypothetical Data)

Formulation StrategyActive Concentration (%)Penetration EnhancerCumulative Permeation (µg/cm²) after 24hEnhancement Ratio*
Simple Cream Base (Control)1None5.2 ± 0.81.0
Hydroalcoholic Gel110% Ethanol15.6 ± 2.13.0
Microemulsion15% Isopropyl Myristate28.1 ± 3.55.4
Liposomal Formulation1None42.7 ± 4.98.2
Simple Cream Base15% Oleic Acid22.9 ± 2.84.4

*Enhancement Ratio = Cumulative Permeation of Test Formulation / Cumulative Permeation of Control Formulation

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the dermal penetration of this compound.

  • Skin Preparation:

    • Obtain full-thickness human or porcine skin.[5]

    • Thaw the skin and remove any subcutaneous fat.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.[6]

    • Fill the receptor compartment with an appropriate receptor fluid (e.g., PBS with 25% v/v ethanol and 5% v/v Tween 80) and ensure no air bubbles are present.[5]

    • Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32°C.[5]

  • Experiment Execution:

    • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with fresh, pre-warmed receptor fluid.[6]

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area at each time point.

    • Plot the cumulative amount permeated against time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.[6]

Protocol 2: Preparation of Liposomes for Topical Delivery

This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs).

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol (B129727) 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and rotating the flask at a temperature above the lipid phase transition temperature.[7] This will form a suspension of MLVs.

  • Sizing (Optional):

    • To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[7]

  • Characterization:

    • Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: HPLC Quantification of this compound in Skin Samples

This protocol provides a general method for extracting and quantifying the active from skin layers.

  • Skin Sample Processing:

    • At the end of the permeation study, dismount the skin from the Franz cell.

    • Separate the epidermis from the dermis using heat or enzymatic digestion.[6]

    • Extract this compound from each skin layer by mincing the tissue and incubating with a suitable organic solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

    • Mobile Phase: A gradient of methanol and a phosphate (B84403) buffer (pH 3.0) is often effective.[8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection: UV detection at an appropriate wavelength (e.g., 250 nm).[8]

    • Quantification: Use a calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulation Formulation Preparation apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz prep_franz->apply_formulation run_permeation Run Permeation Study (e.g., 24h) apply_formulation->run_permeation collect_samples Collect Samples from Receptor Fluid run_permeation->collect_samples hplc_analysis HPLC Analysis of Samples collect_samples->hplc_analysis data_analysis Data Analysis (Flux, Permeation) hplc_analysis->data_analysis

Caption: Workflow for an in vitro skin permeation experiment.

penetration_enhancement cluster_formulation Formulation cluster_skin Skin Barrier ATM This compound Vehicle Vehicle ATM->Vehicle SC Stratum Corneum Vehicle->SC Releases ATM Enhancer Penetration Enhancer Enhancer->SC Disrupts Lipid Bilayer Liposome Liposome Liposome->SC Facilitates Transport ViableEpidermis Viable Epidermis SC->ViableEpidermis Penetration

Caption: Mechanisms of dermal penetration enhancement.

Caption: Liposome as a carrier for this compound.

References

Validation & Comparative

A Comparative In Vitro Study: Ascorbyl Tocopheryl Maleate vs. L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid, the chemically active form of Vitamin C, is a cornerstone in dermatology and pharmacology, lauded for its potent antioxidant properties, essential role in collagen biosynthesis, and its ability to inhibit melanogenesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation present significant formulation challenges.[1] To overcome these limitations, various derivatives have been synthesized, including Ascorbyl Tocopheryl Maleate.

This compound is a stable diester of maleic acid, L-ascorbic acid, and α-tocopherol (Vitamin E).[2] This molecular combination is designed to leverage the synergistic antioxidant effects of Vitamin C and Vitamin E while improving the overall stability of the molecule.[3] Vitamin C is known to regenerate oxidized Vitamin E, thereby enhancing its antioxidant capacity.[4]

This guide provides a comparative overview of the in vitro properties of this compound and L-ascorbic acid. It is important to note that while extensive in vitro data is available for L-ascorbic acid, there is a significant lack of publicly available, direct quantitative in vitro studies on this compound. Consequently, this document will present the robust data for L-ascorbic acid as a benchmark and will describe the standard experimental protocols that would be employed for a direct comparison.

Quantitative Data Comparison

Due to the limited availability of specific in vitro quantitative data for this compound in peer-reviewed literature and technical data sheets, a direct numerical comparison is not feasible at this time. The following tables present established data for L-ascorbic acid, which can serve as a reference for future comparative studies.

Table 1: In Vitro Antioxidant Activity of L-Ascorbic Acid

Assay TypeTest SystemIC50 / ActivityReference Compound(s)
DPPH Radical ScavengingMethanolic SolutionIC50: ~19.7 µg/mL-
ABTS Radical Scavenging---
FRAP (Ferric Reducing Antioxidant Power)---
Tyrosinase InhibitionMushroom TyrosinaseIC50: ~235.7 µg/mLKojic Acid (IC50: ~192.3 µg/mL)[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Efficacy in Human Dermal Fibroblasts (L-Ascorbic Acid)

ParameterCell LineConcentrationResult
Collagen SynthesisHuman Dermal Fibroblasts0.1 - 0.5 mmol/LEffective stimulation of collagen synthesis.[6]
Cell ProliferationHuman Dermal Fibroblasts0.25 mmol/L (continuous)4-fold increase in cell growth over 24 days.[6]
Cytotoxicity (MTT Assay)--Data not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to compare the efficacy of this compound and L-ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine and compare the free radical scavenging activity of the test compounds.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Sample Preparation: L-ascorbic acid and this compound are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the test compounds. A control well contains only the solvent and DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To quantify and compare the ability of the test compounds to stimulate collagen production in skin cells.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of L-ascorbic acid or this compound. A control group receives only the vehicle.

  • Incubation: The cells are incubated for a predetermined period (e.g., 48-72 hours) to allow for collagen production.

  • Collagen Quantification: The amount of newly synthesized collagen can be measured using several methods:

    • Sircol™ Collagen Assay: This colorimetric assay measures the total soluble collagen in the cell culture supernatant and cell lysate.

    • Procollagen (B1174764) Type I C-Peptide (PIP) ELISA: This immunoassay specifically quantifies the amount of newly secreted procollagen type I.

    • Western Blotting: This technique can be used to detect and quantify specific collagen types (e.g., Collagen I, III) in cell lysates.

  • Data Analysis: The results are expressed as the amount of collagen produced per cell or as a percentage increase compared to the untreated control.

Mushroom Tyrosinase Inhibition Assay

Objective: To assess and compare the inhibitory effect of the test compounds on the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Methodology:

  • Reagent Preparation: Solutions of mushroom tyrosinase, L-DOPA (as the substrate), and the test compounds (L-ascorbic acid and this compound) at various concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Kojic acid is often used as a positive control.

  • Reaction Mixture: In a 96-well plate, the tyrosinase enzyme is pre-incubated with the different concentrations of the test compounds for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate to each well.

  • Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at approximately 475-490 nm at regular intervals using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity) is determined from a dose-response curve.

Cellular Viability (MTT) Assay

Objective: To evaluate the potential cytotoxicity of the test compounds on human dermal fibroblasts.

Methodology:

  • Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of L-ascorbic acid and this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for comparing the in vitro efficacy of two compounds and the known signaling pathway for L-ascorbic acid in collagen synthesis.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Report LAA L-Ascorbic Acid Stock Serial_Dilutions Serial Dilutions LAA->Serial_Dilutions ATM This compound Stock ATM->Serial_Dilutions Antioxidant Antioxidant Assays (DPPH, etc.) Serial_Dilutions->Antioxidant Collagen Collagen Synthesis (Fibroblasts) Serial_Dilutions->Collagen Tyrosinase Tyrosinase Inhibition Serial_Dilutions->Tyrosinase Cytotoxicity Cytotoxicity (MTT) Serial_Dilutions->Cytotoxicity IC50 IC50 Calculation Antioxidant->IC50 Quantification Collagen Quantification Collagen->Quantification Inhibition_Calc % Inhibition Tyrosinase->Inhibition_Calc Viability_Calc % Viability Cytotoxicity->Viability_Calc Report Generate Comparative Guide IC50->Report Quantification->Report Inhibition_Calc->Report Viability_Calc->Report

Caption: General workflow for in vitro comparison.

G cluster_cell Fibroblast LAA L-Ascorbic Acid Prolyl_Hydroxylase Prolyl Hydroxylase LAA->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase LAA->Lysyl_Hydroxylase Cofactor Procollagen Procollagen LAA->Procollagen Upregulates Gene Transcription Prolyl_Hydroxylase->Procollagen Lysyl_Hydroxylase->Procollagen Hydroxylated_Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated_Procollagen Hydroxylation Collagen_Fibril Collagen Fibril (extracellular) Hydroxylated_Procollagen->Collagen_Fibril Secretion & Assembly

References

A Comparative Guide to the Photoprotective Efficacy of Ascorbyl Tocopheryl Maleate and Tocopheryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoprotective efficacy of Ascorbyl Tocopheryl Maleate and Tocopheryl Acetate (B1210297), focusing on their performance backed by experimental data. As direct comparative studies are limited, this analysis extrapolates the efficacy of this compound from the well-documented synergistic photoprotective effects of its constituent components, Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), in combination.

Executive Summary

Tocopheryl Acetate, a stable ester of Vitamin E, has been a common ingredient in skincare for its antioxidant properties. However, its efficacy in photoprotection is debated due to its inefficient conversion to the biologically active form, α-tocopherol, within the skin. Some studies even suggest a potential for exacerbating UV-induced damage under certain conditions.

This compound is a stable, synthesized compound that combines both Vitamin C and Vitamin E. This combination is significant because of the well-established synergistic relationship between these two vitamins in providing enhanced photoprotection. Topical application of a combination of Vitamins C and E has been shown to be superior in protecting the skin from UV-induced erythema, sunburn cell formation, and DNA damage compared to the application of either vitamin alone.[1][2] It is hypothesized that this compound, by delivering both vitamins to the skin in a stable form, can leverage this synergy for potent photoprotective effects.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the photoprotective effects of Tocopheryl Acetate and the combination of topical Vitamin C and E, which serves as a proxy for the potential efficacy of this compound.

Table 1: Comparison of Effects on UV-Induced Erythema and Sunburn Cell Formation

ParameterTocopheryl AcetateCombination of Vitamin C (15%) & Vitamin E (1%)
Reduction in Erythema Application of 10% tocopheryl acetate 24 hours before UV exposure showed a significant reduction in erythema.[3]A 4-fold protection against erythema formation was observed after 4 days of daily application.[1][4]
Reduction in Sunburn Cells Topical application of 5% tocopheryl acetate was found to protect hairless mouse skin against sunburn cell formation.[5]Significant protection against sunburn cell formation was noted, superior to either vitamin alone.[1][4]
Minimal Erythemal Dose (MED) Increase Topical application immediately after UVB exposure decreased pathological changes typical of sunburn.[6][7]Application prior to irradiation increased the MED by an average of 36.9%.[8]

Table 2: Comparison of Effects on DNA Damage and Matrix Metalloproteinases (MMPs)

ParameterTocopheryl AcetateCombination of Vitamin C & Vitamin E
Prevention of DNA Damage Did not show significant inhibition of thymine (B56734) dimer formation.[9] Some studies suggest it may even exacerbate DNA damage induced by UVA radiation.[10]Provided protection against thymine dimer formation.[1][4] A combination of Vitamin C and E decreased UV-induced DNA damage.[11]
Inhibition of MMPs No direct evidence found for MMP inhibition.Vitamin C and E have been shown to reduce the expression and activity of MMPs, such as MMP-1, after UVA irradiation in human dermal fibroblasts.[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

In Vivo Photoprotection Assessment in Human Subjects

Objective: To determine the Minimal Erythemal Dose (MED) to assess the photoprotective efficacy of a topical agent.

Protocol:

  • Subject Selection: Healthy volunteers with skin phototypes I to III are recruited.

  • Test Sites: Small, defined areas on the subjects' back are marked for testing.

  • Product Application: The test product (e.g., Tocopheryl Acetate solution or a formulation containing this compound) is applied evenly to the designated test sites at a concentration of 2 mg/cm². Control sites are left untreated or treated with a vehicle.

  • UV Irradiation: A solar simulator with a defined spectral output is used to irradiate the test sites with a series of increasing UV doses.

  • Erythema Assessment: The irradiated sites are visually assessed for erythema (redness) 16 to 24 hours after exposure by a trained evaluator.

  • MED Determination: The MED is defined as the lowest UV dose that produces the first perceptible, well-defined erythema. The MED for both unprotected (MEDu) and protected (MEDp) skin is determined.

  • Sun Protection Factor (SPF) Calculation: The SPF for an individual is calculated as the ratio of MEDp to MEDu. The final SPF of the product is the average of the individual SPFs.[13][14][15]

In Vitro Assessment of Sunburn Cell Formation in Animal Models

Objective: To quantify the reduction in UV-induced sunburn cells in response to a topical agent.

Protocol:

  • Animal Model: Hairless mice (e.g., skh-1) are used.

  • Product Application: The test compound is applied topically to a defined area on the mouse's back.

  • UVB Irradiation: The treated area is exposed to a controlled dose of UVB radiation from a filtered lamp.

  • Tissue Collection: 24 to 48 hours post-irradiation, the mice are euthanized, and skin biopsies are taken from the irradiated and control areas.

  • Histological Analysis: The skin samples are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).

  • Sunburn Cell Counting: Sunburn cells, characterized by their pyknotic nuclei and eosinophilic cytoplasm, are counted under a microscope. The number of sunburn cells per unit area or length of the epidermis is determined.[5][7][16]

In Vitro Assessment of DNA Damage (Thymine Dimer Formation)

Objective: To measure the inhibition of UV-induced thymine dimer formation.

Protocol:

  • Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.

  • Treatment: The cells are treated with the test compounds for a specified period.

  • UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.

  • DNA Extraction: Immediately after irradiation, DNA is extracted from the cells.

  • Thymine Dimer Quantification: The amount of thymine dimers in the DNA is quantified using techniques such as immunoassays with antibodies specific for thymine dimers or by chromatography-mass spectrometry.[9][17]

Mandatory Visualizations

Signaling Pathway of UV-Induced Skin Damage and Antioxidant Intervention

UV_Damage_Pathway UVR UV Radiation Skin Skin Cells UVR->Skin ROS Reactive Oxygen Species (ROS) Skin->ROS generates DNA_Damage DNA Damage (Thymine Dimers) ROS->DNA_Damage MMP_Activation Increased MMP Expression & Activity ROS->MMP_Activation Inflammation Inflammation (Erythema) ROS->Inflammation Photoaging Photoaging (Wrinkles, Laxity) DNA_Damage->Photoaging Collagen_Degradation Collagen & Elastin Degradation MMP_Activation->Collagen_Degradation Collagen_Degradation->Photoaging Inflammation->Photoaging Antioxidants This compound (Vitamins C & E) Antioxidants->ROS neutralizes TA Tocopheryl Acetate Tocopherol α-Tocopherol (Active Form) TA->Tocopherol inefficient conversion Tocopherol->ROS neutralizes

Caption: UV-induced skin damage pathway and antioxidant intervention points.

Experimental Workflow for In Vivo Photoprotection Study

InVivo_Workflow Start Start: Recruit Human Volunteers Site_Prep Define & Mark Test Sites on Back Start->Site_Prep Application Apply Test Compounds (2 mg/cm²) Site_Prep->Application Irradiation Expose to Incremental UV Doses Application->Irradiation Wait Wait 16-24 Hours Irradiation->Wait Assessment Visual Assessment of Erythema Wait->Assessment MED Determine MEDu and MEDp Assessment->MED SPF Calculate SPF (MEDp / MEDu) MED->SPF End End: Analyze Data SPF->End

References

A Comparative Guide to HPLC Method Validation for Ascorbyl Tocopheryl Maleate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The primary analytical technique for the quantification of ascorbyl and tocopheryl derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is favored for its simplicity, reproducibility, and selectivity.[1][2][3] An alternative and more sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be employed for complex matrices or when lower detection limits are required.[4][5]

The following table summarizes key performance parameters of validated HPLC methods for compounds structurally similar to Ascorbyl Tocopheryl Maleate, such as Ascorbyl Palmitate, Ascorbyl Tetraisopalmitate, and Tocopheryl Acetate (B1210297). This data provides a benchmark for the expected performance of a newly developed method.

Parameter Method 1: HPLC-UV for Ascorbyl & Tocopheryl Derivatives [1][2]Method 2: HPLC-UV for Ascorbyl Palmitate [6][7]Method 3: LC-MS/MS for Ascorbyl Esters [4][5]
Analytes Tocopheryl Acetate & Ascorbyl TetraisopalmitateAscorbic Acid & Ascorbyl PalmitateAscorbyl Palmitate & Ascorbyl Stearate
Column RP-18LiChroCART® 250-4-
Mobile Phase Methanol (B129727):Isopropanol (B130326) (25:75 v/v)Acetonitrile:NaH2PO4 buffer (0.02 M, pH 2.5):Methanol (85:10:5 v/v/v)Methanol with 0.5% (w/v) L-ascorbic acid
Detection UV at 222 nmUV at 243 nmNegative Electrospray Ionization (ESI) with MRM
Linearity (r²) > 0.996> 0.999-
Recovery (%) 95 - 10495.77 - 101.2473 - 113
Precision (RSD%) < 2% (Intra- and Inter-day)< 1.550.2 - 16.1
LOD 4.02 µg/mL (Ascorbyl Tetraisopalmitate)--
LOQ -0.23 mg/kg (AP) / 0.14 mg/kg (AS)-

Experimental Protocol: A Representative HPLC-UV Method

This section details a standard protocol for the quantification of ascorbyl and tocopheryl derivatives, which can be adapted for this compound. This method is based on the simultaneous determination of similar compounds and is designed to be robust and reliable.[1][2]

1. Instrumentation

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and isopropanol (25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: Determined by UV scan of this compound (likely between 220-280 nm).

  • Injection Volume: 20 µL.

4. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

5. Sample Preparation

  • Accurately weigh a portion of the sample.

  • Extract the analyte using a suitable solvent (e.g., the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method, adhering to ICH guidelines.[6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Optimize Chromatographic Conditions B System Suitability Testing A->B C Specificity B->C D Linearity B->D I Robustness B->I E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H J Sample Quantification H->J I->J

Caption: Logical workflow for HPLC method validation.

Signaling Pathways and Experimental Workflows

For the analysis of this compound, understanding the stability of the molecule is crucial, as both ascorbyl and tocopheryl moieties can be susceptible to degradation. A stability-indicating method should be developed to separate the intact drug from its potential degradation products.[8][9]

The following diagram outlines the workflow for developing a stability-indicating HPLC method.

Stability_Indicating_Method_Workflow A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) B Develop HPLC Method to Separate Analyte from Degradation Products A->B C Peak Purity Analysis (e.g., using DAD) B->C D Method Validation (as per ICH guidelines) C->D E Application to Stability Samples D->E

Caption: Workflow for stability-indicating method development.

By following the comparative data and the outlined experimental protocols, researchers and drug development professionals can efficiently establish a validated HPLC method for the accurate quantification of this compound in various sample matrices.

References

Synergistic antioxidant effect of Ascorbyl tocopheryl maleate compared to a simple mixture of Vitamin C and E

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a novel antioxidant compound against the classic combination, supported by experimental insights.

In the realm of antioxidant research and formulation, the synergistic relationship between Vitamin C (ascorbic acid) and Vitamin E (tocopherol) is a well-established cornerstone. Vitamin C, a potent water-soluble antioxidant, is known to regenerate the lipid-soluble Vitamin E after it has neutralized a free radical, thereby enhancing its protective effects within cell membranes. Capitalizing on this synergy, Ascorbyl Tocopheryl Maleate has been synthesized—a single, stable molecule that covalently links both ascorbic acid and tocopherol moieties. This guide provides a comparative overview of the antioxidant effects of this compound and a simple mixture of Vitamin C and Vitamin E, delving into their proposed mechanisms and the experimental methodologies used to evaluate their efficacy.

The Synergistic Antioxidant Mechanism

The primary rationale for combining Vitamin C and Vitamin E lies in their complementary roles in cellular protection. Vitamin E is a chain-breaking antioxidant that directly scavenges lipid peroxyl radicals, preventing the propagation of lipid peroxidation in cellular membranes. In this process, Vitamin E itself becomes an oxidized, less effective radical. Vitamin C, present in the aqueous phase, can then donate an electron to the oxidized Vitamin E radical, regenerating its antioxidant capacity. This recycling process enhances the overall antioxidant defense system.

This compound is a synthetic ester of ascorbic acid, tocopherol, and maleic acid, designed to deliver both vitamins in a stabilized form.[1][2] Its proposed advantage lies in its stability and its ability to act as a singular antioxidant agent with the combined properties of both vitamins.[1][3] It is utilized in cosmetic and pharmaceutical applications as an antioxidant, skin-conditioning agent, and emollient.[2][3]

Synergy Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Vitamin_E Vitamin E (Tocopherol-OH) Lipid_Peroxyl_Radical->Vitamin_E neutralized by Oxidized_Vitamin_E Oxidized Vitamin E (Tocopherol-O•) Vitamin_E->Oxidized_Vitamin_E becomes Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Vitamin_E->Lipid_Hydroperoxide produces Vitamin_C Vitamin C (Ascorbic Acid) Oxidized_Vitamin_E->Vitamin_C regenerated by Oxidized_Vitamin_C Oxidized Vitamin C (Ascorbyl Radical) Vitamin_C->Oxidized_Vitamin_C becomes

Vitamin C and E Antioxidant Synergy Pathway

Comparative Antioxidant Activity: A Look at the Data

While this compound is designed to leverage the synergistic action of its components, publicly available studies directly comparing its antioxidant capacity to a simple mixture of Vitamin C and Vitamin E are limited. However, research on the combination of Vitamin C and E provides valuable context for their potential synergistic and additive effects.

One study utilizing rotating ring–disk electrode voltammetry demonstrated that a combination of Vitamin C and E produces a more effective scavenging of superoxide (B77818) radicals compared to either vitamin alone. The results indicated a synergistic action where Vitamin C restores Vitamin E.[4] Conversely, a study measuring the total antioxidant capacity against ABTS radicals found that the combination of Vitamin C and various tocopherols (B72186) displayed an additive, rather than synergistic, interaction.[5][6] Another in vivo study on lipid peroxidation concluded that supplementation with a combination of vitamins C and E conferred no benefit beyond that of either vitamin alone in their specific model.[6] These findings highlight that the nature of the interaction (synergistic vs. additive) can be dependent on the specific radicals being neutralized and the assay method employed.

Table 1: Summary of Antioxidant Effects of Vitamin C and E Mixtures from Select Studies

Study FocusExperimental MethodKey FindingsConclusion on SynergyCitation(s)
Superoxide Radical ScavengingRotating Ring–Disk Electrode VoltammetryThe combination of Vitamin C and E showed a significantly steeper slope in the efficiency graph compared to individual vitamins.Synergistic[4]
Total Antioxidant CapacityABTS Radical TitrationThe total antioxidant capacity of the mixture was very close to the sum of the individual antioxidant capacities.Additive[5][6]
In Vivo Lipid PeroxidationUrinary 8-iso-prostaglandin F2αSupplementation with Vitamin C or E alone reduced lipid peroxidation; the combination showed no additional benefit.Not observed[6]

Experimental Protocols for Antioxidant Capacity Assessment

A common and reliable method for evaluating the antioxidant activity of compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7][8] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[7]

DPPH Radical Scavenging Assay Protocol

This protocol provides a general framework for comparing the antioxidant activity of this compound, Vitamin C, Vitamin E, and their simple mixture.

1. Preparation of DPPH Solution:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol.

  • The solution should be freshly prepared and kept in the dark to prevent degradation.

2. Preparation of Test Samples:

  • Prepare stock solutions of this compound, Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E) in an appropriate solvent.

  • For the simple mixture, combine the stock solutions of Vitamin C and E in the desired molar ratio.

  • Create a series of dilutions for each test sample to determine the concentration-dependent activity.

3. Reaction and Measurement:

  • Add a defined volume of each sample dilution to a cuvette or a well of a microplate.

  • Add an equal volume of the DPPH working solution to each sample and mix thoroughly.

  • A blank sample containing only the solvent and the DPPH solution should be prepared.

  • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_Solution->Mix Sample_Solutions Prepare Serial Dilutions of: - this compound - Vitamin C - Vitamin E - Vitamin C+E Mixture Sample_Solutions->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Workflow for DPPH Antioxidant Assay

Conclusion

References

Head-to-Head Trial of Ascorbyl Tocopheryl Maleate and Ascorbyl Palmitate for Anti-Aging: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head clinical trial comparing the anti-aging efficacy of Ascorbyl Tocopheryl Maleate and Ascorbyl Palmitate is not publicly available in the current scientific literature. This guide, therefore, provides a comparative analysis based on existing in-vitro and in-vivo data for each compound individually, alongside detailed experimental protocols for key anti-aging assays relevant to their mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of these two lipophilic vitamin C derivatives in the context of anti-aging product development.

Comparative Overview of Anti-Aging Properties

The following table summarizes the known anti-aging properties of this compound and Ascorbyl Palmitate. It is important to note that the available data for this compound is significantly more limited than for Ascorbyl Palmitate.

FeatureThis compoundAscorbyl Palmitate
Composition A diester of Ascorbic Acid (Vitamin C), Tocopherol (Vitamin E), and Maleic Acid.[1][2]An ester of Ascorbic Acid (Vitamin C) and Palmitic Acid.
Antioxidant Activity Acts as an antioxidant, scavenging reactive oxygen species to protect dermal cells from oxidative damage.[1][2]Demonstrates antioxidant properties by scavenging free radicals.[3][4][5] Some studies suggest its antioxidant potency may be less than that of pure ascorbic acid.[4]
Collagen Synthesis While a derivative of Vitamin C, there is no direct scientific data confirming a collagen-boosting effect.[1]Known to stimulate collagen synthesis in the skin.[6][7][8]
MMP Inhibition No specific data available on the inhibition of matrix metalloproteinases.While not a direct inhibitor, its role in protecting collagen suggests an indirect effect on matrix preservation.
Skin Brightening Manufacturers claim a skin whitening effect due to the inhibition of tyrosinase activity.[1]May help in reducing hyperpigmentation.
Other Properties Functions as a skin conditioning agent and emollient.[1][2]A fat-soluble derivative of vitamin C.

Experimental Protocols

Detailed methodologies for key in-vitro experiments to assess the anti-aging potential of topical compounds are provided below.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound and Ascorbyl Palmitate.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of the test compounds (this compound and Ascorbyl Palmitate) and a positive control (e.g., L-Ascorbic Acid) in a suitable solvent.

  • Reaction Mixture:

    • In a 96-well microplate, add the test compound solutions to the DPPH solution.

    • Include a control well containing only the solvent and DPPH solution.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[3]

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is then determined.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay measures the ability of a compound to stimulate collagen production in skin cells.

Objective: To quantify the effect of this compound and Ascorbyl Palmitate on collagen synthesis in human dermal fibroblasts.

Methodology:

  • Cell Culture:

    • Culture human dermal fibroblasts in an appropriate medium until they reach sub-confluence.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A positive control, such as L-Ascorbic Acid, should be included.

  • Collagen Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble collagen in the supernatant using a Sirius Red-based colorimetric assay.[8]

    • Briefly, Sirius Red dye in an acidic solution specifically binds to collagen. The collagen-dye precipitate is then dissolved, and the absorbance is measured to determine the collagen concentration against a standard curve.

  • Data Analysis:

    • Compare the amount of collagen produced in the treated cells to the untreated control cells to determine the percentage increase in collagen synthesis.

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of enzymes that degrade collagen and other extracellular matrix proteins.

Objective: To assess the inhibitory effect of this compound and Ascorbyl Palmitate on the activity of specific MMPs (e.g., MMP-1, MMP-9).

Methodology:

  • Enzyme Activation:

    • Activate the pro-form of the target MMP (e.g., pro-MMP-9) using a suitable activator like APMA (p-aminophenylmercuric acetate).[9]

  • Inhibition Reaction:

    • Pre-incubate the activated MMP with various concentrations of the test compounds. A known MMP inhibitor can be used as a positive control.

  • Substrate Addition:

    • Add a fluorogenic MMP substrate to the reaction mixture.

  • Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP results in a fluorescent signal.

  • Data Analysis:

    • Calculate the percentage of MMP inhibition for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the MMP activity.

Visualizations

Mechanism of Action of Lipophilic Vitamin C & E Derivatives in Anti-Aging

G cluster_0 Skin Layers cluster_1 Cellular Level SC Stratum Corneum EP Epidermis SC->EP DE Dermis EP->DE Fibroblast Fibroblast ROS Reactive Oxygen Species (ROS) MMP MMPs ROS->MMP Activates Damage Oxidative Stress Collagen Degradation Wrinkle Formation ROS->Damage Causes Collagen Collagen Fibroblast->Collagen Produces Collagen->Damage Reduces MMP->Collagen Degrades Compound This compound Ascorbyl Palmitate Compound->SC Penetration Compound->ROS Neutralizes Compound->Fibroblast Stimulates

Caption: General mechanism of lipophilic Vitamin C & E derivatives in skin anti-aging.

Experimental Workflow for Topical Anti-Aging Agent Evaluation

G A Compound Selection (e.g., this compound, Ascorbyl Palmitate) B Formulation Development A->B C In Vitro Efficacy Testing B->C D Antioxidant Assay (e.g., DPPH) C->D E Collagen Synthesis Assay (Fibroblast Culture) C->E F MMP Inhibition Assay C->F G In Vivo / Clinical Testing (Human Volunteers) C->G H Safety & Tolerability Assessment G->H I Efficacy Evaluation (e.g., Wrinkle Reduction, Skin Elasticity) G->I J Data Analysis & Conclusion H->J I->J

Caption: Typical experimental workflow for evaluating the anti-aging efficacy of a topical compound.

References

Validating the Anti-inflammatory Effects of Ascorbyl Tocopheryl Maleate in Skin Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ascorbyl Tocopheryl Maleate's potential anti-inflammatory effects in skin models. Due to a lack of direct experimental data on this compound, this guide extrapolates its probable efficacy from the well-documented anti-inflammatory properties of its constituent components: Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E). The performance is compared with other common topical anti-inflammatory agents, supported by established experimental protocols and an examination of key inflammatory signaling pathways.

Comparative Performance Analysis

The anti-inflammatory efficacy of this compound is predicated on the synergistic antioxidant and anti-inflammatory actions of Vitamin C and Vitamin E. These vitamins are known to mitigate oxidative stress, a key driver of inflammation in the skin.[1][2] The following tables summarize the expected quantitative outcomes of this compound in comparison to other standard anti-inflammatory agents in preclinical skin inflammation models.

Table 1: In Vitro Anti-inflammatory Activity

CompoundConcentration Range (µM)Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) (%)Reduction in Reactive Oxygen Species (ROS) (%)NF-κB Activation Inhibition (%)
This compound (Inferred) 10 - 10040 - 6050 - 7030 - 50
Hydrocortisone (Positive Control)1 - 1070 - 9020 - 3060 - 80
Dexamethasone (Positive Control)0.1 - 180 - 9520 - 3070 - 90
L-Ascorbic Acid (Vitamin C)10 - 10030 - 5050 - 7020 - 40
α-Tocopherol (Vitamin E)10 - 10020 - 4040 - 6020 - 30
Vehicle ControlN/A< 5< 5< 5

Data for this compound is inferred based on the known properties of its components. Actual experimental values may vary.

Table 2: In Vivo Anti-inflammatory and Skin Barrier Function

Treatment GroupReduction in Ear Edema (%)Myeloperoxidase (MPO) Activity Inhibition (%)Transepidermal Water Loss (TEWL) Reduction (%)Improvement in Stratum Corneum Hydration (%)
This compound (Inferred) 30 - 5025 - 4520 - 4030 - 50
Clobetasol Propionate (Positive Control)60 - 8050 - 70Not a primary mechanismNot a primary mechanism
Tacrolimus (Positive Control)50 - 7040 - 6030 - 5020 - 40
Vehicle Control< 10< 10< 5< 10

Data for this compound is inferred based on the known properties of its components. Actual experimental values may vary.

Key Signaling Pathways in Skin Inflammation

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response in the skin.[2][3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα-NF-κB (Inactive) IκBα NF-κB IKK Complex->IκBα-NF-κB (Inactive) Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB (Active) NF-κB (Active) IκBα-NF-κB (Inactive)->NF-κB (Active) IκBα degradation DNA DNA NF-κB (Active)->DNA Translocates & Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription ATM ATM ATM->IKK Complex Inhibits

Caption: NF-κB Signaling Pathway in Skin Inflammation.

MAPK_Signaling_Pathway MAPKKK e.g., MEKK, ASK1 MAPKK e.g., MKK3/6, MKK4/7 MAPKKK->MAPKK Phosphorylates MAPK p38, JNK MAPKK->MAPK Phosphorylates Transcription Factors e.g., AP-1, c-Jun MAPK->Transcription Factors Activates Inflammatory Response Cytokine Production, Cell Proliferation Transcription Factors->Inflammatory Response Induces ATM ATM ATM->MAPKKK Inhibits (via ROS scavenging)

Caption: MAPK Signaling Pathway in Skin Inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT cells)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS).

Methodology:

  • Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 2 hours.

  • Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In_Vitro_Workflow A Seed HaCaT Cells (1x10^5 cells/well) B Pre-treat with This compound A->B C Induce Inflammation (LPS) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Murine Model of Acute Skin Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of topically applied this compound on croton oil-induced ear edema in mice.

Methodology:

  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Topical Treatment: Immediately after croton oil application, topically apply a formulation containing this compound (e.g., 1% or 2% in a cream base), a positive control (e.g., Clobetasol Propionate), or the vehicle control to the right ear.

  • Edema Measurement: After 6 hours, measure the thickness of both ears using a digital caliper. The degree of edema is calculated as the difference in thickness between the right and left ears.

  • Tissue Collection and Analysis: Euthanize the mice and collect the ear tissue. Homogenize the tissue to measure Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, using a colorimetric assay.

Assessment of Skin Barrier Function

Objective: To determine the effect of this compound on skin barrier integrity and hydration.

Methodology:

  • Human Volunteers or Reconstructed Human Epidermis (RHE) Models: Conduct the study on human volunteers with healthy skin or use commercially available RHE models.

  • Product Application: Apply a formulation containing this compound or a vehicle control to a defined area of the skin (or RHE) daily for a specified period (e.g., 4 weeks).

  • Transepidermal Water Loss (TEWL) Measurement: Measure TEWL using a Tewameter® at baseline and at regular intervals throughout the study. A decrease in TEWL indicates an improvement in skin barrier function.[4][5]

  • Stratum Corneum Hydration Measurement: Measure stratum corneum hydration using a Corneometer® at the same time points as TEWL measurements. An increase in Corneometer® values indicates improved skin hydration.[6]

Conclusion

Based on the well-established anti-inflammatory and antioxidant properties of its components, this compound is a promising candidate for mitigating skin inflammation. The proposed experimental protocols provide a robust framework for validating its efficacy. Further direct experimental studies are warranted to fully elucidate its mechanisms of action and to establish its definitive comparative performance against existing anti-inflammatory agents. The modulation of the NF-κB and MAPK signaling pathways is a likely mechanism contributing to its anti-inflammatory effects.

References

Cross-Laboratory Validation of Ascorbyl Tocopheryl Maleate Antioxidant Capacity Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common antioxidant capacity assays and discusses the expected performance of Ascorbyl tocopheryl maleate (B1232345) within this context. Due to the limited publicly available data on the cross-laboratory validation of Ascorbyl tocopheryl maleate's antioxidant capacity, this guide leverages data on its constituent components, Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), and their derivatives to provide a comparative framework.

Data Presentation: Comparative Antioxidant Capacity

Antioxidant AssayThis compound (Expected)Ascorbic Acid (Vitamin C)α-Tocopherol (Vitamin E) / Trolox (analogue)Other Antioxidants
DPPH (IC50 in µg/mL) Data not available~2-8[1][2]Data varies widelyGallic Acid: ~1-5
ABTS (TEAC Value) Data not available~1.0-1.21.0 (by definition for Trolox)Quercetin: ~2.0-4.0
FRAP (µmol Fe(II)/g) Data not availableHigh reducing capacityModerate reducing capacityGallic Acid: High reducing capacity
ORAC (µmol TE/g) Data not available~2,000-3,000~1,500-2,000Epicatechin: ~20,000-30,000
Lipid Peroxidation (IC50 in µM) ~7-12 (for related conjugates)[3]Effective inhibitorEffective inhibitorBHT (Butylated hydroxytoluene): Potent inhibitor

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of free radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity relative to Trolox, a water-soluble Vitamin E analogue. FRAP (Ferric Reducing Antioxidant Power) values indicate the ability to reduce ferric iron. ORAC (Oxygen Radical Absorbance Capacity) values measure the scavenging capacity against peroxyl radicals. The antioxidant activity of a substance can be influenced by the solvent, pH, and specific reaction conditions of the assay.[4]

Experimental Protocols

Standardized protocols are crucial for ensuring the reproducibility and comparability of antioxidant capacity data across different laboratories. Below are detailed methodologies for the key assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against sample concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[6]

Protocol:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox. The antioxidant capacity of the sample is then determined by comparing its effect on the ABTS•+ solution to that of Trolox.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[8]

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Sample Preparation: Prepare different concentrations of the test compounds.

  • Reaction: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram or milliliter of the sample.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe and the AAPH radical generator in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Sample and Standard Preparation: Prepare various concentrations of the test compounds and a Trolox standard.

  • Reaction: In a microplate, mix the sample or standard with the fluorescent probe solution.

  • Initiation: Add the AAPH solution to initiate the oxidation reaction.

  • Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of Trolox, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[11]

Mandatory Visualization

Signaling Pathway

The antioxidant activity of compounds like this compound can be linked to the activation of cellular defense mechanisms. A key pathway in the antioxidant response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and detoxification enzymes.

Nrf2_Antioxidant_Pathway cluster_nucleus Cellular Compartments stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation atm Ascorbyl tocopheryl maleate (Antioxidant) atm->stress scavenges nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Protective Proteins genes->proteins translates to response Enhanced Cellular Antioxidant Defense proteins->response leads to

Caption: Nrf2-ARE antioxidant response pathway activation.

Experimental Workflow

A generalized workflow for the cross-laboratory validation of an antioxidant capacity assay is crucial for standardizing procedures and ensuring reliable and comparable results.

Experimental_Workflow start Start: Select Antioxidant Assay (e.g., DPPH, ABTS, FRAP, ORAC) prep Prepare Standardized Reagents and Control Samples start->prep sample_prep Prepare Test Compound Solutions (this compound & Comparators) at Various Concentrations prep->sample_prep assay Perform Assay in Multiple Independent Laboratories sample_prep->assay data_acq Data Acquisition: Measure Absorbance/Fluorescence assay->data_acq data_an Data Analysis: Calculate IC50, TEAC, etc. data_acq->data_an stats Statistical Analysis: Determine Repeatability (Intra-lab) and Reproducibility (Inter-lab) data_an->stats report Generate Validation Report with Comparative Data Tables and Protocols stats->report end End: Established Validated Assay report->end

Caption: Cross-laboratory antioxidant assay validation workflow.

References

A Comparative Stability Analysis of Vitamin C and E Esters in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of various Vitamin C and E esters commonly used in formulations. The stability of these antioxidant compounds is paramount to ensuring product efficacy and shelf-life. L-ascorbic acid (the pure form of Vitamin C) and α-tocopherol (the most active form of Vitamin E) are notoriously unstable, readily degrading upon exposure to air, light, and heat. Esterification is a common chemical modification strategy employed to enhance their stability. This analysis summarizes key experimental findings on the relative stability of these derivatives.

Comparative Stability of Vitamin C Esters

Vitamin C is a potent antioxidant, but its inherent instability in aqueous solutions limits its use. To overcome this, more stable derivatives have been synthesized. The most common are phosphate (B84403) and palmitate esters. Studies consistently show that phosphate derivatives of ascorbic acid are significantly more stable than both L-ascorbic acid and its lipophilic ester, ascorbyl palmitate.[1][2][3]

Among the phosphate esters, Sodium Ascorbyl Phosphate (SAP) has demonstrated superior stability compared to Magnesium Ascorbyl Phosphate (MAP) in certain formulations.[4] The stability of SAP is, however, highly dependent on the formulation's pH, with optimal stability observed at a pH above 6.5.[5] Factors such as high temperature and the presence of metal ions can accelerate the degradation of all Vitamin C derivatives.[5][6]

Table 1: Summary of Quantitative Stability Data for Vitamin C Esters

Active IngredientFormulation TypeStorage ConditionsDurationRemaining Active (%)Reference
L-Ascorbic AcidO/W Emulsion40°C4 Weeks< 50%[4]
Ascorbyl PalmitateSolutionRoom Temperature60 Days~75%[2]
Magnesium Ascorbyl PhosphateO/W Emulsion40°C4 Weeks~85%[4]
Magnesium Ascorbyl PhosphateSolutionRoom Temperature60 Days> 90%[2]
Sodium Ascorbyl PhosphateO/W Emulsion40°C4 Weeks~93%[4]
Sodium Ascorbyl PhosphateAqueous Solution (3%)40°C, pH 650 Days~95%[5]

Experimental Protocol: Stability Assessment of Vitamin C Esters in an O/W Emulsion

This protocol outlines a typical methodology for comparing the stability of L-ascorbic acid, Magnesium Ascorbyl Phosphate (MAP), and Sodium Ascorbyl Phosphate (SAP) in a topical cream.

  • Formulation Preparation:

    • Prepare an oil-in-water (O/W) emulsion base.

    • Divide the base into four batches. One serves as a control (vehicle), and the other three are used for incorporating the active ingredients.

    • In separate batches, dissolve 2% (w/w) of L-ascorbic acid, SAP, or MAP into the aqueous phase before emulsification. The active ingredients are typically added at a low temperature (<40°C) during the final steps of formulation to prevent initial degradation.[5]

  • Stability Study Conditions:

    • Package the formulations in sealed containers, protected from light.

    • Store the samples under various temperature conditions for a period of four weeks:

      • Refrigerated: 8°C

      • Room Temperature: 25°C

      • Accelerated: 40°C[4]

  • Evaluation Parameters:

    • Physical Stability: At weekly intervals, assess the formulations for changes in color, odor, phase separation, and consistency (liquefaction).[4] Centrifugation tests can also be performed to check emulsion stability.

    • Chemical Stability: Quantify the concentration of the active ingredient at the beginning of the study (T=0) and at the end of each week.

  • Analytical Method (HPLC):

    • Sample Preparation: Accurately weigh a sample of the cream, dissolve it in a suitable aqueous-organic solvent mixture, and dilute to a known concentration.

    • Chromatographic Conditions: Employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[1][3]

      • Column: C18-NH2, 5 µm particle size.[7]

      • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 0.02 M, pH 3.5) in a 20:30:50 ratio.[7]

      • Flow Rate: 1.0 mL/min.[7]

      • Detection: UV spectrophotometer at 243 nm.[7]

    • Quantification: Calculate the percentage of the remaining active ingredient by comparing the peak area at each time point to the initial peak area at T=0.

Comparative Stability of Vitamin E Esters

Tocopherols, the active form of Vitamin E, are highly susceptible to oxidation. Esterification of the reactive phenolic hydroxyl group, typically with acetic acid, results in derivatives like Tocopheryl Acetate (TA), which exhibit significantly enhanced stability.[8][9] This makes TA a preferred choice for manufacturers of cosmetic and pharmaceutical products.[10] Other esters such as tocopheryl linoleate (B1235992) and palmitate are also utilized for their improved stability profiles.[11]

Stability studies comparing Tocopherol (T) and Tocopheryl Acetate (TA) in identical formulations clearly demonstrate the superior stability of the ester form, especially under accelerated temperature conditions.[10][12]

Table 2: Summary of Quantitative Stability Data for Vitamin E and its Acetate Ester

Active IngredientFormulation TypeStorage ConditionsDurationRemaining Active (%)Reference
α-Tocopherol (T)Cream Emulsion37°C7 Months~45%[10]
Tocopheryl Acetate (TA)Cream Emulsion37°C7 Months~90%[10]
Tocopheryl Acetate (TA)Commercial Product A37°C7 Months~92%[10]
Tocopheryl Acetate (TA)Commercial Product B37°C7 Months~88%[10]
Tocopheryl Acetate (TA)Commercial Product D37°C7 Months~76%[10]

Experimental Protocol: Stability Assessment of Tocopherol vs. Tocopheryl Acetate

This protocol details a standard procedure for comparing the stability of α-Tocopherol (T) and its ester, Tocopheryl Acetate (TA).

  • Formulation Preparation:

    • Prepare two identical cream emulsion formulations.

    • Incorporate approximately 0.5% (w/w) of T into the first batch and 0.5% (w/w) of TA into the second. The vitamins are typically added to the oil phase of the formulation.

  • Stability Study Conditions:

    • Store samples of each formulation in sealed containers at various temperatures for up to 7 months:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C

      • Accelerated: 37°C[10][12]

  • Evaluation Parameters:

    • Physical Stability: Periodically inspect the samples for homogeneity, color, and consistency changes.[10]

    • Chemical Stability: Determine the concentration of T and TA at specified intervals (e.g., initial, 1 month, 3 months, 5 months, 7 months).

  • Analytical Method (HPLC):

    • Sample Preparation: Extract the active ingredient from the cream base using a suitable solvent system. Dilute the extract to an appropriate concentration for analysis.

    • Chromatographic Conditions: Use an RP-HPLC system with a PDA detector.[8]

      • Column: C18, 5 µm particle size (e.g., 4.6 x 150mm).[8]

      • Mobile Phase: Methanol/water mixture (e.g., 97:3 v/v).[8]

      • Flow Rate: 1.5 mL/min.[8]

      • Detection: UV wavelength set to 290 nm for Tocopherol and 283 nm for Tocopheryl Acetate.[8]

    • Quantification: Compare the HPLC peak areas against a standard calibration curve to determine the concentration of the active at each time point and calculate the percentage remaining.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for illustrating complex workflows and relationships, providing a clear and concise overview for scientific professionals.

G cluster_prep Phase 1: Formulation & Setup cluster_storage Phase 2: Stability Storage cluster_analysis Phase 3: Analysis at Time Points (T₀, T₁, T₂...) prep Prepare Formulation Base (e.g., O/W Emulsion) add_active Incorporate Vitamin Esters (e.g., SAP, MAP, TA) prep->add_active package Package Samples in Inert, Sealed Containers add_active->package storage_conditions Store Samples Under Varied Conditions package->storage_conditions cond1 Long-Term 25°C / 60% RH cond2 Accelerated 40°C / 75% RH cond3 Refrigerated 5°C ± 3°C physical_eval Physical Evaluation (Color, Phase, pH) storage_conditions->physical_eval chem_eval Chemical Quantification (HPLC Analysis) storage_conditions->chem_eval data_analysis Data Analysis & Calculation of % Remaining physical_eval->data_analysis chem_eval->data_analysis report Shelf-Life Prediction data_analysis->report Final Report

Caption: General experimental workflow for assessing the stability of vitamin esters in formulations.

G cluster_factors Degradation Factors parent_vit Parent Vitamin (L-Ascorbic Acid / α-Tocopherol) degradation Degradation (Loss of Activity) parent_vit->degradation Highly Susceptible ester_vit Esterified Vitamin (e.g., SAP, TA) ester_vit->degradation More Resistant heat Heat heat->degradation light Light (UV) light->degradation oxygen Oxygen oxygen->degradation ph Incorrect pH ph->degradation metals Metal Ions metals->degradation

Caption: Logical diagram comparing the stability of parent vitamins versus their ester derivatives.

References

Efficacy comparison of Ascorbyl tocopheryl maleate in different topical delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascorbyl tocopheryl maleate (B1232345) (ATM) is a novel antioxidant compound that covalently links L-ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a maleic acid bridge. This unique structure promises enhanced stability and synergistic antioxidant effects, making it a compelling active ingredient for topical formulations. However, the efficacy of ATM is intrinsically linked to its delivery system. This guide provides a comparative analysis of the performance of ATM in three common topical delivery systems: oil-in-water (O/W) emulsions, liposomes, and solid lipid nanoparticles (SLNs), supported by established experimental protocols.

Comparative Efficacy Data

The following tables summarize hypothetical yet representative experimental data for ATM in different delivery systems. This data is based on established trends for similar antioxidant compounds and serves to illustrate the expected relative performance of each system.

Table 1: In Vitro Skin Permeation of Ascorbyl Tocopheryl Maleate

Delivery SystemCumulative Amount Permeated (µg/cm²) at 24hSteady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (hours)
O/W Emulsion15.8 ± 2.10.75 ± 0.123.5 ± 0.5
Liposomes32.5 ± 3.51.62 ± 0.252.1 ± 0.4
Solid Lipid Nanoparticles45.2 ± 4.02.26 ± 0.311.8 ± 0.3

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

Delivery SystemIC50 (µg/mL)
O/W Emulsion12.5 ± 1.8
Liposomes8.2 ± 1.1
Solid Lipid Nanoparticles6.5 ± 0.9

Table 3: Stability of this compound (Accelerated Stability at 40°C)

Delivery System% ATM Remaining after 3 Months
O/W Emulsion78 ± 4.2
Liposomes92 ± 3.1
Solid Lipid Nanoparticles95 ± 2.5

Experimental Protocols

In Vitro Skin Permeation Study

Objective: To quantify the percutaneous absorption of this compound from different topical formulations.

Apparatus: Franz Diffusion Cell System[1][2]

Membrane: Excised human or porcine skin[3]

Protocol:

  • Prepare full-thickness skin samples by carefully removing subcutaneous fat and mount them on the Franz diffusion cells with the stratum corneum facing the donor compartment.[3]

  • Fill the receptor compartment with a phosphate-buffered saline (PBS) solution (pH 7.4) and maintain the temperature at 32°C to mimic physiological conditions.[2]

  • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (O/W emulsion, liposomal dispersion, or SLN dispersion containing a known concentration of ATM) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor medium.[3]

  • Analyze the concentration of ATM in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the cumulative amount of ATM permeated per unit area (µg/cm²) and plot against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept.[1]

Antioxidant Activity Assay (DPPH Method)

Objective: To determine the free radical scavenging activity of this compound in different formulations.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.[4][5][6]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test formulations (O/W emulsion, liposomal dispersion, and SLN dispersion) in a suitable solvent (e.g., ethanol (B145695) or methanol) to achieve a range of ATM concentrations.[4]

  • Add 2 mL of the DPPH solution to 2 mL of each sample dilution and vortex.[4]

  • Incubate the mixtures in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Stability Study

Objective: To evaluate the chemical stability of this compound in different formulations under accelerated conditions.

Protocol:

  • Package the test formulations (O/W emulsion, liposomal dispersion, and SLN dispersion) in their final intended containers.

  • Store the samples in a stability chamber at a controlled temperature of 40°C ± 2°C and a relative humidity of 75% ± 5% for a period of 3 months.[7][8]

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze the concentration of ATM using a validated HPLC method.

  • Evaluate physical parameters of the formulations, such as color, odor, pH, and viscosity, at each time point.[7][8]

  • Calculate the percentage of ATM remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis F1 O/W Emulsion T1 Skin Permeation (Franz Cell) F1->T1 T2 Antioxidant Activity (DPPH Assay) F1->T2 T3 Stability (Accelerated) F1->T3 F2 Liposomes F2->T1 F2->T2 F2->T3 F3 SLNs F3->T1 F3->T2 F3->T3 A1 Permeation Parameters (Jss, t_lag) T1->A1 A2 IC50 Value T2->A2 A3 % ATM Remaining T3->A3

Caption: Experimental workflow for comparing the efficacy of ATM.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid initiates CellularDamage Cellular Damage ROS->CellularDamage ATM This compound (ATM) VitC Ascorbic Acid (Vitamin C) ATM->VitC hydrolyzes to VitE α-Tocopherol (Vitamin E) ATM->VitE hydrolyzes to VitERadical Tocopheroxyl Radical VitC->VitERadical VitE->VitERadical donates e- to ROS Lipid->CellularDamage VitERadical->VitE regenerated by

Caption: Antioxidant mechanism of this compound.

References

Safety Operating Guide

Navigating the Disposal of Ascorbyl Tocopheryl Maleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Ascorbyl tocopheryl maleate (B1232345), a complex ester, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.

For the safe disposal of Ascorbyl tocopheryl maleate, it is crucial to treat it as a hazardous chemical waste, given the absence of specific data to the contrary. General principles for handling chemical waste in a laboratory setting must be strictly followed to ensure the safety of personnel and the protection of the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for esters).

  • A laboratory coat to prevent skin contact.

All handling of this compound for disposal purposes should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other waste streams.

    • Do not mix this compound with incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent hazardous reactions.

  • Containerization:

    • Select a chemically resistant waste container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.

    • Ensure the container is in good condition, free from cracks or residues.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[1][2]

    • Avoid overfilling the container; a general guideline is to leave at least 10% of headspace to accommodate any potential expansion of the contents.[2]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[1][3] This area should be at or near the point of waste generation.[3]

    • The storage area must be cool, well-ventilated, and away from sources of heat, sparks, or open flames.[2]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

    • Provide the disposal contractor with comprehensive information about the waste, including its chemical name and any known hazards.

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and guidelines for the accumulation and storage of hazardous chemical waste in a laboratory setting, in accordance with general regulations. These are critical for maintaining compliance and ensuring safety.

ParameterGuideline/LimitRegulatory Context
Maximum Hazardous Waste Volume in SAA 55 gallonsEnvironmental Protection Agency (EPA) regulations allow for the accumulation of up to 55 gallons of hazardous waste in a Satellite Accumulation Area.[1][3]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)For chemicals designated as "P-listed" or acutely toxic, stricter accumulation limits apply.[3]
Container Headspace Minimum 10%Leaving adequate headspace in waste containers is a standard safety practice to allow for vapor expansion.[2]
pH Range for Sewer Discharge 5.5 - 9.0For any permissible aqueous waste streams, the pH must be within a neutral range to prevent damage to plumbing and wastewater treatment systems.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final removal by a licensed contractor.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate containerize Use Labeled, Leak-Proof HDPE or Glass Container segregate->containerize storage Store in Designated SAA with Secondary Containment containerize->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

References

Personal protective equipment for handling Ascorbyl tocopheryl maleate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ascorbyl Tocopheryl Maleate (B1232345)

This guide provides crucial safety and logistical information for the handling and disposal of Ascorbyl tocopheryl maleate in a laboratory setting. The following procedures are based on best practices for handling fine chemical powders and available data for similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not located.

Core Safety Precautions

This compound is a diester of Maleic acid with Vitamin C and E and is used in personal care and pharmaceutical applications.[1] While generally considered safe for cosmetic use, it is essential to handle the pure substance in a laboratory environment with appropriate precautions to minimize exposure and ensure safety.[2] Based on data for similar compounds, this chemical may cause skin and eye irritation.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent direct contact and inhalation.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use chemical safety goggles where splashing is a possibility.
Hand Protection Nitrile GlovesWear compatible chemical-resistant gloves.
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.
Respiratory Protection Dust Mask or RespiratorUse an effective dust mask or a certified respirator when handling the powder outside of a fume hood, especially if dust is generated.[3]
Engineering Controls
Control TypeDescription
Ventilation Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.
Eye Wash Station An operational and easily accessible eye wash station is required in the immediate work area.
Safety Shower A safety shower should be readily available.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the integrity of the chemical and the safety of laboratory personnel.

Handling:

  • Avoid Dust Formation: Handle the powder carefully to minimize the generation of airborne dust.[3][4]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Temperature: Store at room temperature in the original container.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of the chemical is essential.

Spill Response:

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a plastic sheet to cover the spill and prevent spreading.[3]

  • Clean-up: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[3][4]

  • Decontaminate: Clean the contaminated surface thoroughly.

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[4]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[3][4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure clean & ventilated area Weigh Chemical Weigh Chemical Prepare Workspace->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment In fume hood if dusty Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE

Standard Laboratory Workflow for Chemical Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.